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  • Product: Pyridazinic dicarboxylic acid
  • CAS: 849223-55-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of Pyridazinic Dicarboxylic Acid Isomers

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Pyridazine Core in Medicinal Chemistry The pyridazine nucleus, a six-membered aromatic heterocycle containing two adja...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyridazine Core in Medicinal Chemistry

The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2] The incorporation of dicarboxylic acid functionalities onto the pyridazine ring introduces key structural and electronic features that can significantly influence a molecule's physicochemical properties and its interactions with biological targets. The positional isomerism of these carboxylic acid groups gives rise to distinct molecules with unique spatial arrangements and potential for diverse applications in drug design and materials science.[3][4] This guide will focus on the synthesis and characterization of three key isomers: 3,4-pyridazinedicarboxylic acid, 3,6-pyridazinedicarboxylic acid, and 4,5-pyridazinedicarboxylic acid.

Strategic Approaches to the Synthesis of Pyridazinic Dicarboxylic Acid Isomers

The synthesis of pyridazinic dicarboxylic acid isomers can be approached through several strategic pathways, primarily involving the construction of the pyridazine ring followed by functional group manipulation or the direct oxidation of appropriate precursors. The choice of synthetic route is often dictated by the availability of starting materials, desired substitution patterns, and scalability.

General Synthetic Workflow

A generalized workflow for the synthesis of these isomers often involves a multi-step process that can be tailored to the specific target molecule.

Synthetic Workflow Start Starting Materials Ring_Formation Pyridazine Ring Formation Start->Ring_Formation Oxidation Side-Chain Oxidation / Functionalization Ring_Formation->Oxidation Hydrolysis Ester Hydrolysis (if applicable) Oxidation->Hydrolysis Purification Purification and Isolation Hydrolysis->Purification Characterization Structural Characterization Purification->Characterization End Final Product Characterization->End

Caption: Generalized synthetic workflow for pyridazinic dicarboxylic acid isomers.

Isomer-Specific Synthetic Protocols

Synthesis of 3,6-Pyridazinedicarboxylic Acid

A common and efficient route to 3,6-pyridazinedicarboxylic acid involves the reaction of maleic anhydride with hydrazine to form 1,2-dihydropyridazine-3,6-dione (maleic hydrazide), which can then be further functionalized.[5][6]

Protocol: Synthesis of 1,2-Dihydropyridazine-3,6-dione [5]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve maleic anhydride (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Hydrazine Addition: Slowly add hydrazine hydrate (1.0-1.2 eq) to the stirred solution. The reaction is exothermic, and the addition rate should be controlled to maintain a moderate temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation: Cool the reaction mixture to room temperature. The product, 1,2-dihydropyridazine-3,6-dione, will often precipitate out of the solution. Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol: Oxidation to 3,6-Pyridazinedicarboxylic Acid

The subsequent oxidation of the di-hydroxy pyridazine to the dicarboxylic acid is a critical step. While direct oxidation can be challenging, a two-step chlorination followed by hydrolysis or a more direct oxidation of a suitable precursor can be employed. A common precursor is 3,6-dimethylpyridazine, which can be oxidized to the dicarboxylic acid.

  • Chlorination (optional intermediate step): 1,2-dihydropyridazine-3,6-dione can be chlorinated using a reagent like phosphorus oxychloride (POCl₃) to yield 3,6-dichloropyridazine.[7]

  • Oxidation: A more direct approach involves the oxidation of a precursor like 3,6-dimethylpyridazine. Dissolve 3,6-dimethylpyridazine in an aqueous solution of a strong oxidizing agent, such as potassium permanganate (KMnO₄). The reaction is typically heated to promote oxidation. The progress is monitored by the disappearance of the purple color of the permanganate.

  • Work-up: After the reaction is complete, the manganese dioxide byproduct is removed by filtration. The filtrate is then acidified with a strong acid (e.g., HCl) to precipitate the 3,6-pyridazinedicarboxylic acid.

  • Purification: The crude product is collected by filtration and can be purified by recrystallization from a suitable solvent like water or ethanol.

Synthesis of 4,5-Pyridazinedicarboxylic Acid

The synthesis of this isomer often starts from a pre-formed pyridazine ring with appropriate substituents at the 4 and 5 positions that can be converted to carboxylic acids. A common strategy involves the hydrolysis of a corresponding diester.[1][3]

Protocol: Hydrolysis of Diethyl Pyridazine-4,5-dicarboxylate [1][3]

  • Reaction Setup: In a round-bottom flask, dissolve diethyl pyridazine-4,5-dicarboxylate (1.0 eq) in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Base Addition: Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2.0-2.5 eq).

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours. Monitor the reaction by TLC until the starting diester is consumed.

  • Acidification and Isolation: Cool the reaction mixture to room temperature and carefully acidify with a mineral acid (e.g., concentrated HCl) to a pH of approximately 2-3. The 4,5-pyridazinedicarboxylic acid will precipitate from the solution.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry. Recrystallization from water or an alcohol-water mixture can be performed for further purification.

Synthesis of 3,4-Pyridazinedicarboxylic Acid

The synthesis of 3,4-pyridazinedicarboxylic acid can be more challenging due to the regioselectivity required. One approach involves the oxidative cleavage of a fused heterocyclic system, such as quinoxaline.

Protocol: Oxidation of Quinoxaline [8]

  • Reaction Setup: Dissolve quinoxaline in a suitable solvent that is resistant to oxidation, such as a mixture of sulfuric acid and water.

  • Oxidant Addition: Slowly add a strong oxidizing agent, such as potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇), to the cooled and stirred solution. The reaction is highly exothermic and requires careful temperature control.

  • Reaction: After the addition is complete, allow the reaction to proceed at a controlled temperature until the starting material is consumed (monitored by TLC or GC-MS).

  • Work-up: Quench the reaction by carefully adding a reducing agent (e.g., sodium bisulfite) to destroy any excess oxidant. The resulting mixture is then filtered to remove inorganic byproducts.

  • Isolation and Purification: The aqueous solution is extracted with a suitable organic solvent to remove any unreacted starting material or byproducts. The aqueous layer is then carefully acidified to precipitate the 3,4-pyridazinedicarboxylic acid. The product is collected by filtration and purified by recrystallization.

Comprehensive Characterization of Pyridazinic Dicarboxylic Acid Isomers

The unambiguous identification and characterization of the synthesized isomers are paramount. A combination of spectroscopic and analytical techniques is employed to confirm the molecular structure and assess the purity of the final products.

Spectroscopic Analysis Workflow

Characterization_Workflow Synthesized_Product Synthesized Isomer NMR NMR Spectroscopy (¹H, ¹³C) Synthesized_Product->NMR FTIR FTIR Spectroscopy Synthesized_Product->FTIR Mass_Spec Mass Spectrometry Synthesized_Product->Mass_Spec Purity_Analysis Purity Assessment (e.g., HPLC, Elemental Analysis) NMR->Purity_Analysis FTIR->Purity_Analysis Mass_Spec->Purity_Analysis X_Ray Single Crystal X-ray Diffraction (optional) Final_Characterization Confirmed Structure & Purity X_Ray->Final_Characterization Purity_Analysis->X_Ray Purity_Analysis->Final_Characterization

Caption: A typical workflow for the comprehensive characterization of pyridazinic dicarboxylic acid isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of these isomers. The chemical shifts and coupling patterns of the protons and carbons on the pyridazine ring are highly dependent on the position of the carboxylic acid groups.

Expected ¹H and ¹³C NMR Spectral Data

Isomer¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
3,4-Pyridazinedicarboxylic Acid Aromatic protons typically in the range of 8.0-9.5 ppm. The two adjacent protons will likely show a coupling constant (³JHH) of ~5-7 Hz.Carboxylic acid carbons (~165-175 ppm). Aromatic carbons (~125-160 ppm).
3,6-Pyridazinedicarboxylic Acid Aromatic protons will appear as a singlet or two doublets depending on the symmetry and solvent, typically in the range of 8.5-9.8 ppm.Carboxylic acid carbons (~165-175 ppm). Aromatic carbons (~130-160 ppm). Due to symmetry, fewer signals may be observed.
4,5-Pyridazinedicarboxylic Acid Aromatic protons will appear as a singlet or two doublets, typically in the range of 9.0-10.0 ppm.Carboxylic acid carbons (~165-175 ppm). Aromatic carbons (~140-160 ppm).

Note: The exact chemical shifts can vary depending on the solvent, concentration, and pH.[9][10][11]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides valuable information about the functional groups present in the molecule. The spectra of all three isomers will be dominated by the characteristic absorptions of the carboxylic acid groups.[12][13]

Characteristic FTIR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Description
O-H stretch (Carboxylic Acid)2500-3300 (broad)Very broad band due to hydrogen bonding.
C=O stretch (Carboxylic Acid)1680-1725Strong, sharp absorption.
C=N and C=C stretch (Aromatic)1450-1650Multiple bands of varying intensity.
C-O stretch (Carboxylic Acid)1210-1320Strong absorption.
O-H bend (Carboxylic Acid)920-950Broad absorption.
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compounds, further confirming their identity. For all three isomers, the expected molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would correspond to the molecular formula C₆H₄N₂O₄ (M.W. 168.11 g/mol ).

Single Crystal X-ray Diffraction

For definitive structural proof and to study intermolecular interactions in the solid state, single-crystal X-ray diffraction can be employed. This technique provides precise bond lengths, bond angles, and information about the crystal packing and hydrogen bonding networks.

Applications in Drug Development and Materials Science

The unique structural features of pyridazinic dicarboxylic acid isomers make them valuable building blocks in several scientific domains.

  • Enzyme Inhibition: The dicarboxylic acid moieties can act as key binding groups, mimicking natural substrates or interacting with metal ions in the active sites of enzymes. Pyridine and pyridazine derivatives have been explored as inhibitors for a variety of enzymes.[14]

  • Anticancer Agents: The pyridazine scaffold is a common feature in many compounds with demonstrated anticancer activity.[2][15][16] The dicarboxylic acid derivatives can be further functionalized to develop novel therapeutic agents.

  • Coordination Chemistry and Materials Science: The nitrogen atoms of the pyridazine ring and the oxygen atoms of the carboxylate groups can coordinate with metal ions to form metal-organic frameworks (MOFs) and coordination polymers with potential applications in catalysis, gas storage, and sensing.[4]

Conclusion

This guide has provided a detailed overview of the synthesis and characterization of key pyridazinic dicarboxylic acid isomers. By understanding the underlying principles of the synthetic strategies and the nuances of the characterization techniques, researchers can confidently prepare and validate these important chemical entities. The versatility of the pyridazine core, combined with the functionality of the dicarboxylic acid groups, ensures that these molecules will continue to be of significant interest in the fields of medicinal chemistry and materials science.

References

  • Alvarez, M. (n.d.). SYNTHESIS OF PYRIDOACRIDINES. Semantic Scholar. Retrieved March 7, 2026, from [Link]

  • Yaqoob, M., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy.
  • Yaqoob, M., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed.
  • Hobbs, W. J. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University.
  • (2016). The Use of 3,6-Pyridazinediones in Organic Synthesis and Chemical Biology. Journal of Chemical Research.
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  • (n.d.). Solid state coordination chemistry of pyridinedicarboxylic acid isomers. III Synthesis and crystal structures of complexes of Zn and Ni with lutidinic acid (lutidinic=2,4-pyridinedicarboxylic).
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  • (2025). Ratiometric photoluminescent sensing of 2,6-pyridinedicarboxylic acid using bimetallic metal–organic framework nanorods. PMC.
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  • (2022). Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies. MDPI.
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  • (2021). Novel potent natural peroxidases inhibitors with in vitro assays, inhibition mechanism and molecular docking of phenolic compounds and alkaloids. PubMed.
  • (2018). reactivity of pyridazine-4,5-dicarboxylic acid anhydride towards 1,4-binucleophiles: new spirocyclization reactions.
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  • (n.d.). Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines.
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Exploratory

Solubility of pyridazinic dicarboxylic acid in common organic solvents

An In-depth Technical Guide to the Solubility of Pyridazinic Dicarboxylic Acid in Common Organic Solvents Executive Summary Pyridazinic dicarboxylic acids represent a class of heterocyclic compounds with significant pote...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of Pyridazinic Dicarboxylic Acid in Common Organic Solvents

Executive Summary

Pyridazinic dicarboxylic acids represent a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science, largely owing to the unique physicochemical properties conferred by the pyridazine ring.[1] As with any compound intended for pharmaceutical application, solubility is a critical, often rate-limiting, parameter that dictates bioavailability, formulation strategies, and overall therapeutic efficacy. This technical guide, written from the perspective of a Senior Application Scientist, provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles governing the solubility of pyridazinic dicarboxylic acid, detailed methodologies for its empirical determination, and an analysis of solubility in common organic solvents. Due to the limited availability of specific quantitative data for pyridazinic dicarboxylic acids in the public domain, this guide will leverage data from the closely related and well-studied analogue, pyridine-2,6-dicarboxylic acid, to illustrate key concepts and interpretative frameworks.

Introduction: The Significance of Pyridazine-Based Scaffolds

The pyridazine ring is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms.[2] This arrangement results in a molecule with a high dipole moment and a unique capacity for dual hydrogen bonding, properties that make it an attractive scaffold in drug design.[1][3] When functionalized with two carboxylic acid groups, the resulting pyridazinic dicarboxylic acid molecule becomes an amphoteric species with complex solubility behavior, capable of acting as both a hydrogen bond donor and acceptor. Understanding and precisely quantifying the solubility of these compounds in various organic solvents is paramount for controlling crystallization, designing effective purification strategies, and formulating drug delivery systems.

The Theoretical Framework of Solubility

The solubility of a solid in a liquid is governed by a thermodynamic equilibrium between the solid state (crystal lattice) and the solvated state. For a molecule like pyridazinic dicarboxylic acid, this equilibrium is a complex interplay of several factors:

  • Intermolecular Forces: The adage "like dissolves like" serves as a fundamental starting point.[4] Solvents that can effectively replicate the intermolecular interactions present in the solute's crystal lattice will be more effective. For pyridazinic dicarboxylic acid, this involves strong hydrogen bonds (from the -COOH groups) and dipole-dipole interactions (from the polar pyridazine ring).

  • Solute Properties:

    • Crystal Lattice Energy: The energy required to break apart the crystal lattice is a primary barrier to dissolution. The planar nature of the pyridazine ring and the strong hydrogen bonding between carboxylic acid groups can lead to a stable, high-energy crystal lattice, which may inherently limit solubility.[5]

    • Acidity and Basicity (pKa): The carboxylic acid groups are acidic, while the pyridazine nitrogens are weakly basic (pKa of pyridazine is ~2.3).[3] This amphoteric nature means that the ionization state of the molecule, and thus its solubility, will be highly dependent on the pH of the medium.[6] In organic solvents, proton transfer between the solute and solvent can also occur, influencing solubility.

  • Solvent Properties:

    • Polarity: Polar protic solvents (e.g., methanol, ethanol) are generally effective at solvating polar molecules. They can act as both hydrogen bond donors and acceptors, effectively breaking down the solute-solute interactions and forming stable solute-solvent interactions.

    • Dielectric Constant: A high dielectric constant helps to shield the charges of the dissolved ions, which can be relevant if the dicarboxylic acid partially dissociates.

  • Temperature: For most solid solutes, solubility increases with temperature as the increased kinetic energy helps overcome the crystal lattice energy.[7] This principle is the foundation of recrystallization techniques.

Experimental Determination of Solubility: A Methodological Guide

Accurate solubility data is the bedrock of process development. The choice of method depends on the required throughput, accuracy, and available equipment. The isothermal shake-flask method remains the gold standard for generating thermodynamic solubility data.

Experimental Workflow: Selecting a Solubility Method

The following diagram outlines the decision-making process for selecting an appropriate solubility determination method.

G start Start: Need Solubility Data q1 High Throughput Screening Needed? start->q1 hts Kinetic Solubility Assay (e.g., Nephelometry, HPLC-UV) q1->hts Yes thermo Thermodynamic Solubility Assay q1->thermo No end_uv End: Quantitative Solubility (µg/mL or M) hts->end_uv q2 Compound has Chromophore? thermo->q2 uv_vis UV/Vis Spectrophotometry Method q2->uv_vis Yes gravimetric Shake-Flask Gravimetric Method q2->gravimetric No uv_vis->end_uv end_grav End: Quantitative Solubility (g/100mL) gravimetric->end_grav

Caption: Decision workflow for selecting a solubility determination method.

Protocol: Isothermal Shake-Flask Gravimetric Method

This protocol provides a self-validating system for determining the equilibrium solubility of a compound.

Objective: To determine the mass of pyridazinic dicarboxylic acid that dissolves in a specific volume of a given organic solvent at a constant temperature to form a saturated solution.[8]

Methodology:

  • Preparation: Add an excess amount of pyridazinic dicarboxylic acid to a known volume (e.g., 10 mL) of the selected organic solvent in a sealed, airtight flask. The excess solid is crucial to ensure equilibrium with a saturated solution.

  • Equilibration: Place the sealed flask in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 298.15 K / 25 °C). Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-course experiment should be run to confirm the time required to reach a solubility plateau.

  • Phase Separation: After equilibration, cease agitation and allow the suspension to settle for several hours at the same constant temperature. This allows the undissolved solid to sediment.

  • Sample Withdrawal and Filtration: Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette. Immediately filter the solution through a syringe filter (e.g., 0.45 µm pore size) into a pre-weighed, dry container.[8] Both the pipette and filter should be at the experimental temperature to prevent premature crystallization.

  • Solvent Evaporation: Accurately weigh the container with the filtered saturated solution. Evaporate the solvent completely using a rotary evaporator or by placing the container in a vacuum oven at a temperature below the compound's decomposition point.

  • Mass Determination and Calculation: Once the solvent is removed, cool the container in a desiccator and weigh it again. The difference in mass corresponds to the mass of the dissolved solute.

    • Solubility (g / 100 mL) = (Mass of residue / Mass of solution withdrawn) * Density of solvent * 100

Trustworthiness Check: The protocol is self-validating by ensuring a plateau is reached in the time-course experiment and by visually confirming the presence of excess solid before sample withdrawal, guaranteeing saturation.

Solubility Profile: A Case Study with Pyridine-2,6-dicarboxylic Acid (PDCA)

While extensive data for pyridazinic dicarboxylic acid is scarce, a 2021 study by Shao et al. on the solubility of the structural analogue Pyridine-2,6-dicarboxylic acid (PDCA) provides an excellent framework for understanding expected behavior.[9]

Table 1: Molar Solubility (x10³) of Pyridine-2,6-dicarboxylic Acid in Various Organic Solvents at 298.15 K (25 °C)

SolventMolar Solubility (x10³)Solvent Type
Methanol101.20Polar Protic
Ethanol42.60Polar Protic
n-Propanol23.33Polar Protic
Isopropanol16.66Polar Protic
Acetic Acid27.20Polar Protic
Formic Acid31.80Polar Protic
THF4.88Polar Aprotic
1,4-Dioxane2.50Polar Aprotic
Ethyl Acetate0.95Polar Aprotic
Acetonitrile0.45Polar Aprotic
Toluene0.05Nonpolar

Data synthesized from Shao et al., J. Chem. Eng. Data, 2021.[9]

Interpretation and Causality

The data in Table 1 clearly illustrates the principles outlined in the theoretical framework:

  • Dominance of Polar Protic Solvents: PDCA shows the highest solubility in polar protic solvents, with methanol being the most effective. This is because methanol's small size and strong hydrogen bonding capability (both as a donor and acceptor) allow it to effectively solvate both the carboxylic acid groups and the pyridine nitrogen. The decreasing solubility from methanol to isopropanol is directly related to the increasing size and steric hindrance of the alkyl chain, which reduces the efficiency of solvation.

  • Moderate Solubility in Other Protic Solvents: Acetic and formic acid also demonstrate significant solvating power, as they can engage in strong hydrogen bonding with the PDCA molecule.

  • Poor Solubility in Aprotic and Nonpolar Solvents: Solubility drops significantly in polar aprotic solvents like THF and ethyl acetate, and it is virtually negligible in the nonpolar solvent toluene. These solvents lack the hydrogen bond donating ability required to break up the strong solute-solute interactions in the crystal lattice. Acetonitrile, despite being polar, is a particularly poor solvent for PDCA, highlighting that polarity alone is insufficient without the correct type of intermolecular interaction.[9]

Factors Influencing Solubility

The interplay between solute and solvent properties dictates the final solubility outcome.

G cluster_solute Pyridazinic Dicarboxylic Acid Properties cluster_solvent Solvent Properties s1 High Crystal Lattice Energy outcome Solubility Outcome s1->outcome Hinders Dissolution s2 H-Bond Donors (-COOH) s2->outcome Favors Dissolution s3 H-Bond Acceptors (N, C=O) s3->outcome Favors Dissolution s4 High Dipole Moment v1 Polar Protic (e.g., Methanol) v1->outcome Strong Interaction (High Solubility) v2 Polar Aprotic (e.g., Acetonitrile) v2->outcome Weak Interaction (Low Solubility) v3 Nonpolar (e.g., Toluene) v3->outcome No Interaction (Insoluble)

Caption: Relationship between solute/solvent properties and solubility.

Conclusion and Outlook

The solubility of pyridazinic dicarboxylic acid is a multifaceted property dictated by a balance of its high crystal lattice energy and its capacity for strong, specific interactions with solvents. The available data on analogous structures strongly indicates that polar protic solvents, particularly short-chain alcohols, are the most effective. Conversely, solubility is expected to be poor in polar aprotic and nonpolar solvents.

For drug development professionals, this implies that formulation strategies may require pH modification, co-solvents, or the creation of salt forms to enhance aqueous solubility. For process chemists, it highlights the importance of using polar protic solvents for purification via recrystallization. This guide provides the theoretical foundation and practical, self-validating protocols necessary for researchers to empirically determine the solubility of novel pyridazinic dicarboxylic acid derivatives, thereby generating the critical data needed to advance their development from the laboratory to clinical application.

References

  • Shao, X. (2021). Solubility Thermodynamic Modeling and Solubility Parameter of 2,6-Pyridinedicarboxylic Acid in Selected Solvents at Different Temperatures. Journal of Chemical & Engineering Data. Available at: [Link]

  • LibreTexts. (2023). Solubility of Organic Compounds. Chemistry LibreTexts. Available at: [Link]

  • ResearchGate. (2026). Studies of solubility of dicarboxilic acid mixtures in organic solvents. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Pyridazine. Wikipedia. Available at: [Link]

  • Chambers, M. R., & Hobbs, C. (2020). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2020). Using QSAR model for studying heterocycles activity. ResearchGate. Available at: [Link]

  • MDPI. (2024). QSAR Modeling and Biological Testing of Some 15-LOX Inhibitors in a Series of Homo- and Heterocyclic Compounds. MDPI. Available at: [Link]

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  • ResearchGate. (2016). Biological Potential and Chemical Properties of Pyridine and Piperidine Fused Pyridazine Compounds: Pyridopyridazine a Versatile Nucleus. ResearchGate. Available at: [Link]

  • Taylor & Francis. (2023). Mechanistic QSAR analysis to predict the binding affinity of diverse heterocycles as selective cannabinoid 2 receptor inhibitor. Taylor & Francis Online. Available at: [Link]

  • LibreTexts. (2026). 17.5: Factors that Affect Solubility. Chemistry LibreTexts. Available at: [Link]

  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Source Not Found.
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  • Palmer, D. S., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Annual Review of Chemical and Biomolecular Engineering. Available at: [Link]

  • SciSpace. (2012). An odd–even effect on solubility of dicarboxylic acids in organic solvents. SciSpace. Available at: [Link]

  • Chen, I., & Yajima, W. (2021). Quantitative Structure–Activity Relationship (QSAR) Study Predicts Small-Molecule Binding to RNA Structure. Journal of Chemical Information and Modeling. Available at: [Link]

  • ResearchGate. (2004). Pyridazine-3,6-dicarboxylic acid monohydrate. ResearchGate. Available at: [Link]

  • Moroccan Journal of Chemistry. (2022). 3D-QSAR modeling, Molecular Docking and drug-like properties investigations of novel heterocyclic compounds derived from Magnolia Officinalis as Hit Compounds against NSCLC. Moroccan Journal of Chemistry. Available at: [Link]

  • Science of Synthesis. (n.d.). Product Class 8: Pyridazines. Thieme. Available at: [Link]

  • Reddit. (2018). Solubility conundrum -- 2,2'-bipyridine-5,5'-dicarboxylic acid. Reddit. Available at: [Link]

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Foundational

The Quantum Lens: A Technical Guide to the Molecular Orbitals of Pyridazinic Dicarboxylic Acids in Drug Discovery

Abstract This technical guide provides a comprehensive framework for the theoretical calculation of molecular orbitals of pyridazinic dicarboxylic acids, a class of heterocyclic compounds with significant pharmacological...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the theoretical calculation of molecular orbitals of pyridazinic dicarboxylic acids, a class of heterocyclic compounds with significant pharmacological potential.[1][2] Aimed at researchers, scientists, and drug development professionals, this document delves into the quantum mechanical principles and computational methodologies essential for elucidating the electronic structure and reactivity of these molecules. We will explore the application of Density Functional Theory (DFT) and Hartree-Fock (HF) methods, detail the rationale behind basis set selection, and provide a step-by-step protocol for performing these calculations using common computational chemistry software. The ultimate goal is to equip the reader with the knowledge to leverage these theoretical insights for the rational design of novel therapeutics.

Introduction: The Significance of Pyridazinic Dicarboxylic Acids and Their Molecular Orbitals

Pyridazine, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2][3][4] Its derivatives, particularly those functionalized with dicarboxylic acid moieties, exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The therapeutic efficacy of these compounds is intrinsically linked to their electronic structure, which governs their interactions with biological targets.

Molecular Orbital (MO) theory provides a powerful framework for understanding this electronic structure.[5] The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance.[6] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability.[6] The HOMO-LUMO energy gap is a critical parameter that correlates with the molecule's chemical reactivity and kinetic stability.[7] A smaller gap often implies higher reactivity, a desirable trait for drug-target interactions, but can also indicate potential toxicity.[8] Therefore, the precise calculation of these molecular orbitals is a cornerstone of modern, computationally-driven drug discovery.[8]

This guide will provide the theoretical and practical knowledge to perform such calculations, enabling researchers to predict the reactivity and potential biological activity of novel pyridazinic dicarboxylic acid derivatives.

Theoretical Foundations: Choosing the Right Computational Tools

The accurate calculation of molecular orbitals hinges on selecting the appropriate theoretical methods and basis sets. This section will discuss the rationale behind these choices, focusing on two of the most prevalent quantum mechanical approaches: Hartree-Fock (HF) theory and Density Functional Theory (DFT).

The Hartree-Fock (HF) Method: A Foundational Approach

Hartree-Fock theory is a fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant.[5][9][10] This approach, also known as the Self-Consistent Field (SCF) method, iteratively solves a set of equations to determine the best possible set of molecular orbitals for a given system.[9][11] While computationally efficient and providing a good qualitative description of molecular orbitals, HF theory neglects electron correlation, the instantaneous interactions between electrons.[11] This can lead to inaccuracies in predicting certain molecular properties.

Density Functional Theory (DFT): A More Accurate Alternative

Density Functional Theory (DFT) has emerged as the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost.[12] Unlike HF, which deals with the complex many-electron wavefunction, DFT calculates the total energy of the system based on its electron density. This approach implicitly includes electron correlation through the use of an exchange-correlation functional.

The choice of the exchange-correlation functional is critical for the accuracy of DFT calculations. For organic molecules like pyridazinic dicarboxylic acids, hybrid functionals such as B3LYP have been shown to provide reliable results for both geometries and electronic properties.[13][14]

Basis Sets: The Building Blocks of Molecular Orbitals

In practical calculations, molecular orbitals are constructed as a linear combination of a set of pre-defined mathematical functions known as a basis set.[5][15] The choice of basis set directly impacts the accuracy and computational cost of the calculation.

For molecules containing heteroatoms like nitrogen and oxygen, Pople-style basis sets, such as the 6-31G* or 6-31+G(d,p), are commonly employed.[15] The addition of polarization functions (e.g., d-functions on heavy atoms and p-functions on hydrogens, denoted by (d,p)) and diffuse functions (denoted by +) is often necessary to accurately describe the electron distribution, particularly for systems with lone pairs and anionic character, as is the case with dicarboxylic acids.[15]

Experimental Protocol: A Step-by-Step Guide to Molecular Orbital Calculation

This section provides a detailed workflow for calculating the molecular orbitals of a pyridazinic dicarboxylic acid using a general-purpose computational chemistry package like Gaussian.[16][17][18]

Step 1: Molecular Structure Input and Geometry Optimization

The first step is to build the three-dimensional structure of the pyridazinic dicarboxylic acid molecule. This can be done using a molecular modeling program and importing the coordinates into the computational software.

An initial geometry optimization is then performed to find the lowest energy conformation of the molecule on the potential energy surface.[19][20][21][22] This is a crucial step as the calculated molecular orbitals are highly dependent on the molecular geometry. The optimization is considered converged when the forces on the atoms and the change in energy between successive steps fall below a predefined threshold.[19][23]

Table 1: Key Parameters for Geometry Optimization

ParameterRecommended SettingRationale
MethodDFT (B3LYP)Good balance of accuracy and cost for organic molecules.[13][14]
Basis Set6-31+G(d,p)Provides flexibility for describing electron distribution in heteroatomic and anionic systems.[15]
Optimization AlgorithmQuasi-Newton (e.g., BFGS)Efficiently locates the energy minimum.[20]
Convergence CriteriaTightEnsures a true minimum on the potential energy surface is reached.[24]
Step 2: Vibrational Frequency Analysis

Following a successful geometry optimization, a vibrational frequency calculation should be performed.[24][25] This serves two primary purposes:

  • Confirmation of a True Minimum: A true energy minimum will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state) on the potential energy surface, and the geometry should be re-optimized.[26]

  • Thermodynamic Properties: The vibrational frequencies can be used to calculate important thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

Step 3: Molecular Orbital Calculation and Analysis

Once a stable, optimized geometry is confirmed, the molecular orbitals can be calculated. This is typically done as a single-point energy calculation using the optimized coordinates.

The output of the calculation will provide a list of molecular orbitals and their corresponding energies. The HOMO is the highest energy occupied orbital, and the LUMO is the lowest energy unoccupied orbital.

Table 2: Key Molecular Orbital Descriptors

DescriptorDefinitionSignificance in Drug Design
HOMO EnergyEnergy of the Highest Occupied Molecular OrbitalRelates to the molecule's electron-donating ability and ionization potential.[6]
LUMO EnergyEnergy of the Lowest Unoccupied Molecular OrbitalRelates to the molecule's electron-accepting ability and electron affinity.[6]
HOMO-LUMO GapEnergy difference between the LUMO and HOMOCorrelates with chemical reactivity, kinetic stability, and polarizability.[7]
Visualization of Molecular Orbitals

Visualization of the HOMO and LUMO is essential for a qualitative understanding of the molecule's reactivity.[27] Molecular visualization software can be used to plot the isosurfaces of these orbitals, revealing the regions of the molecule that are most likely to be involved in electron donation and acceptance.

Visualization of the Computational Workflow

The following diagram illustrates the logical flow of the theoretical calculation process.

computational_workflow cluster_input Input Preparation cluster_calculation Quantum Mechanical Calculations cluster_analysis Data Analysis & Visualization mol_build Molecular Structure Building geom_opt Geometry Optimization (DFT/B3LYP/6-31+G(d,p)) mol_build->geom_opt freq_calc Vibrational Frequency Analysis geom_opt->freq_calc check_freq Check for Imaginary Frequencies freq_calc->check_freq mo_calc Molecular Orbital Calculation analyze_mo Analyze HOMO, LUMO, and Gap Energies mo_calc->analyze_mo check_freq->geom_opt Re-optimize if necessary check_freq->mo_calc Proceed if all real visualize_mo Visualize Molecular Orbitals analyze_mo->visualize_mo

Caption: Computational workflow for molecular orbital analysis.

Conclusion and Future Directions

This guide has provided a detailed overview of the theoretical and practical aspects of calculating the molecular orbitals of pyridazinic dicarboxylic acids. By following the outlined protocols, researchers can gain valuable insights into the electronic structure and reactivity of these pharmacologically important molecules.

The calculated HOMO and LUMO energies and their spatial distributions can be used to:

  • Predict sites of electrophilic and nucleophilic attack: This information is crucial for understanding reaction mechanisms and potential metabolic pathways.

  • Guide lead optimization: By systematically modifying the structure of the pyridazinic dicarboxylic acid and recalculating the molecular orbitals, researchers can rationally design compounds with improved reactivity and selectivity.[8]

  • Develop Quantitative Structure-Activity Relationships (QSAR): The calculated orbital energies can be used as descriptors in QSAR models to correlate electronic structure with biological activity.

Future work in this area could involve the use of more advanced computational methods, such as time-dependent DFT (TD-DFT) to study the excited state properties of these molecules, which is relevant for photodynamic therapy applications. Additionally, incorporating explicit solvent models can provide a more realistic description of the molecular orbitals in a biological environment.

By integrating these computational approaches into the drug discovery pipeline, we can accelerate the development of novel and effective therapies based on the pyridazinic dicarboxylic acid scaffold.

References

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold - SAR Publication. (2019, July 30). Retrieved from [Link]

  • Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies. (2022, October 12). MDPI. Retrieved from [Link]

  • An Introduction to Hartree-Fock Molecular Orbital Theory. (n.d.). Retrieved from [Link]

  • Theoretical study of molecular properties depending on the photovoltaic parameters of pyridazine derivatives. (n.d.). Scholars Research Library. Retrieved from [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025, May 20). PMC. Retrieved from [Link]

  • Molecular Mechanics Methods. (2017, January 5). Gaussian.com. Retrieved from [Link]

  • Antioxidative activity analyses of some pyridazine derivatives using computational methods. (n.d.). ResearchGate. Retrieved from [Link]

  • Geometry optimization. (n.d.). SCM. Retrieved from [Link]

  • 15.5: Aromatic Heterocycles - Pyridine and Pyrrole. (2024, March 17). Chemistry LibreTexts. Retrieved from [Link]

  • DFT Study of Complexation Reactions Involving Dicarboxylic Acids: Hydrogen Bonds, Influence of Solvent Nature. (2022, April 27). ResearchGate. Retrieved from [Link]

  • Structure Conformation, Vibrational Properties, NLO Activity, HOMO-LUMO and Thermodynamic Parameters of Dinicotinic Acid Using E. (2021, August 8). Biointerface Research in Applied Chemistry. Retrieved from [Link]

  • HOMO & LUMO Explained: The Secret Behind Drug Design | Complete Guide. (2025, June 1). YouTube. Retrieved from [Link]

  • Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. (n.d.). PMC. Retrieved from [Link]

  • Hartree–Fock method. (n.d.). Wikipedia. Retrieved from [Link]

  • Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. (2024, January 3). JOCPR. Retrieved from [Link]

  • 4.13A: Hartree-Fock Theory. (2023, January 15). Chemistry LibreTexts. Retrieved from [Link]

  • Vibration Analysis: FFT, PSD, and Spectrogram Basics. (n.d.). enDAQ Blog. Retrieved from [Link]

  • DFT Study of the Formation of Atmospheric Aerosol Precursors from the Interaction between Sulfuric Acid and Benzenedicarboxylic Acid Molecules. (2022, February 11). ACS Publications. Retrieved from [Link]

  • Pyridine-to-Pyridazine Skeletal Editing. (2025, October 31). Journal of the American Chemical Society. Retrieved from [Link]

  • Gaussian (software). (n.d.). Wikipedia. Retrieved from [Link]

  • Introduction to Heterocycles: Aromaticity, Lone Pairs and Basicity Explained. (2025, December 3). YouTube. Retrieved from [Link]

  • Structure of Pyridazine in the S1 State: Experiment and Theory. (2008, July 9). Retrieved from [Link]

  • Relativistic Four-Component DFT Calculations of Vibrational Frequencies. (2021, November 29). ACS Publications. Retrieved from [Link]

  • Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. (2017, January 17). MDPI. Retrieved from [Link]

  • Rapid prediction of conformationally-dependent DFT-level descriptors using graph neural networks for carboxylic acids and alkyl amines. (2024, November 28). RSC Publishing. Retrieved from [Link]

  • Optimization methods. (n.d.). Computational Chemistry from Laptop to HPC. Retrieved from [Link]

  • Vibrational Analysis in Gaussian. (1999, October 29). Retrieved from [Link]

  • HOMO, LUMO, gap, hardness, and softness of all compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Hartree Fock method: A simple explanation. (n.d.). InSilicoSci. Retrieved from [Link]

  • (PDF) Calculating the Aromaticity of Heterocycles. (n.d.). ResearchGate. Retrieved from [Link]

  • A Review on Pyridazine, A Magically Active Moiety Among the Heterocyclic Compounds for Drug Designing. (2025, July 19). ResearchGate. Retrieved from [Link]

  • Vibrational Spectroscopy and Computational Studies of Cubane-1,4-Dicarboxylic Acid. (2026, February 9). Retrieved from [Link]

  • Basis set (chemistry). (n.d.). Wikipedia. Retrieved from [Link]

  • GAUSSIAN 09W TUTORIAL. (n.d.). Barrett Research Group. Retrieved from [Link]

  • Computational Chemistry. (n.d.). Retrieved from [Link]

  • Molecular Structure, Nbo Charges, Vibrational Assignments, Homo-Lumo and Fukui Functions of Pyrazino [2, 3-D] Pyrimidine based on DFT Calculations. (2026, March 2). Der Pharma Chemica. Retrieved from [Link]

  • Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations. (2022, August 5). AIMS Press. Retrieved from [Link]

  • Gaussian Software Free Download & System Requirements 2026. (n.d.). Retrieved from [Link]

  • Computational modelling Procedures for Geometry Optimization, Kinetic and Thermodynamic Calculations using Spartan Software - A. (2018, February 21). Lupine Publishers. Retrieved from [Link]

  • Visualization of Molecular Orbitals using GaussView. (n.d.). Prof. Hendrik Zipse. Retrieved from [Link]

  • Harmonic Vibrational Frequency Simulation of Pharmaceutical Molecules via a Novel Multi-Molecular Fragment Interception Method. (2023, June 8). MDPI. Retrieved from [Link]

  • Geometry Optimisation. (n.d.). CP2K documentation. Retrieved from [Link]

  • Particle-Breaking Hartree–Fock Theory for Open Molecular Systems. (2023, January 31). ACS Publications. Retrieved from [Link]

  • DFT meets Bayesian inference: creating a framework for the assignment of calculated vibrational frequencies. (2026, January 20). RSC Publishing. Retrieved from [Link]

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Exploratory

Synthesis of Pyridazine-4,5-dicarboxylic Acid from Pyridine-2,3-dicarboxylic Acid: A Comprehensive Mechanistic and Methodological Guide

Executive Summary The transformation of a pyridine core into a pyridazine core is a formidable challenge in heterocyclic chemistry. Due to the high resonance stabilization energy and intrinsic stability of the aromatic C...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transformation of a pyridine core into a pyridazine core is a formidable challenge in heterocyclic chemistry. Due to the high resonance stabilization energy and intrinsic stability of the aromatic C–N bond in pyridines, direct single-atom skeletal editing (C-to-N transmutation) remains synthetically demanding and often requires complex photochemical setups[1]. Consequently, accessing highly electron-deficient scaffolds like pyridazine-4,5-dicarboxylic acid—a critical precursor for 4,5-dicyanopyridazine (DCP) used in inverse electron-demand Diels-Alder reactions[2]—requires an alternative strategic approach.

This whitepaper details a highly reliable, field-proven five-step synthetic sequence. Rather than attempting a direct ring expansion or atom swap, this protocol utilizes pyridine-2,3-dicarboxylic acid (quinolinic acid) to build a fused pyrido[2,3-d]pyridazine intermediate. By exploiting the differential


-electron densities of the two fused rings, the sequence culminates in a highly regioselective oxidative cleavage that degrades the pyridine ring while preserving the target pyridazine dicarboxylic acid[3].

Strategic Rationale & Mechanistic Principles

The core logic of this synthesis relies on the relative electrophilicity of fused heteroaromatic systems. Pyridazine, possessing two adjacent electronegative nitrogen atoms, is significantly more


-deficient than pyridine.

The strategy unfolds in two phases:

  • Annulation (Steps 1-4): Quinolinic acid is dehydrated to an anhydride, which acts as a dual-electrophile for condensation with hydrazine. This forms a fused dione that is subsequently chlorinated and reduced to yield the unsubstituted pyrido[2,3-d]pyridazine core.

  • Regioselective Cleavage (Step 5): When subjected to alkaline potassium permanganate (KMnO₄), the oxidant selectively attacks the relatively more electron-rich pyridine ring. The pyridine ring is oxidatively degraded into two carboxylic acid groups, cleanly unveiling the highly stable, electron-poor pyridazine-4,5-dicarboxylic acid[3].

SynthesisWorkflow A Pyridine-2,3-dicarboxylic acid (Quinolinic Acid) B Furo[3,4-b]pyridine-5,7-dione (Quinolinic Anhydride) A->B Ac2O, Reflux (Dehydration) C Pyrido[2,3-d]pyridazine-5,8-dione B->C N2H4·H2O, EtOH (Condensation) D 5,8-Dichloropyrido[2,3-d]pyridazine C->D POCl3, Pyridine (Chlorination) E Pyrido[2,3-d]pyridazine D->E H2, Pd/C, NaOAc (Dehalogenation) F Pyridazine-4,5-dicarboxylic acid E->F KMnO4, KOH, 80°C (Oxidative Cleavage)

Fig 1: Five-step synthetic workflow from pyridine-2,3-dicarboxylic acid to pyridazine-4,5-dicarboxylic acid.

Step-by-Step Experimental Protocols & Causality

Every protocol described below is designed as a self-validating system . Do not proceed to the next step unless the in-process control criteria are explicitly met.

Step 1: Dehydration to Quinolinic Anhydride
  • Causality: Free dicarboxylic acids are poor electrophiles for direct condensation with hydrazine. Dehydrating quinolinic acid to furo[3,4-b]pyridine-5,7-dione creates a highly reactive cyclic anhydride, priming the molecule for a tandem ring-opening/ring-closing sequence.

  • Protocol: Suspend pyridine-2,3-dicarboxylic acid (1.0 eq) in a 5-fold volumetric excess of acetic anhydride (Ac₂O). Reflux the mixture at 140°C for 3 hours under an inert atmosphere. Distill off the excess Ac₂O under reduced pressure to yield a crystalline solid.

  • Self-Validation: The product must exhibit a sharp double carbonyl stretch at ~1780 cm⁻¹ and 1800 cm⁻¹ via FTIR, confirming the formation of the cyclic anhydride.

Step 2: Condensation to Pyrido[2,3-d]pyridazine-5,8-dione
  • Causality: Hydrazine hydrate acts as a potent bis-nucleophile. The first amine attacks the anhydride carbonyl, opening the five-membered ring. The second amine immediately attacks the adjacent carbonyl, establishing the new six-membered pyridazine-dione ring.

  • Protocol: Dissolve the quinolinic anhydride (1.0 eq) in absolute ethanol. Slowly add hydrazine hydrate (1.1 eq) dropwise at 0°C to control the exotherm. Heat the mixture to reflux (78°C) for 2 hours. Cool to room temperature and collect the precipitated solid via vacuum filtration.

  • Self-Validation: The successful formation of the dione is marked by the precipitation of a heavy solid from the ethanol. FTIR will show the disappearance of the anhydride peaks and the emergence of a strong lactam C=O stretch at ~1680 cm⁻¹ and broad N-H stretching at ~3150 cm⁻¹.

Step 3: Chlorination to 5,8-Dichloropyrido[2,3-d]pyridazine
  • Causality: To remove the oxygen atoms, the tautomeric lactam must be converted into a bis-imidoyl chloride. Phosphorus oxychloride (POCl₃) facilitates this by activating the oxygen as a leaving group, allowing chloride displacement.

  • Protocol: Suspend the dione (1.0 eq) in neat POCl₃ (10 eq). Add a catalytic amount of anhydrous pyridine. Reflux at 105°C for 5 hours. Critical safety step: Carefully pour the cooled reaction mixture over crushed ice to quench the unreacted POCl₃. Extract the aqueous layer with dichloromethane (DCM), dry over Na₂SO₄, and concentrate.

  • Self-Validation: The product profile shifts dramatically from a highly polar, water-soluble dione to a lipophilic, DCM-soluble dichloro compound. TLC (EtOAc:Hexane 1:3) will show a fast-moving, UV-active spot.

Step 4: Reductive Dehalogenation to Pyrido[2,3-d]pyridazine
  • Causality: Catalytic hydrogenation removes the activating chlorine atoms. Sodium acetate (NaOAc) is added to scavenge the generated HCl, preventing the poisoning of the palladium catalyst and avoiding the over-reduction of the highly electron-deficient pyridazine ring.

  • Protocol: Dissolve the dichloro intermediate (1.0 eq) in methanol. Add NaOAc (2.5 eq) and 10% Pd/C catalyst (10 wt%). Stir vigorously under a hydrogen atmosphere (1 atm) at 25°C for 12 hours. Filter the mixture through a pad of Celite to remove the catalyst, concentrate the filtrate, and extract with ethyl acetate.

  • Self-Validation: The reaction is complete when exactly 2 equivalents of hydrogen gas are consumed (monitored via a gas burette or mass flow controller). Mass spectrometry (LC-MS) should confirm the loss of the chlorine isotopes (M+ vs M+2 pattern disappearance).

Step 5: Oxidative Cleavage to Pyridazine-4,5-dicarboxylic acid
  • Causality: Alkaline KMnO₄ is a powerful oxidant that selectively attacks the

    
    -system with higher electron density. Because the pyridazine ring is more electron-withdrawing than the pyridine ring, the pyridine core is oxidatively ruptured, leaving the pyridazine dicarboxylic acid intact[3].
    
  • Protocol: Dissolve pyrido[2,3-d]pyridazine (1.0 eq) in a 1M aqueous KOH solution. Heat to 80°C. Slowly add KMnO₄ (4.5 eq) in portions over 1 hour. Maintain heating for an additional 3 hours. Filter the hot mixture to remove the precipitated MnO₂. Cool the filtrate and carefully acidify with concentrated HCl to pH 2 to precipitate the target dicarboxylic acid.

  • Self-Validation: The visual transition of the reaction mixture from deep purple (active permanganate) to a heavy brown suspension (MnO₂) indicates oxidant consumption. Upon acidification, a white-to-pale-yellow precipitate forms. A melting point check (dec. ~214-215°C) confirms the identity of pyridazine-4,5-dicarboxylic acid.

Quantitative Data & Yield Analysis

The following table summarizes the stoichiometric requirements, operational conditions, and expected yields for the validated workflow.

StepChemical TransformationPrimary ReagentsTemp / TimeTypical Yield (%)Key In-Process Control
1 DehydrationAc₂O (Excess)140°C / 3h90 - 94%FTIR: Anhydride C=O emergence
2 CondensationN₂H₄·H₂O (1.1 eq), EtOH78°C / 2h85 - 88%Visual: Heavy precipitation
3 ChlorinationPOCl₃ (10 eq), Pyridine (cat)105°C / 5h72 - 76%TLC: Shift to lipophilic Rf
4 DehalogenationH₂ (1 atm), Pd/C, NaOAc25°C / 12h78 - 82%Volumetric H₂ uptake cessation
5 Oxidative CleavageKMnO₄ (4.5 eq), 1M KOH80°C / 4h60 - 65%Color shift: Purple to Brown

Note: The overall linear yield of this 5-step sequence typically ranges from 25% to 32%, which is highly efficient for the de novo construction of heavily functionalized, electron-deficient diazines.

References

  • Pyridine-to-Pyridazine Skeletal Editing. Journal of the American Chemical Society.[Link]

  • Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research.[Link]

  • A new facile synthesis of 5-aminopyridazine-4-carboxylic acid. Journal of Heterocyclic Chemistry.[Link]

  • Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. National Institutes of Health (PMC).[Link]

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Foundational

A Technical Guide to the Physical and Chemical Properties of Pyridazine-3,6-dicarboxylic Acid

Abstract: Pyridazine-3,6-dicarboxylic acid, a key heterocyclic building block, holds significant value for researchers in medicinal chemistry, coordination chemistry, and materials science. Its rigid, electron-deficient...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: Pyridazine-3,6-dicarboxylic acid, a key heterocyclic building block, holds significant value for researchers in medicinal chemistry, coordination chemistry, and materials science. Its rigid, electron-deficient pyridazine core, combined with the versatile reactivity of its two carboxylic acid groups, makes it an exceptional scaffold for drug design and a highly sought-after linker for the synthesis of advanced functional materials such as Metal-Organic Frameworks (MOFs). This guide provides an in-depth analysis of the core physicochemical properties, reactivity, synthesis, and applications of pyridazine-3,6-dicarboxylic acid, offering field-proven insights and detailed protocols for scientific professionals.

Introduction to a Versatile Heterocyclic Scaffold

The pyridazine nucleus, an aromatic six-membered ring containing two adjacent nitrogen atoms, is a prominent pharmacophore in modern drug discovery.[1] Derivatives of pyridazine are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antihypertensive properties.[2] At the forefront of this class of molecules is Pyridazine-3,6-dicarboxylic acid (CAS: 57266-70-3), a bifunctional molecule whose symmetric substitution pattern and unique electronic properties make it a compound of exceptional interest.

Its structure is characterized by two carboxylic acid groups at the 3- and 6-positions of the pyridazine ring, providing two key points for chemical modification or coordination. This structural feature allows it to act as a potent bridging ligand in the construction of sophisticated supramolecular architectures and as a versatile starting material for the synthesis of novel therapeutic agents.[3][4]

structure cluster_pyridazine Pyridazine-3,6-dicarboxylic Acid cluster_carboxyl1 cluster_carboxyl2 C1 C C2 C C1->C2 H1 H C1->H1 N1 N C2->N1 H2 H C2->H2 C3 C C4 C C3->C4 C5 C C3->C5 C4->C1 C6 C C4->C6 N2 N N1->N2 N2->C3 O1 O C5->O1 O2 OH C5->O2 O3 O C6->O3 O4 OH C6->O4

Caption: Chemical structure of Pyridazine-3,6-dicarboxylic acid.

Physicochemical Properties

The utility of a chemical compound is fundamentally governed by its physical and chemical properties. This section details the key physicochemical characteristics of pyridazine-3,6-dicarboxylic acid.

Table 1: Summary of Physicochemical Data

Property Value Source(s)
CAS Number 57266-70-3 [3][5]
Molecular Formula C₆H₄N₂O₄ [3][5]
Molecular Weight 168.11 g/mol [5]
Appearance Light brown to brown solid [5]
Melting Point >220 °C [6]
pKa (Predicted) 2.20 ± 0.10 [5]
Purity Typically ≥95% [3]

| Storage | 2-8 °C, sealed in dry conditions |[4] |

2.1 Crystal Structure and Morphology

The solid-state architecture of pyridazine-3,6-dicarboxylic acid is critical for its application in crystal engineering and materials science. It is known to crystallize as a monohydrate, and detailed single-crystal X-ray diffraction studies have revealed the existence of at least two polymorphic forms: monoclinic and triclinic.[3]

In the triclinic form, the pyridazine ring is essentially planar.[3] The dihedral angles formed between this central ring and the planes of the two carboxylic acid groups are minimal, at 2.0° and 5.6°.[3] This near-planarity facilitates the formation of extensive, sheet-like structures in the crystal lattice. These molecular sheets are held together by a network of strong hydrogen bonds involving the carboxylic acid groups, the ring nitrogen atoms, and the water molecules of hydration.[3]

Chemical Properties and Reactivity
3.1 Electronic Structure

The pyridazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This property influences the reactivity of the ring itself and its substituents. The electron-withdrawing nature of the ring increases the acidity of the carboxylic acid protons, as reflected in the low predicted pKa value.[5]

3.2 Reactivity of Carboxylic Acid Groups

The two carboxylic acid moieties are the primary sites of reactivity, allowing for a wide range of chemical transformations.

  • Amide Bond Formation (Amidation): The formation of amides is one of the most crucial reactions in drug development. The carboxylic acid groups of pyridazine-3,6-dicarboxylic acid can be coupled with primary or secondary amines to form the corresponding diamides. This transformation typically requires an activating agent to convert the hydroxyl of the carboxylic acid into a better leaving group. Standard peptide coupling reagents such as N,N'-Dicyclohexylcarbodiimide (DCC) or Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) are effective. Alternatively, conversion to the more reactive diacyl chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with an amine, provides a high-yielding route to the diamides.

  • Esterification: The compound can be converted to its corresponding diester via Fischer esterification, which involves refluxing in an alcohol (e.g., ethanol) with a catalytic amount of a strong acid like H₂SO₄.[2] This reaction is fundamental for creating ester derivatives that may have improved solubility or serve as intermediates for further synthesis.

3.3 Coordination Chemistry: A Versatile Ligand

Pyridazine-3,6-dicarboxylic acid is a highly effective and versatile ligand in coordination chemistry, often abbreviated as pzdc. It can coordinate with metal ions through the nitrogen atoms of the pyridazine ring and the oxygen atoms of the carboxylate groups. This multi-dentate character allows it to act as a molecular bridge, linking metal centers into one-, two-, or three-dimensional networks known as coordination polymers or Metal-Organic Frameworks (MOFs).[3]

The specific coordination mode is influenced by factors such as the choice of metal ion, the reaction conditions, and the presence of other ligands. It has been observed to act as a tetratentate, tridentate, or even monodentate linker.[3] This adaptability is key to its utility in designing functional materials with tailored properties for applications in catalysis and chemical sensing.

coordination cluster_modes Coordination Modes of Pyridazine-3,6-dicarboxylate (pzdc) cluster_bidentate Bidentate Chelation cluster_bridging Bridging pzdc pzdc Ligand M1 Metal (M) pzdc->M1 N, O-chelation M2 Metal (M) pzdc->M2 Carboxylate Bridge M3 Metal (M') pzdc->M3 Pyridazine Bridge

Caption: Common coordination modes of the pzdc ligand with metal centers.

Synthesis and Spectroscopic Analysis

A reliable and scalable synthesis is paramount for the widespread use of any chemical building block. The following protocol is based on a well-established two-step procedure starting from a commercially available precursor.

4.1 Recommended Synthesis Protocol

This protocol details the hydrolysis (saponification) of diethyl pyridazine-3,6-dicarboxylate to yield the target dicarboxylic acid. The ester intermediate is readily synthesized from 3,6-dichloropyridazine.[6]

Workflow:

Caption: Two-step synthesis workflow for pyridazine-3,6-dicarboxylic acid.

Step-by-Step Methodology (Hydrolysis):

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add diethyl pyridazine-3,6-dicarboxylate (1.12 g, 5.0 mmol) and ethanol (35 mL).[6]

  • Addition of Base: Add potassium hydroxide (KOH, 0.8 g, ~12 mmol) to the stirred solution.

    • Causality: A stoichiometric excess of a strong base is required to ensure complete saponification of both ester groups to their corresponding carboxylate salts. Ethanol serves as a suitable solvent for both the ester and the base.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Causality: Heating accelerates the rate of the hydrolysis reaction, ensuring it reaches completion in a reasonable timeframe.

  • Work-up: After cooling to room temperature, remove the ethanol solvent under reduced pressure using a rotary evaporator.

  • Precipitation: To the resulting residue, add cold water (100 mL) to dissolve the potassium dicarboxylate salt. Slowly acidify the aqueous solution to a pH of approximately 3.0 using concentrated hydrochloric acid (HCl). A white precipitate will form.[6]

    • Causality: The highly water-soluble potassium salt is protonated by the strong acid. The resulting neutral dicarboxylic acid is significantly less soluble in water, causing it to precipitate out of the solution. This step is crucial for isolating the product.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the filter cake with two portions of cold water (10 mL each) to remove any residual salts.[6]

  • Drying: Dry the purified product in a vacuum oven to obtain pyridazine-3,6-dicarboxylic acid as a white solid (yield: 0.72 g, 86.7%).[6]

4.2 Spectroscopic Characterization

Structural confirmation is typically achieved through standard spectroscopic methods.

Table 2: Characteristic Spectroscopic Data

Technique Solvent Expected/Reported Signals Source(s)
¹H NMR DMSO-d₆ ~8.4 ppm (s, 2H, Ar-H), ~13-14 ppm (br s, 2H, -COOH) (Expected)
¹³C NMR DMSO-d₆ Signals for C=O (~165 ppm), C-COOH (~150 ppm), and C-H (~130 ppm)

| FT-IR (ATR) | Solid | 3200-2500 cm⁻¹ (broad, O-H), ~1700 cm⁻¹ (strong, C=O), ~1580 cm⁻¹ (C=N, C=C) | (Expected) |

  • Nuclear Magnetic Resonance (NMR): Due to the molecule's C₂ᵥ symmetry, the two protons on the pyridazine ring (at C4 and C5) are chemically equivalent and are expected to appear as a sharp singlet in the ¹H NMR spectrum. The acidic protons of the carboxyl groups will appear as a broad singlet far downfield. A ¹³C NMR spectrum has been reported in DMSO-d₆, and the data is available in spectral databases.

  • Infrared (IR) Spectroscopy: The IR spectrum is dominated by a very broad absorption band for the O-H stretch of the hydrogen-bonded carboxylic acid groups and a strong, sharp absorption for the C=O carbonyl stretch.

Applications in Research and Development
5.1 Pharmaceutical and Medicinal Chemistry

The pyridazine-3,6-dicarboxylic acid scaffold is a privileged structure in medicinal chemistry. Its derivatives are actively being investigated as potent and selective anticancer agents.[2] For example, 3,6-disubstituted pyridazines have emerged as a novel class of inhibitors for cyclin-dependent kinase 2 (CDK2), a key protein involved in cell cycle regulation whose dysregulation is a hallmark of many cancers.[2] The dicarboxylic acid serves as a synthetic handle to introduce diverse chemical functionalities, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity.

5.2 Materials Science and Catalysis

In the realm of materials science, pyridazine-3,6-dicarboxylic acid is a premier building block for constructing porous Metal-Organic Frameworks (MOFs). When combined with lanthanide metals like Terbium (Tb), it forms robust frameworks that exhibit intense photoluminescence.[6] These luminescent properties can be harnessed for the highly sensitive detection of pollutants or biological molecules. Furthermore, these MOFs can act as efficient photocatalysts for the degradation of organic dyes in water, highlighting their potential for environmental remediation.[6]

Safety and Handling

Pyridazine-3,6-dicarboxylic acid is classified as a hazardous substance and should be handled with appropriate precautions in a laboratory setting.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

  • Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]

  • Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place (2-8 °C) away from incompatible materials such as strong oxidizing agents.[4]

Conclusion

Pyridazine-3,6-dicarboxylic acid is a high-value chemical entity with a unique combination of structural rigidity, electronic properties, and bifunctional reactivity. Its established utility as a versatile building block for both complex drug-like molecules and advanced functional materials ensures its continued importance in academic and industrial research. This guide has provided a comprehensive overview of its core properties and a practical framework for its synthesis and handling, empowering researchers to leverage its full potential in their scientific endeavors.

References
  • Google Patents. (n.d.). Method of producing pyridazine-3,6-dicarboxylic acid esters.
  • SpectraBase. (n.d.). PYRIDAZINE-3,6-DICARBOXYLIC-ACID. Retrieved from [Link]

  • Starosta, W., & Leciejewicz, J. (2004). Pyridazine-3,6-dicarboxylic acid monohydrate. Acta Crystallographica Section E: Structure Reports Online, 60(12), o2219–o2220. Available from: [Link]

  • MDPI. (2022). Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 3, 6-dichloropyridazine.
  • PubMed. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridazine. Retrieved from [Link]

  • Semantic Scholar. (1951). Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Pyridazine Dicarboxamides via Highly Selective Palladium-catalyzed Aminocarbonylation. Retrieved from [Link]

  • Korea Science. (2005). Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropyridazines. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. RSC Advances, 10(52), 31357–31375. Available from: [Link]

  • Scribd. (n.d.). Synthesis and Structural Characterisation of Amides From Picolinic Acid and Pyridine 2 6 Dicarboxylic Acid. Retrieved from [Link]

  • ACS Publications. (2021). Direct Synthesis of Diamides from Dicarboxylic Acids with Amines Using Nb2O5 as a Lewis Acid Catalyst and Molecular Docking Studies as Anticancer Agents. Retrieved from [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

Sources

Exploratory

Engineering the Pyridazine Scaffold: Biological Activity and Therapeutic Potential of Novel Pyridazinic Dicarboxylic Acid Derivatives

Executive Summary In the landscape of modern medicinal chemistry, nitrogen-containing heterocycles remain the cornerstone of small-molecule drug discovery. Among these, the pyridazine nucleus—a six-membered ring containi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, nitrogen-containing heterocycles remain the cornerstone of small-molecule drug discovery. Among these, the pyridazine nucleus—a six-membered ring containing two adjacent nitrogen atoms—has emerged as a "wonder nucleus" due to its exceptional capacity for functionalization and its broad spectrum of pharmacological activities[1].

When functionalized with dicarboxylic acid moieties, the pyridazine scaffold undergoes a profound transformation in its physicochemical properties. This whitepaper systematically explores the structural rationale, biological activity, and experimental validation of novel pyridazinic dicarboxylic acid derivatives. By bridging the gap between synthetic methodology and high-throughput biological screening, we provide a comprehensive framework for leveraging these privileged scaffolds in therapeutic development.

Structural Rationale: The Pyridazine Dicarboxylic Acid Pharmacophore

The selection of a pyridazine dicarboxylic acid core is not arbitrary; it is driven by strict principles of molecular recognition and bioisosterism[2].

  • Dipole Moment & Solubility: The adjacent nitrogen atoms at the 1,2-positions impart a high dipole moment to the ring. This significantly enhances aqueous solubility compared to benzene or pyridine analogs, directly improving the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the resulting drug candidates[3].

  • Bidentate Coordination: The presence of lone pairs on the nitrogen atoms, coupled with the oxygen atoms of the dicarboxylic acid groups, allows these derivatives to act as powerful bidentate ligands. This enables the formation of bridged systems and coordination polymers, which are critical for disrupting metalloenzyme function or forming antimicrobial ruthenium complexes[2].

  • Hydrogen Bonding Networks: In kinase inhibition, the dicarboxylic acid moiety serves as a dual hydrogen-bond donor/acceptor, allowing the molecule to anchor deeply within the ATP-binding hinge region of target kinases[4].

Spectrum of Biological Activity

Pyridazine derivatives have successfully transitioned from benchtop synthesis to clinical application across multiple therapeutic areas[5].

Oncology and Kinase Inhibition

Recent advancements have highlighted the efficacy of 3,6-disubstituted pyridazine derivatives as potent anticancer agents. Specifically, these compounds have been engineered to target the c-Jun N-terminal kinase 1 (JNK1) pathway . By acting as ATP-competitive inhibitors, novel pyridazine derivatives (such as Compound 9e) have demonstrated profound growth inhibition across the NCI-60 human tumor cell line panel, inducing tumor necrosis in in vivo solid tumor models without systemic toxicity[4]. Furthermore, the pyridazine motif is a key structural component in clinically approved kinase inhibitors like Ensartinib and Ponatinib[4].

Cardiovascular and Antihypertensive Efficacy

Pyridazinone derivatives (the saturated/unsaturated carbonyl analogs of pyridazines) are highly active on the cardiovascular system. Compounds such as Levosimendan, Pimobendan, and Zardaverine utilize the pyridazine core to selectively inhibit Phosphodiesterase (PDE) III and IV isozymes, acting as potent cardiotonic and vasodilatory agents for the treatment of congestive heart failure[5],.

Anti-inflammatory and Antimicrobial Action

The pyridazine scaffold is heavily utilized in non-steroidal anti-inflammatory drugs (NSAIDs). Emorfazone, a marketed analgesic, relies on a functionalized pyridazinone ring to provide potent anti-inflammatory activity with remarkably low ulcerogenic side effects[1]. Additionally, imidazo[1,2-b]pyridazine derivatives have shown exceptional antimycobacterial activity, with Minimum Inhibitory Concentrations (MIC) as low as 6.25 µg/mL against M. tuberculosis strains[3].

Quantitative Pharmacological Profiling

To facilitate structural comparisons, the quantitative metrics of key pyridazine derivatives are summarized below.

Derivative / Compound ClassPrimary Biological TargetPharmacological IndicationKey Quantitative MetricRef
4-amino-2-methyl-6-phenyl-5-vinyl-3(2H)-pyridazinone COX / PGE2 InhibitionAnalgesia & Inflammation7x greater potency than clinical Emorfazone[1]
Imidazo[1,2-b]pyridazine derivatives Mycobacterial Cell WallTuberculosisMIC = 6.25 µg/mL against M. tuberculosis[3]
5-Chloropyrido(2,3-d)pyridazin-8(7H)-one Synthetic IntermediatePreclinical DevelopmentIR C-Cl peak: 660-890 cm⁻¹; NMR NH: 13.0 ppm
Compound 9e (3,6-disubstituted) JNK1 KinaseSolid Tumors (Oncology)Peak growth inhibition across NCI-60 panel[4]

Validated Experimental Protocols

As a self-validating system, the development of these derivatives requires rigorous synthetic and biological workflows.

Protocol A: Synthesis of Pyridazine-Dione Scaffolds from Dicarboxylic Acids

Causality: The transformation of 2,3-pyridine dicarboxylic acid into a pyridazine-dione scaffold relies on the alpha-effect of hydrazine hydrate. Hydrazine acts as a potent binucleophile, perfectly spaced to attack the adjacent carbonyl carbons of the intermediate anhydride, thermodynamically driving the formation of the stable six-membered ring.

Step-by-Step Methodology:

  • Dehydration: Suspend 0.598 mol of 2,3-pyridine dicarboxylic acid in 250 mL of glacial acetic acid in a two-neck round-bottom flask. Reflux at 110°C with constant stirring for 3-4 hours to induce anhydride formation.

  • Precipitation: Cool the mixture to room temperature. Add 500 mL of dichloromethane at 0°C–5°C to precipitate the furo(3,4-b)pyridine-5,7-dione intermediate. Isolate via vacuum filtration.

  • Cyclization: Treat the isolated intermediate with an equimolar amount of hydrazine hydrate in ethanol, refluxing for 2 hours to achieve cyclization.

  • Validation Checkpoint: Confirm cyclization via FTIR spectroscopy. The disappearance of the broad carboxylic acid O-H stretch and the emergence of a sharp N-H stretch (3070-3500 cm⁻¹) alongside an aromatic ketone C=O peak (1600-1780 cm⁻¹) validates the formation of the pyridazine-dione ring.

Synthesis A 2,3-Pyridine Dicarboxylic Acid B Dehydration (Acetic Acid, 110°C) A->B C Anhydride Intermediate B->C D Hydrazine Hydrate Cyclization C->D E Pyridazine-Dione Scaffold D->E

Fig 1. Synthetic workflow for generating pyridazine-dione scaffolds from dicarboxylic acids.

Protocol B: High-Throughput In Vitro JNK1 Kinase Assay

Causality: To validate target engagement of novel 3,6-disubstituted pyridazine derivatives[4], a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed. TR-FRET minimizes compound auto-fluorescence interference—a common artifact in nitrogenous heterocyclic screening—ensuring high signal-to-noise ratios.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of the pyridazine derivative in 100% DMSO. Serially dilute in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Pre-Equilibrium: Incubate 5 nM of recombinant human JNK1 enzyme with the diluted compounds in a 384-well microplate for 15 minutes at room temperature.

  • Reaction Initiation: Add 1 µM of ATP and 50 nM of biotinylated c-Jun peptide substrate to initiate the kinase reaction. Incubate for 60 minutes at 25°C.

  • Termination & Detection: Stop the reaction using an EDTA-based buffer to chelate Mg²⁺. Add TR-FRET detection reagents (Europium-labeled anti-phospho-c-Jun antibody and Streptavidin-APC).

  • Validation Checkpoint: Calculate the Z'-factor using positive (100% inhibition) and negative (DMSO vehicle) controls. A Z'-factor > 0.6 confirms assay robustness. Read the plate (Excitation: 340 nm; Emission: 615 nm / 665 nm) and calculate the IC₅₀ via non-linear regression.

Signaling Stress Cellular Stress MAP2K MKK4 / MKK7 Stress->MAP2K JNK1 JNK1 Kinase MAP2K->JNK1 cJun c-Jun Activation JNK1->cJun Drug Pyridazine Derivative Drug->JNK1 ATP-competitive Inhibition

Fig 2. Mechanism of JNK1 stress-response pathway inhibition by pyridazine derivatives.

References

1.1.1 - sarpublication.com 1.2. 3 - rjptonline.org 1.3. 5 - scholarsresearchlibrary.com 1.4. - jocpr.com 1.5.6 - researchgate.net 1.6. 2 - researchgate.net 1.7.4 - acs.org

Sources

Foundational

Pyridazinic Dicarboxylic Acid and Its Potential as a Bioisostere: A Comprehensive Technical Guide

Abstract As drug discovery programs increasingly target complex protein-protein interactions and challenging kinase domains, the physicochemical limitations of classical aromatic rings (e.g., benzene) become pronounced....

Author: BenchChem Technical Support Team. Date: March 2026

Abstract As drug discovery programs increasingly target complex protein-protein interactions and challenging kinase domains, the physicochemical limitations of classical aromatic rings (e.g., benzene) become pronounced. Issues such as poor aqueous solubility, high lipophilicity (cLogP), and off-target hERG toxicity frequently derail lead optimization. As a Senior Application Scientist, I frequently employ pyridazinic dicarboxylic acids (PDCs) —such as pyridazine-3,6-dicarboxylic acid and pyridazine-4,5-dicarboxylic acid—as privileged bioisosteres. This whitepaper explores the structural rationale, physicochemical advantages, and experimental workflows for integrating the pyridazine core into modern drug design.

The Structural Rationale for Pyridazine Bioisosterism

The pyridazine ring (1,2-diazine) is endowed with unique physicochemical properties that make it an exceptional scaffold for bioisosteric replacement[1]. Unlike the ubiquitous phenyl ring, pyridazine features two adjacent nitrogen atoms that fundamentally alter the molecule's electronic distribution.

When functionalized with carboxylic acids to form PDCs, the scaffold acts as a direct isostere for aromatic dicarboxylic acids like phthalic acid or isophthalic acid. The strategic advantages include:

  • High Dipole Moment: The unsubstituted pyridazine ring possesses a substantial dipole moment (~4.22 D). This strong vector can induce specific conformational preferences in the bound state, locking the molecule into an active conformation that enhances target residence time[1].

  • Dual Hydrogen-Bonding Capacity: The adjacent nitrogen atoms serve as a robust, dual hydrogen-bond acceptor system, which is highly effective for interacting with the hinge regions of kinases[1].

  • Electron Deficiency: The electron-withdrawing nature of the 1,2-diazine core strengthens the coordination interactions of the attached carboxylate groups, making it an excellent chelator or rigid linker in both biological targets and metal-organic frameworks[2].

DecisionMatrix Start Lead Compound (Phenyl/Amide Core) Issue1 Poor Aqueous Solubility? Start->Issue1 Issue2 hERG Toxicity / High cLogP? Start->Issue2 Action Bioisosteric Replacement with Pyridazine Core Issue1->Action Yes Issue2->Action Yes Outcome1 Increased Polarity & Lower cLogP Action->Outcome1 Outcome2 Altered Dipole Moment & Conformational Shift Action->Outcome2 Outcome3 Reduced CYP/hERG Liability Action->Outcome3

Logical decision matrix for employing pyridazine bioisosteres.

Physicochemical Profiling: Pyridazine vs. Classical Isosteres

To understand why a medicinal chemist would swap a benzene ring for a pyridazine core, we must analyze the quantitative shifts in physicochemical properties. The introduction of nitrogen heteroatoms significantly lowers lipophilicity, thereby improving aqueous solubility—a critical factor for oral bioavailability[3]. Furthermore, pyridazine derivatives exhibit a distinct topological polar surface area (TPSA), which must be balanced against membrane permeability[4].

Table 1: Physicochemical Comparison of Dicarboxylic Acid Isosteres

PropertyBenzene-1,2-dicarboxylic acid (Phthalic Acid)Pyridazine-4,5-dicarboxylic acidPyrazine-2,3-dicarboxylic acid
Core Scaffold Benzene1,2-Diazine (Pyridazine)1,4-Diazine (Pyrazine)
Molecular Weight 166.13 g/mol 168.11 g/mol 168.11 g/mol
Heteroatom H-Bond Acceptors 4 (COOH only)6 (2 Core + 4 COOH)6 (2 Core + 4 COOH)
Core Dipole Moment ~0 D~4.22 D0 D
Relative Lipophilicity (cLogP) HigherLowerLower
Topological Polar Surface Area 74.6 Ų100.4 Ų100.4 Ų

Data synthesized from PubChem computational profiles and established literature[4].

Experimental Methodologies & Validation Protocols

Translating the theoretical benefits of PDCs into functional drug candidates requires precise synthetic execution and rigorous biophysical validation. Below is a self-validating protocol system for synthesizing PDC-derived bis-amides and confirming their target engagement.

Protocol 1: HATU-Mediated Amide Coupling of Pyridazine-3,6-dicarboxylic acid

Causality Check: Why use HATU instead of standard EDC/NHS? The electron-deficient nature of the 1,2-diazine core suppresses the nucleophilicity of the carboxylate intermediate. A highly reactive uronium coupling agent like HATU is mandatory to drive the activation step to completion and prevent degradation of the starting material.

  • Activation: Dissolve 1.0 equivalent of pyridazine-3,6-dicarboxylic acid in anhydrous N,N-dimethylformamide (DMF). Add 2.2 equivalents of HATU and 4.0 equivalents of N,N-diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes under an inert nitrogen atmosphere.

  • Coupling: Introduce 2.2 equivalents of the target primary or secondary amine to the activated mixture. Stir continuously for 12 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous

    
    . Extract the product using Ethyl Acetate (EtOAc).
    
    • Critical Insight: Pyridazine derivatives possess high aqueous solubility due to their dual nitrogen acceptors[3]. Careful control of the aqueous phase pH is required during extraction to prevent the loss of the product into the aqueous layer.

  • Purification: Purify the crude mixture via reverse-phase HPLC using a C18 column with a gradient of

    
    /Acetonitrile (MeCN) containing 0.1% TFA.
    
Protocol 2: Surface Plasmon Resonance (SPR) Binding Assay

Causality Check: Why perform SPR over traditional biochemical


 assays? While 

provides a snapshot of inhibition, SPR elucidates the kinetic rates (

and

). Because the pyridazine core's strong dipole moment alters the conformational landscape of the molecule, it frequently impacts the residence time (

) rather than just the initial binding event. Capturing this kinetic shift is critical for validating the success of the bioisosteric replacement.
  • Immobilization: Immobilize the target protein (e.g., a purified kinase domain) onto a CM5 sensor chip via standard amine coupling.

  • Analyte Injection: Inject serial dilutions of the synthesized PDC-derivative (ranging from 1 nM to 10 μM) over the functionalized chip at a flow rate of 30 μL/min.

  • Data Fitting: Record the association phase for 180 seconds and the dissociation phase for 300 seconds. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the equilibrium dissociation constant (

    
    ).
    

ExpWorkflow Prep 1. Reagent Prep (PDC + HATU + DIPEA) React 2. Amide Coupling (RT, 12h in DMF) Prep->React Purify 3. HPLC Purification (C18, H2O/MeCN) React->Purify Char 4. Characterization (NMR, LC-MS) Purify->Char SPR 5. SPR Binding Assay (Target Protein) Char->SPR

Experimental workflow for the synthesis and SPR validation of PDC derivatives.

Case Study: Modulating Kinase Pathways via Pyridazine Bioisosteres

The true power of PDCs is realized in targeted oncology and antimicrobial applications[5]. Consider a lead compound targeting the hinge region of a receptor tyrosine kinase (e.g., VEGFR2 or c-Met). A highly lipophilic, benzene-based lead may bind effectively but suffer from rapid metabolic clearance or hERG channel blockade.

By substituting the benzene core with pyridazine-4,5-dicarboxylic acid (where the carboxylates are further functionalized into binding vectors), the molecule gains a dual hydrogen-bond acceptor system. The pyridazine nitrogens interact directly with the backbone amides of the kinase hinge region, while the functionalized dicarboxylic acid arms extend outward into the solvent-exposed specificity pockets. This not only improves the binding affinity but simultaneously drops the cLogP, rescuing the molecule from late-stage toxicity failures[1].

Pathway Ligand PDC-Derived Inhibitor Receptor Target Kinase (e.g., VEGFR2/c-Met) Ligand->Receptor Binds Hinge Region Downstream1 Phosphorylation Cascade Blocked Receptor->Downstream1 Inhibition Downstream2 Cell Proliferation Halted Downstream1->Downstream2 Apoptosis Apoptosis Induction Downstream1->Apoptosis

Mechanism of action for PDC-derived kinase inhibitors modulating cellular pathways.

Conclusion

Pyridazinic dicarboxylic acids represent a highly sophisticated tool in the medicinal chemist's arsenal. Moving beyond simple structural mimicry, the strategic insertion of the 1,2-diazine core allows researchers to fine-tune the electronic, conformational, and pharmacokinetic profiles of lead compounds. By adhering to rigorous synthetic and biophysical validation protocols, drug development professionals can leverage PDCs to salvage highly potent but flawed leads, transforming them into viable clinical candidates.

References
  • Source: nih.
  • Characterization of Pyridazine Bioisosteres and Their Effects - Encyclopedia.
  • Source: nih.
  • Synthesis of Tb and Dy MOFs Using Pyridazine-3,6-Dicarboxylic Acid...
  • Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors...

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Protocols & Analytical Methods

Method

Application Notes & Protocols: A Guide to the Synthesis of Pyridazinic Dicarboxylic Acid-Based Metal-Organic Frameworks

Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a comprehensive guide to the synthesis of metal-organic frameworks (MOFs) utilizing pyridazinic dicarboxylic acid li...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the synthesis of metal-organic frameworks (MOFs) utilizing pyridazinic dicarboxylic acid linkers. It delves into the critical parameters governing the solvothermal synthesis, offers detailed, step-by-step protocols for the preparation of zinc- and cobalt-based frameworks, and outlines essential characterization techniques for structural and property validation. The causality behind experimental choices is explained to provide researchers with the foundational knowledge required for rational design and troubleshooting in the synthesis of these promising porous materials.

Introduction: The Significance of Pyridazine-Based MOFs

Metal-organic frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface areas, tunable pore sizes, and chemically versatile structures make them highly attractive for a wide range of applications, including gas storage and separation, catalysis, sensing, and drug delivery[1].

The pyridazine moiety, a six-membered aromatic ring containing two adjacent nitrogen atoms, offers unique properties when incorporated into MOF linkers. The nitrogen heteroatoms provide additional coordination sites, enhancing the framework's stability and creating specific binding sites for guest molecules. Pyridazinedicarboxylic acids, in particular, have emerged as valuable building blocks for designing functional MOFs with applications in luminescent sensing and catalysis. The electron-deficient nature of the pyrazine ring can facilitate efficient energy transfer, which is crucial for developing high-performance luminescence sensors[2]. This guide focuses on the practical synthesis and characterization of these promising materials.

Critical Parameters in Solvothermal Synthesis

The solvothermal method is a widely employed technique for MOF synthesis, where the crystallization process occurs in a sealed vessel at elevated temperatures and pressures[3][4]. The success of the synthesis and the properties of the resulting MOF are highly dependent on several key parameters.

  • Metal Source: The choice of the metal ion (e.g., Zn²⁺, Co²⁺, Cu²⁺, Cd²⁺) dictates the geometry of the metal-oxygen cluster and, consequently, the overall topology of the framework. Different metal salts (e.g., nitrates, acetates, chlorides) can also influence the reaction kinetics and the final product.

  • Ligand Concentration and Ratio: The molar ratio of the metal salt to the pyridazinedicarboxylic acid linker is a critical factor. Stoichiometric ratios are a common starting point, but variations can lead to different phases or crystal sizes.

  • Solvent System: The solvent plays a crucial role in dissolving the precursors and mediating the self-assembly process. N,N-Dimethylformamide (DMF) is a common solvent due to its high boiling point and ability to dissolve a wide range of metal salts and organic linkers[5]. The choice of solvent can direct the formation of different framework isomers[3].

  • Temperature and Reaction Time: These parameters control the nucleation and growth of the MOF crystals. Higher temperatures can lead to faster crystallization but may also result in less stable phases. Optimization of both temperature and time is essential to obtain a pure, highly crystalline product[5].

  • Modulators: The addition of modulators, such as monocarboxylic acids (e.g., acetic acid, formic acid), can influence crystal size and morphology by competing with the linker for coordination to the metal centers. This can lead to the formation of smaller, more uniform nanoparticles and can also introduce controlled defects into the framework, which can enhance certain properties[6][7].

The interplay of these parameters is complex, and systematic optimization is often required to achieve the desired MOF structure and properties.

Detailed Synthesis Protocols

The following protocols provide step-by-step instructions for the synthesis of two distinct pyridazinic dicarboxylic acid-based MOFs. These protocols are designed to be self-validating, with expected outcomes and characterization checkpoints.

Protocol 1: Synthesis of a Zinc-Pyridazinedicarboxylate MOF

This protocol describes the solvothermal synthesis of a zinc-based MOF using 3,6-pyridazinedicarboxylic acid.

Materials and Equipment:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • 3,6-Pyridazinedicarboxylic acid (H₂PDCA)

  • N,N-Dimethylformamide (DMF)

  • Methanol

  • 20 mL Scintillation vials or Teflon-lined stainless steel autoclave

  • Oven

  • Centrifuge

  • Fume hood

Procedure:

  • In a 20 mL scintillation vial, dissolve 0.5 mmol of zinc nitrate hexahydrate in 10 mL of DMF.

  • Add 0.5 mmol of 3,6-pyridazinedicarboxylic acid to the solution.

  • Cap the vial tightly and sonicate for 10 minutes to ensure a homogeneous mixture.

  • Place the vial in an oven preheated to 120°C and maintain this temperature for 48 hours. The heating should be carried out in a closed system to maintain autogenous pressure[8].

  • After the reaction is complete, allow the vial to cool slowly to room temperature.

  • Colorless, crystalline precipitates should be visible at the bottom of the vial.

  • Separate the solid product from the mother liquor by centrifugation.

  • Wash the collected crystals with fresh DMF (3 x 10 mL) and then with methanol (3 x 10 mL) to remove any unreacted precursors and residual solvent.

  • Dry the product under vacuum at 80°C for 12 hours. This "activation" step is crucial to remove solvent molecules from the pores[9][10].

Expected Outcome: A white, crystalline powder. The yield should be in the range of 60-70% based on the limiting reagent.

Protocol 2: Synthesis of a Cobalt-Pyridazinedicarboxylate MOF

This protocol details the synthesis of a cobalt-containing MOF, which often exhibits interesting magnetic or catalytic properties.

Materials and Equipment:

  • Cobalt(II) acetate tetrahydrate (Co(CH₃COO)₂·4H₂O)

  • 3,5-Pyridinedicarboxylic acid

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • 20 mL Scintillation vials or Teflon-lined stainless steel autoclave

  • Oven

  • Centrifuge

  • Fume hood

Procedure:

  • In a 20 mL vial, combine 1 mmol of cobalt(II) acetate tetrahydrate and 1 mmol of 3,5-pyridinedicarboxylic acid.

  • Add 15 mL of DMF to the vial.

  • Seal the vial and place it in a sand bath on a hot plate, or in a programmable oven.

  • Heat the mixture to 110°C and maintain this temperature for 24 hours.

  • Allow the reaction vessel to cool to room temperature naturally.

  • Pink or purple crystals should have formed.

  • Collect the crystals by decanting the solvent, followed by centrifugation.

  • Wash the product thoroughly with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).

  • Activate the MOF by drying under vacuum at 100°C for 12 hours.

Expected Outcome: A pink or purple crystalline solid.

ParameterProtocol 1 (Zn-MOF)Protocol 2 (Co-MOF)
Metal Salt Zinc nitrate hexahydrateCobalt(II) acetate tetrahydrate
Ligand 3,6-Pyridazinedicarboxylic acid3,5-Pyridinedicarboxylic acid
Solvent DMFDMF
Temperature 120°C110°C
Time 48 hours24 hours
Molar Ratio (M:L) 1:11:1
Expected Product White Crystalline PowderPink/Purple Crystalline Solid

Visualization of the Synthesis Workflow

The general workflow for the solvothermal synthesis of pyridazinic dicarboxylic acid-based MOFs can be visualized as follows:

MOF_Synthesis_Workflow Fig. 1: General Solvothermal Synthesis Workflow cluster_prep Precursor Preparation cluster_reaction Solvothermal Reaction cluster_purification Product Isolation & Purification Metal_Salt Weigh Metal Salt Mixing Combine & Mix Precursors in Reaction Vessel Metal_Salt->Mixing Ligand Weigh Pyridazinic Dicarboxylic Acid Ligand->Mixing Solvent Measure Solvent (e.g., DMF) Solvent->Mixing Heating Heat in Oven (e.g., 110-120°C, 24-48h) Mixing->Heating Sealed Vessel Cooling Cool to Room Temperature Heating->Cooling Separation Separate Crystals (Centrifugation/Filtration) Cooling->Separation Washing Wash with Fresh Solvent (DMF, Methanol/Ethanol) Separation->Washing Activation Activate (Dry under Vacuum) Washing->Activation Final_Product Characterize Final MOF Product Activation->Final_Product

Caption: A flowchart illustrating the key stages in the solvothermal synthesis of pyridazinic dicarboxylic acid-based MOFs.

Characterization Techniques

To confirm the successful synthesis of the target MOF and to evaluate its properties, a suite of characterization techniques is essential[11].

  • Powder X-ray Diffraction (PXRD): This is the primary technique used to confirm the crystallinity and phase purity of the synthesized material. The experimental PXRD pattern should match the simulated pattern from single-crystal X-ray diffraction data if the structure is known[1][11]. Sharp, well-defined peaks indicate a highly crystalline product.

  • Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the MOF and to confirm the removal of guest solvent molecules after activation[11][12]. The TGA curve will show weight loss steps corresponding to the removal of solvent and, at higher temperatures, the decomposition of the framework.

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy is used to verify the coordination of the carboxylate groups of the linker to the metal centers. The characteristic C=O stretching frequency of the carboxylic acid will shift upon coordination[13].

  • Scanning Electron Microscopy (SEM): SEM provides information about the morphology and crystal size of the synthesized MOF particles[1].

  • Gas Sorption Analysis: Techniques like nitrogen adsorption-desorption at 77 K are used to determine the specific surface area (BET surface area) and pore volume of the MOF, which are critical parameters for applications in storage and separation[10][12].

Characterization_Logic Fig. 2: Characterization Logic Diagram cluster_primary Primary Validation cluster_secondary Secondary Property Analysis Synthesis Synthesized MOF PXRD PXRD Synthesis->PXRD Is it crystalline? TGA TGA Synthesis->TGA Is it thermally stable? FTIR FTIR Synthesis->FTIR Is the linker coordinated? SEM SEM PXRD->SEM What is the morphology? Gas_Sorption Gas Sorption TGA->Gas_Sorption Is it porous? FTIR->Gas_Sorption Final_Analysis Final_Analysis SEM->Final_Analysis Morphological Analysis Gas_Sorption->Final_Analysis Surface Area & Porosity Data

Caption: Logical flow for the characterization of synthesized pyridazinic dicarboxylic acid-based MOFs.

Troubleshooting Common Synthesis Issues

IssuePossible Cause(s)Suggested Solution(s)
Amorphous Product (No PXRD Peaks) - Reaction temperature too low.- Reaction time too short.- Incorrect solvent or precursor ratio.- Increase reaction temperature incrementally.- Extend the reaction time.- Re-verify precursor stoichiometry and solvent choice.
Low Yield - Incomplete reaction.- Product loss during washing steps.- Precursors not fully dissolved.- Increase reaction time or temperature.- Use centrifugation for product collection to minimize loss.- Ensure complete dissolution of starting materials before heating.
Formation of an Impure Phase - Incorrect temperature or molar ratio.- Contaminants in reagents or solvent.- Systematically vary the metal-to-linker ratio.- Adjust the reaction temperature.- Use high-purity reagents and solvents.
Very Small Crystal Size - Rapid nucleation and slow growth.- Lower the reaction temperature.- Introduce a modulator (e.g., acetic acid) to control crystal growth[6][7].

Conclusion

The synthesis of pyridazinic dicarboxylic acid-based MOFs offers a pathway to novel materials with tailored functionalities. By carefully controlling key synthesis parameters such as temperature, time, solvent, and precursor ratios, researchers can achieve high-quality, crystalline materials. The protocols and characterization guidelines provided herein serve as a robust starting point for scientists and engineers aiming to explore the potential of these fascinating porous materials in catalysis, sensing, and beyond.

References

  • Royal Society of Chemistry. (n.d.). Hydrothermal synthesis of Ag@Zn-salen MOF nanocomposite via a two-step method for ultrasensitive CA15-3 biosensing in breast cancer diagnostics. RSC Publishing.
  • National Center for Biotechnology Information. (n.d.). Modulated self-assembly of metal–organic frameworks. PMC.
  • ResearchGate. (2025, October 24). Scalable Continuous Solvothermal Synthesis of Metal Organic Framework (MOF-5) Crystals.
  • ACS Publications. (2025, June 2). Pyrazine-Functionalized Bio-MOFs for Selective Luminescence Sensing of Colchicine and Nitrofurazone in Aqueous Solutions. Inorganic Chemistry.
  • ResearchGate. (2026, January 3). Characterization techniques for metal–organic frameworks.
  • MDPI. (2015, April 2). Synthesis of Framework Isomer MOFs Containing Zinc and 4-Tetrazolyl Benzenecarboxylic Acid via a Structure Directing Solvothermal Approach.
  • National Center for Biotechnology Information. (n.d.). Physiochemical characterization of metal organic framework materials: A mini review. PMC.
  • MDPI. (2022, September 13). Effects of Acid Modulators on the Microwave-Assisted Synthesis of Cr/Sn Metal-Organic Frameworks.
  • National Center for Biotechnology Information. (2025, September 3). Design and catalytic application of Zr based metal–organic framework with pillared layer mixed ligands for the synthesis of pyrazolo[3,4-b]pyridine derivatives via a cooperative vinylogous anomeric-based oxidation. PMC.
  • UMT JOURNAL. (n.d.). SYNTHESIS AND CHARACTERIZATION OF METAL ORGANIC FRAMEWORKS (MOFs) DERIVED FROM 3,5-PYRIDINEDICARBOXYLIC ACID.
  • Google Patents. (n.d.). WO2019204934A1 - Synthesis of zinc mof materials.
  • ResearchGate. (n.d.). SYNTHESIS AND CHARACTERIZATION OF METAL ORGANIC FRAMEWORKS (MOFs) DERIVED FROM 3,5-PYRIDINEDICARBOXYLIC ACID | Request PDF.
  • ResearchGate. (2025, August 6). A pyrazine based metal-organic framework for selective removal of copper from strongly acidic solutions | Request PDF.
  • ResearchGate. (n.d.). 42586 PDFs | Review articles in MOFS.
  • Semantic Scholar. (n.d.). Hydrothermal Synthesis of a new Cd-MOF.
  • Royal Society of Chemistry. (2021, January 21). Pyrene-based metal organic frameworks: from synthesis to applications. Chemical Society Reviews.
  • MDPI. (2018, August 14). Metal–Organic Framework Hybrid Materials and Their Applications.
  • Google Patents. (2012, March 8). US20120055880A1 - Method for hydrothermal preparation of metal-organic framework crystallised porous aluminium carboxylates.
  • SciSpace. (n.d.). Design and Characterization of MOFs (Metal-Organic Frameworks) for Innovative Applications.
  • ITS. (n.d.). Optimization of Reaction Conditions for Synthesis of MOF-5 using Solvothermal Method.
  • ACS Publications. (2023, July 10). Fabrication of Multifunctional Electronic Textiles Using Oxidative Restructuring of Copper into a Cu-Based Metal–Organic Framework. Journal of the American Chemical Society.
  • MDPI. (2025, February 24). Synthesis of MOFs and Characterization and Drug Loading Efficiency.
  • YouTube. (2021, April 14). Gas Sorption Characterization of Metal Organic Frameworks Webinar.
  • ChemRxiv. (n.d.). Probing Metal-Organic Framework Stoichiometry Using Quantitative NMR and TGA.

Sources

Application

Using pyridazinic dicarboxylic acid as a ligand in coordination chemistry

Introduction & Mechanistic Rationale In the rapidly evolving field of coordination chemistry, ligand design dictates the ultimate topology, stability, and functionality of Metal-Organic Frameworks (MOFs) and Coordination...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In the rapidly evolving field of coordination chemistry, ligand design dictates the ultimate topology, stability, and functionality of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs). Pyridazinic dicarboxylic acids—specifically pyridazine-3,6-dicarboxylic acid (3,6-pdc) and pyridazine-4,5-dicarboxylic acid (4,5-pdc) —have emerged as highly privileged multidentate linkers,.

The Causality of Ligand Selection: Unlike standard pyridines, the pyridazine ring contains two adjacent nitrogen atoms. This electron-deficient aromatic system inherently reduces the basicity (and thus the individual electron-donor strength) of the nitrogen atoms. However, this is a distinct topological advantage: the adjacent N,N'-donor arrangement forces coordinated metal centers into close proximity. When coupled with the strong O-donors of the peripheral carboxylate groups, these ligands act as rigid N,O-donor chelators. This dual-site coordination restricts the rotational degrees of freedom during self-assembly, driving the formation of highly stable, predictable multinuclear nodes (e.g., dinuclear


 bricks or Fe-Fe magnetic dimers),.

For drug development professionals, the structural rigidity and tunable hydrophilicity of these ligands are critical. By selecting specific positional isomers (3,6-pdc vs. 4,5-pdc), scientists can engineer materials ranging from robust, insoluble MOFs for environmental catalysis to water-soluble discrete complexes for targeted DNA binding,.

Ligand Topology & Coordination Modes

The positional isomerism of the carboxylate groups dictates the macroscopic properties of the resulting coordination compound:

  • 3,6-pdc (Linear/Bridging Extension): The para-like arrangement of the carboxylates relative to the N-N bond promotes extended 3D architectures. It frequently acts as a tetradentate linker, bridging multiple metal centers to form highly porous, thermally stable MOFs.

  • 4,5-pdc (Chelating Pocket): The ortho-like arrangement creates a highly concentrated region of electron density, favoring strong bis-chelating interactions with a single metal center (e.g., Zn²⁺). This often terminates the polymerization prematurely, yielding 1D chains or discrete, water-soluble complexes ideal for biological assays.

G L1 Pyridazine-3,6-dicarboxylic acid (3,6-pdc) N1 N-N Bridging & O-Donor Coordination L1->N1 L2 Pyridazine-4,5-dicarboxylic acid (4,5-pdc) N2 O-O Chelating & Axial Coordination L2->N2 M1 Dinuclear Clusters (e.g., Fe-Fe, Ln-Ln) N1->M1 M2 Mononuclear Nodes (e.g., Zn) N2->M2 O1 Rigid 3D MOFs (Luminescence/Catalysis) M1->O1 O2 1D/2D Water-Soluble CPs (DNA Binding) M2->O2

Figure 1: Topological pathways and application outcomes based on pyridazinic ligand isomer selection.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols integrate built-in validation checkpoints. Do not proceed to downstream applications without satisfying these analytical gates.

Protocol A: Solvothermal Synthesis of Luminescent Tb-MOF (Using 3,6-pdc)

Objective: Synthesize


 for luminescent sensing.
  • Precursor Assembly: Dissolve 0.5 mmol of 3,6-pdc and 0.5 mmol of

    
     in 15 mL of a mixed solvent system (DMF/H₂O, 1:1 v/v).
    
    • Causality: DMF acts as a structure-directing solvent and boiling point elevator, while water provides the necessary oxygen for the

      
      -oxo bridges in the dinuclear lanthanide cluster.
      
  • Solvothermal Reaction: Transfer the homogeneous solution to a 25 mL Teflon-lined stainless steel autoclave. Heat at 140 °C for 72 hours, then cool to room temperature at a rate of 5 °C/hour.

    • Causality: The slow cooling ramp is critical for yielding diffraction-quality single crystals rather than amorphous kinetic precipitates.

  • Validation Checkpoint 1 (Phase Purity): Isolate the crystals, wash with ethanol, and perform Powder X-Ray Diffraction (PXRD). The experimental diffractogram must match the simulated pattern for the

    
     space group.
    
  • Validation Checkpoint 2 (Photophysics): Measure the luminescence decay profile. A valid, phase-pure Tb-MOF will exhibit a strictly monoexponential decay with an excited-state lifetime (

    
    ) of approximately 3.96 ms. Biexponential decay indicates uncoordinated Tb³⁺ impurities.
    
Protocol B: Aqueous Self-Assembly of Zn-CP (Using 4,5-pdc) for DNA Binding

Objective: Synthesize water-soluble


 for metallodrug evaluation.
  • pH-Controlled Assembly: Suspend 1.0 mmol of 4,5-pdc in 20 mL of deionized water. Carefully adjust the pH to 5.0 using 0.1 M NaOH.

    • Causality: At pH < 3, the ligand is fully protonated and inactive. At pH > 7, the addition of zinc will immediately precipitate amorphous

      
      . A pH of 5.0 selectively deprotonates the carboxylic acids (pKa ~ 2-4) while maintaining metal solubility, opening the thermodynamic window for CP self-assembly.
      
  • Metal & Co-Ligand Addition: Add 0.5 mmol of

    
     and 0.5 mmol of 4,4'-bipyridine (4,4'-Bipy) under continuous stirring at 60 °C for 4 hours.
    
  • Validation Checkpoint (Solubility & Integrity): Lyophilize the resulting solution. The powder must readily redissolve in standard PBS buffer (pH 7.4) without cloudiness. Confirm structural integrity in the solution state via UV-Vis spectroscopy (tracking the characteristic

    
     transitions of the pyridazine ring).
    

Quantitative Data Presentation

The table below synthesizes the quantitative metrics of key pyridazine-based coordination complexes, providing a comparative baseline for quality control,,.

Complex / MaterialLigandSpace Group / GeometryKey Quantitative MetricPrimary Application
Tb-MOF 3,6-pdc

(Tetragonal)
Lifetime

= 3.967 ms; o-NBA LOD = 0.30 ppm
Luminescent Sensing & Photocatalysis
Zn-CP 4,5-pdcOctahedral (Discrete/1D)High water solubility (>10 mg/mL in PBS)DNA Binding & Cytotoxicity Assays
Fe-Fe Dimer 3,6-pdcDinuclear BridgeMagnetic exchange

= -2.50 cm⁻¹
Magnetic Materials Research

Advanced Applications in Biomedicine & Environmental Catalysis

Luminescent Sensing & Photocatalysis (Tb-MOF)

The long excited-state lifetime of the Tb-MOF allows for highly sensitive, time-resolved "turn-off" fluorescence sensing of biomarkers (like riboflavin) and environmental pollutants (like o-nitrobenzoic acid, o-NBA).

  • Quenching Mechanism: The quenching is driven by resonance energy transfer (RET) and photocompetitive absorption. Spectral overlap between the MOF's emission and the analyte's absorption effectively drains the excited state before radiative emission can occur.

  • Photocatalysis: Under visible light, the Tb-MOF degrades Rhodamine B (96.45% efficiency in 80 min). The addition of

    
     is mechanistically vital: it acts as an electron scavenger, preventing electron-hole recombination, and subsequently cleaves to form highly reactive hydroxyl radicals (•OH) that destroy the dye.
    
DNA Binding for Drug Development (Zn-CP)

For drug development professionals, the water-soluble Zn-CP represents a promising metallodrug candidate. Unlike traditional platinum-based drugs that covalently crosslink DNA, the Zn-CP interacts via non-covalent intercalation or minor groove binding. During UV-Vis titrations with calf thymus DNA (CT-DNA), the complex exhibits significant hypochromism. This optical dampening is caused by the strong stacking interactions between the aromatic pyridazine/bipyridine rings and the DNA base pairs, which restricts the


-electron mobility of the ligands.

MOA MOF Tb-MOF (Excited State) Long Lifetime (τ = 3.96 ms) SENS Luminescent Sensing MOF->SENS CAT Photocatalysis (Visible Light) MOF->CAT RET Resonance Energy Transfer & Competitive Absorption SENS->RET Analyte Binding RAD H2O2 Activation -> •OH Radicals CAT->RAD Electron Transfer OUT1 Turn-Off Fluorescence (o-NBA, Riboflavin) RET->OUT1 Signal Quenching OUT2 Rhodamine B Degradation (96.45% in 80 min) RAD->OUT2 Oxidative Cleavage

Figure 2: Dual-function mechanism of action for Tb-MOF in sensing and catalytic degradation workflows.

References

  • Niharika, Bhagat N., Sen C., Devi S., Ahmad M., Singh H., Sheikh H. N. "Synthesis of Tb and Dy MOFs Using Pyridazine-3,6-Dicarboxylic Acid: Dual-Function of Tb-MOF for Luminescent Sensing of o-NBA and Riboflavin and Photocatalytic Degradation of Rhodamine B." Inorganic Chemistry, 2025, 64(22), 11268-11284.[Link]

  • Liu Y.Q., Luo X.M., Jiang H.J., Zhang Z.Q. "A Water Soluble Zinc(II) Coordination Polymer Containing Pyridazine-4,5-Dicarboxylic Acid: The Crystal Structure and Binding Properties with DNA.
Method

Application Note: Pyridazine-3,6-Dicarboxylic Acid as a Structural Linker in High-Performance Luminescent Lanthanide MOFs

Executive Summary Pyridazine-3,6-dicarboxylic acid (Pym-3,6-dca) has emerged as a critical N,O-donor ligand in the design of multifunctional metal-organic frameworks (MOFs). Its rigid, conjugated planar structure makes i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyridazine-3,6-dicarboxylic acid (Pym-3,6-dca) has emerged as a critical N,O-donor ligand in the design of multifunctional metal-organic frameworks (MOFs). Its rigid, conjugated planar structure makes it an exceptional "antenna" for sensitizing lanthanide ions (such as Tb³⁺ and Dy³⁺). This application note details the photophysical mechanics, synthesis, and deployment of [Tb2(Pym-3,6-dca)(O2-)(H2O)] (Tb-MOF) for the ultra-sensitive "turn-off" luminescent sensing of o-nitrobenzoic acid (o-NBA) and riboflavin, alongside its secondary utility in photocatalytic dye degradation .

Mechanistic Insights: The "Antenna" Paradigm and Quenching Dynamics

Causality of Linker Selection: The selection of Pym-3,6-dca is not arbitrary. Lanthanide ions possess forbidden f-f transitions, resulting in extremely low molar absorption coefficients. Direct excitation is highly inefficient. Pym-3,6-dca overcomes this via the "antenna effect" . The ligand strongly absorbs UV radiation (200–400 nm) and undergoes intersystem crossing to its triplet state. Because the triplet energy level of Pym-3,6-dca is perfectly matched with the excited state of Tb³⁺ (⁵D₄), efficient intramolecular energy transfer occurs, yielding intense green emission with an exceptionally long lifetime (τ = 3.967 ms).

Causality of Luminescence Quenching: When deployed as a chemical sensor, the Tb-MOF exhibits rapid "turn-off" quenching in the presence of specific analytes like o-NBA and riboflavin. This quenching is driven by two rigorously validated mechanisms :

  • Resonance Energy Transfer (RET): Spectral overlap analysis confirms that the absorption spectra of o-NBA and riboflavin overlap significantly with the emission spectrum of the Tb-MOF. The analytes act as energy acceptors, siphoning energy non-radiatively from the Tb³⁺ excited state.

  • Photo-Competitive Absorption (PCA): The analytes absorb heavily in the 200–400 nm UV range, competing directly with the Pym-3,6-dca linker for excitation photons.

Furthermore, Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level validate that the Lowest Unoccupied Molecular Orbital (LUMO) of Pym-3,6-dca is higher in energy than that of the nitroaromatic analytes, thermodynamically favoring electron transfer from the MOF framework to the analyte .

Photophysical & Performance Profiling

The quantitative advantages of the Pym-3,6-dca-based Tb-MOF are summarized below. The long excited-state lifetime is indicative of a highly shielded coordination environment, minimizing non-radiative decay via solvent vibrations.

ParameterValue / CharacteristicSignificance
Space Group I41/a (Tetragonal)High structural rigidity prevents non-radiative energy loss.
Emission Maximum 545 nm (Green)Corresponds to the ⁵D₄ → ⁷F₅ transition of Tb³⁺.
Excited-State Lifetime (τ) 3.967 msExceptionally long; indicates efficient antenna sensitization.
LOD for o-NBA 0.30 ppmUltra-trace detection capability in aqueous matrices.
LOD for Riboflavin 0.31 ppmHigh sensitivity for biomedical vitamin monitoring.
Photocatalytic Efficiency 96.45% (Rhodamine B, 80 min)Dual-functionality; enhanced by H₂O₂ (hydroxyl radical generation).

Self-Validating Experimental Protocols

To ensure reproducibility and eliminate false positives (e.g., from unreacted ligand fluorescence or inner-filter effects), the following self-validating workflow must be strictly adhered to.

Protocol A: Solvothermal Synthesis of Tb-MOF
  • Precursor Mixing: Dissolve 0.1 mmol of Tb(NO₃)₃·6H₂O and 0.1 mmol of pyridazine-3,6-dicarboxylic acid in a 10 mL solvent mixture of DMF/H₂O (v/v, 1:1).

    • Causality Rationale: DMF facilitates linker solubility, while water promotes controlled deprotonation and coordination.

  • Solvothermal Growth: Transfer the solution to a Teflon-lined stainless steel autoclave. Heat at 120 °C for 72 hours, then cool to room temperature at a rate of 5 °C/h.

    • Causality Rationale: Slow cooling is critical for the thermodynamic formation of highly crystalline I41/a phase microcrystals.

  • Purification & Validation: Wash the resulting crystals three times with DMF and three times with ethanol. Centrifuge at 8000 rpm for 5 minutes between washes.

    • Validation Rationale: Unreacted Pym-3,6-dca is highly fluorescent and will skew baseline emission. Thorough washing ensures the measured luminescence originates solely from the coordinated MOF framework. Dry under vacuum at 60 °C for 12 hours.

Protocol B: Luminescent Sensing Assay for o-NBA / Riboflavin
  • Dispersion Preparation: Disperse 2 mg of activated Tb-MOF powder in 2 mL of deionized water. Sonicate for 30 minutes to form a stable suspension (1 mg/mL).

  • Baseline Establishment: Record the baseline emission spectrum (λ_ex = 320 nm, λ_em = 400–700 nm) of the pure suspension. Record 10 blank measurements to calculate the standard deviation (σ) of the background noise.

  • Titration: Incrementally add 10 µL aliquots of the analyte solution (1 mM o-NBA or Riboflavin) to the MOF suspension. Stir for 1 minute after each addition to ensure equilibration.

  • Data Acquisition & Validation: Record the emission intensity at 545 nm after each addition. Plot the data using the Stern-Volmer equation:

    
    .
    
    • Validation Check: A linear Stern-Volmer plot at low concentrations confirms dynamic/static quenching. Upward curvature at higher concentrations indicates a mixed quenching mechanism (RET + PCA). Calculate LOD using the

      
       method to ensure statistical rigor.
      

Workflow and Pathway Visualizations

Mechanism UV UV Excitation (200-400 nm) Ligand Pym-3,6-dca Linker (Antenna Effect) UV->Ligand Absorption Analyte Analyte (o-NBA / Riboflavin) Absorbs Energy UV->Analyte Photo-Competitive Absorption (PCA) Tb Tb³⁺ Excited State (⁵D₄) Ligand->Tb Energy Transfer (ET) Emission Green Emission (⁵D₄ → ⁷F₅) Tb->Emission Radiative Decay Tb->Analyte Resonance Energy Transfer (RET) Quenching Luminescence Quenching (Turn-Off Signal) Analyte->Quenching Signal Reduction

Luminescence quenching mechanism of Tb-MOF via Resonance Energy Transfer and Competitive Absorption.

Workflow Step1 MOF Synthesis Solvothermal Growth Step2 Washing & Activation Remove Free Ligands Step1->Step2 Step3 Aqueous Dispersion Prepare 1 mg/mL Step2->Step3 Step4 Analyte Titration Add o-NBA / Riboflavin Step3->Step4 Step5 Spectrofluorometry Record Emission & LOD Step4->Step5

Self-validating experimental workflow for the synthesis and luminescent sensing application of Tb-MOF.

References

  • Niharika, et al. "Synthesis of Tb and Dy MOFs Using Pyridazine-3,6-Dicarboxylic Acid: Dual-Function of Tb-MOF for Luminescent Sensing of o-NBA and Riboflavin and Photocatalytic Degradation of Rhodamine B." Inorganic Chemistry (ACS Publications), 2025. URL:[Link]

Application

Synthesis of pyridazinic dicarboxylic acid derivatives for medicinal chemistry

Application Note: Synthesis and Functionalization of Pyridazinic Dicarboxylic Acid Derivatives for Medicinal Chemistry Target Audience: Researchers, scientists, and drug development professionals. Content Type: Advanced...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Functionalization of Pyridazinic Dicarboxylic Acid Derivatives for Medicinal Chemistry

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Advanced Application Note & Validated Protocols.

Executive Summary & Scientific Rationale

In modern medicinal chemistry, the pyridazine (1,2-diazine) scaffold is recognized as a "privileged structure" due to its profound impact on the physicochemical properties of drug candidates[1]. The presence of two adjacent nitrogen atoms significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring, rendering it highly electron-deficient[2]. This unique electronic topology not only dictates its reactivity—favoring nucleophilic attack at the unactivated C4/C5 positions rather than adjacent to the heteroatoms—but also enhances its utility as a powerful hydrogen-bond acceptor in kinase inhibitors (e.g., VEGFR-2 targets)[2],[3].

Among pyridazine derivatives, pyridazine-3,6-dicarboxylic acid and pyridazine-4,5-dicarboxylic acid are critical synthetic nodes. The 3,6-diesters serve as foundational intermediates for active pharmaceutical ingredients (APIs) and luminescent Metal-Organic Frameworks (MOFs) used in biomedical sensing[4],[5]. Conversely, the 4,5-dicarboxylic acid is the primary precursor to 4,5-dicyanopyridazine (DCP), an exceptionally reactive azadiene utilized in inverse electron-demand Hetero Diels-Alder (HDA) reactions to construct complex polycyclic hetero-cage systems[6].

Mechanistic Insights: Navigating Pyridazine Reactivity

The synthesis of pyridazine dicarboxylic acids historically relied on the oxidative cleavage of fused bicyclic systems. For instance, the treatment of phthalazine with strong oxidizing agents like alkaline potassium permanganate cleaves the electron-rich benzene ring while sparing the electron-deficient diazine core, yielding pyridazine dicarboxylic acid[1],[3].

However, for targeted regiocontrol (3,6- vs. 4,5-substitution), de novo ring synthesis or transition-metal-catalyzed functionalization is required.

  • The 3,6-Substitution Pathway: Traditional [4+2] cycloadditions using 1,2,4,5-tetrazine-3,6-dicarboxylic acid and dienophiles (followed by nitrogen extrusion) are limited by the instability of the tetrazine precursors[2],[4]. A more scalable, modern approach utilizes the Palladium-catalyzed carbonylation of 3,6-dichloropyridazine. The causality here is driven by the Pd(0) catalyst's ability to undergo oxidative addition into the activated C-Cl bonds of the electron-deficient ring, followed by CO migratory insertion[4].

  • The 4,5-Substitution Pathway: Pyridazine-4,5-dicarboxylic acid is primarily utilized to synthesize 4,5-dicyanopyridazine (DCP). By converting the di-acid to a diamide and subsequently dehydrating it, the resulting cyano groups drastically pull electron density away from the ring. This LUMO-lowering effect transforms DCP into a highly reactive electrophile and azadiene, capable of reacting with electron-rich dienophiles (alkenes, enamines) in inverse-demand HDA processes[6].

Quantitative Data: Reaction Profiles and Yields

The following table summarizes the validated reaction conditions, yields, and primary applications for key pyridazine dicarboxylic acid derivatives.

DerivativeStarting MaterialKey Reagents & ConditionsYield (%)Primary Medicinal/Chemical ApplicationRef
Diethyl pyridazine-3,6-dicarboxylate 3,6-DichloropyridazineCO (pressure), EtOH, Pd-phosphine cat., Base, 100°C86.7%Scalable intermediate for API synthesis[4]
Diisopropyl pyridazine-3,6-dicarboxylate 3,6-DichloropyridazineCO (pressure), iPrOH, Pd-phosphine cat., Base, 120°C75.3%Sterically hindered intermediate for APIs[4]
Pyridazine-3,6-dicarboxylic acid Diethyl pyridazine-3,6-dicarboxylateKOH, EtOH, Reflux (Saponification)>85.0%Rigid N,O-donor linker for luminescent MOFs[4],[5]
4,5-Dicyanopyridazine (DCP) Pyridazine-4,5-dicarboxamidePOCl₃, Reflux (Dehydration)>70.0%Azadiene for inverse-demand HDA reactions[6]

Validated Experimental Protocols

Protocol A: Synthesis of Diethyl Pyridazine-3,6-dicarboxylate via Pd-Catalyzed Carbonylation

This protocol circumvents the need for unstable tetrazine intermediates by leveraging stable, commercially available halogenated precursors.

  • Reaction Setup: In a high-pressure autoclave, suspend 3,6-dichloropyridazine (1.0 equiv) in absolute ethanol. Add a palladium-phosphine complex (e.g.,

    
    , 0.05 equiv) and triethylamine (2.5 equiv).
    
    • Causality: Triethylamine acts as a non-nucleophilic base to neutralize the HCl generated during esterification. This prevents the acidic poisoning of the Pd catalyst and shifts the reaction equilibrium forward[4].

  • Carbonylation: Purge the vessel with

    
    , then pressurize with Carbon Monoxide (CO) to 5-10 bar. Heat the mixture to 100-120 °C for 12 hours.
    
    • Causality: Elevated CO pressure is critical; it ensures that the migratory insertion of CO into the Pd-aryl bond outcompetes off-target direct nucleophilic attack by ethanol on the intermediate.

  • Workup: Vent the CO safely. Filter the mixture to remove the precipitated triethylammonium chloride salts. Concentrate the filtrate under reduced pressure and purify the residue via recrystallization.

  • Self-Validation System: Confirm product formation via

    
     NMR (
    
    
    
    ). The appearance of a distinct singlet at
    
    
    ppm (2H) confirms the symmetric pyridazine ring protons, while the ethyl ester signals validate successful dual carbonylation[4].
Protocol B: Synthesis of 4,5-Dicyanopyridazine (DCP) and Inverse-Demand HDA

This protocol generates a highly electron-deficient azadiene for the construction of complex phthalonitriles and hetero-cages.

  • Amidation: Convert pyridazine-4,5-dicarboxylic acid to its dimethyl ester, followed by treatment with methanolic ammonia to yield pyridazine-4,5-dicarboxamide[6].

  • Dehydration: Suspend the diamide in phosphorus oxychloride (

    
    ) and heat to reflux.
    
    • Causality:

      
       is a potent dehydrating agent. The thermodynamic driving force of forming strong P=O bonds abstracts oxygen from the primary amide, yielding the dinitrile (DCP) without cleaving the sensitive, electron-deficient diazine ring[6].
      
  • Inverse-Demand HDA Reaction: React the isolated DCP with an electron-rich dienophile (e.g., an enamine) in a sealed tube.

    • Causality: The electron-withdrawing cyano groups drastically lower the LUMO of DCP. Upon [4+2] cycloaddition, the resulting bridged intermediate is highly unstable and rapidly extrudes

      
       gas (retro-Diels-Alder) to re-aromatize, yielding substituted phthalonitriles[6].
      
  • Self-Validation System: Monitor the HDA reaction by the cessation of

    
     gas evolution. IR spectroscopy of the intermediate DCP will show a sharp, strong 
    
    
    
    stretching band at ~2230
    
    
    , confirming successful dehydration.

Mechanistic Workflow Visualization

Pyridazine_Pathways P1 3,6-Dichloropyridazine Pd Pd-Catalyzed Carbonylation (CO, ROH, Base) P1->Pd Oxidative Addition E1 Pyridazine-3,6-dicarboxylate Esters Pd->E1 CO Insertion P2 Pyridazine-4,5-dicarboxylic acid Am Amidation Sequence P2->Am D1 Pyridazine-4,5-dicarboxamide Am->D1 De Dehydration (POCl3) D1->De DCP 4,5-Dicyanopyridazine (DCP) Highly Electron-Deficient De->DCP -H2O HDA Inverse-Demand HDA (with Dienophiles) DCP->HDA LUMO Lowering E2 Polycyclic Hetero-Cages & Phthalonitriles HDA->E2 N2 Extrusion

Divergent synthetic pathways for 3,6- and 4,5-pyridazine dicarboxylic acid derivatives.

References

  • Science of Synthesis 16.
  • WO2001007415A1 - Method of producing pyridazine-3,6-dicarboxylic acid esters Source: Google Patents URL
  • Chemical properties of the phthalazine ring system Source: Benchchem URL
  • Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview Source: PMC URL
  • Synthesis of Tb and Dy MOFs Using Pyridazine-3,6-Dicarboxylic Acid: Dual-Function of Tb-MOF for Luminescent Sensing Source: ACS Publications URL
  • Phthalazine-5-carboxylic Acid|CAS 1104070-94-1|RUO Source: Benchchem URL

Sources

Method

Application Note: Pyridazinedicarboxylic Acid (PDCA) in the Development of Targeted Enzyme Inhibitors

Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Executive Summary & Structural Rationale Pyridazinedicarboxyl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary & Structural Rationale

Pyridazinedicarboxylic acids (PDCAs), including isomers such as pyridazine-3,6-dicarboxylic acid and pyridazine-4,5-dicarboxylic acid, represent a privileged class of pharmacophores in modern drug design. Historically, pyridine-dicarboxylic acids were heavily utilized as competitive inhibitors for 2-oxoglutarate (2-OG) dependent dioxygenases and metalloproteinases. However, scaffold hopping from a pyridine to a 1,2-diazine (pyridazine) core introduces profound physicochemical shifts that can be leveraged for enhanced enzyme selectivity and potency.

The Pyridazine Advantage (Causality of Design): The adjacent nitrogen atoms in the pyridazine ring induce a strong electron-withdrawing effect, significantly lowering the


 of the appended carboxylic acid moieties compared to their pyridine or benzene analogs. This ensures complete ionization at physiological pH, maximizing electrostatic interactions with active-site divalent cations (e.g., 

,

). Furthermore, the nitrogen lone pairs act as critical hydrogen-bond acceptors, allowing the inhibitor to integrate into or displace conserved active-site water networks. This unique hydration dynamic is the primary driver for transitioning a compound from a rapid-equilibrium inhibitor to a highly potent, slow-binding mechanism-based inhibitor[1].

Quantitative Profiling of PDCA Targets

The structural versatility of the PDCA scaffold allows it to act as a substrate analog or a metal chelator across diverse enzyme classes. Below is a quantitative summary of validated targets.

Target EnzymePDCA Isomer / DerivativeBinding Affinity (

/

)
Mechanism of Inhibition
Matrix Metalloproteinase-2 (MMP-2) Pyridazine-3,6-dicarboxylate derivatives

= 1.2 - 15 nM
Slow-binding, active-site

coordination[1]
Cyclooxygenase-2 (COX-2) Pyridazinone/Pyridazine hybrids

= 15 - 67 nM
Selective active-site pocket recognition[2]
2-Oxoglutarate Dioxygenases (PHD) PDCA-based 2-OG analogs

= 0.5 - 5

M

chelation, 2-OG competitive
Nicotinate Phosphoribosyltransferase Pyridazine-4,5-dicarboxylic acidWeak (

> 100

M)
Substrate analog competitive binding[3]

Mechanistic Pathway: Hypoxia-Inducible Factor (HIF) Stabilization

One of the most promising applications of PDCA derivatives is the inhibition of Prolyl Hydroxylases (PHDs), a family of 2-OG dependent dioxygenases. By chelating the active site


 and competitively displacing 2-oxoglutarate, PDCAs prevent the hydroxylation of HIF-1α, leading to its stabilization and the subsequent transcription of erythropoietic and angiogenic genes.

HIF_Pathway Normoxia Normoxia (O2) PHD Prolyl Hydroxylase (PHD) Fe(II), 2-OG Dependent Normoxia->PHD Activates HIF1a_OH HIF-1α-OH (Hydroxylated) PHD->HIF1a_OH PDCA PDCA Inhibitor (Pyridazinedicarboxylic acid) PDCA->PHD Inhibits (Fe2+ Chelation) HIF1a HIF-1α (Un-hydroxylated) HIF1a->HIF1a_OH PHD Catalysis Nucleus Nucleus: Gene Transcription (VEGF, EPO, etc.) HIF1a->Nucleus Translocation (when PHD inhibited) VHL VHL E3 Ligase HIF1a_OH->VHL Binds Proteasome Proteasomal Degradation VHL->Proteasome Ubiquitination

Fig 1. Mechanism of HIF-1α stabilization via PHD inhibition by PDCA derivatives.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. They include built-in quality control metrics to prevent false positives caused by compound aggregation or auto-fluorescence.

Protocol A: TR-FRET Assay for 2-OG Oxygenase Inhibition

Purpose: High-throughput screening of PDCA derivatives against PHD or KDM enzymes. Causality of Design: Why use Time-Resolved FRET (TR-FRET)? Heterocyclic compounds like PDCAs often exhibit intrinsic UV/Vis absorbance or auto-fluorescence that interferes with standard fluorometric assays. TR-FRET utilizes a lanthanide chelate (e.g., Europium) with a long emission half-life. By introducing a time delay (e.g., 50 µs) before signal acquisition, short-lived background fluorescence from the PDCA inhibitor is entirely bypassed, ensuring a pristine signal-to-noise ratio.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 0.01% Tween-20, and 0.1% Bovine Serum Albumin (BSA). Causality: BSA and Tween-20 are critical to prevent non-specific enzyme-inhibitor aggregation, a common source of false-positive inhibition.

  • Cofactor Addition: Supplement buffer freshly with 50 µM Ascorbate and 1 µM

    
    . Causality: Ascorbate maintains iron in the catalytically active 
    
    
    
    state, preventing uncoupled turnover and enzyme inactivation.
  • Inhibitor Titration: Dispense PDCA derivatives in a 10-point dose-response curve (10 µM to 0.5 nM) into a 384-well plate using acoustic dispensing (e.g., Echo).

  • Enzyme Incubation: Add the target enzyme (e.g., PHD2) and incubate for 15 minutes at room temperature to allow pre-equilibration of the metal-chelating complex.

  • Reaction Initiation: Add the biotinylated substrate peptide and 2-oxoglutarate (at its predetermined

    
     value) to initiate the reaction. Incubate for 30 minutes.
    
  • Detection: Add Europium-cryptate labeled streptavidin and an XL665-labeled specific recognition antibody. Read the plate at 620 nm and 665 nm after a 50 µs delay.

System Validation & Quality Control:

  • Calculate the Z'-factor for the plate using the formula:

    
    . The assay run is only validated if 
    
    
    
    .
  • Include N-oxalylglycine (NOG) as an internal positive control. If the

    
     of NOG deviates by >3-fold from historical baselines, the 
    
    
    
    stock is likely oxidized, and the assay must be repeated.
Protocol B: Kinetic Profiling of Slow-Binding Inhibition (MMPs)

Purpose: Determining the true inhibition constant (


) for mechanism-based PDCA inhibitors.
Causality of Design:  Why measure pre-incubation kinetics? PDCA derivatives targeting metalloproteinases frequently display time-dependent, slow-binding inhibition[1]. This occurs because the rigid pyridazine core must displace tightly bound catalytic water molecules to coordinate the 

ion. Relying solely on steady-state

values without pre-incubation will drastically underestimate the true potency of the inhibitor.

Step-by-Step Methodology:

  • Enzyme Activation: Activate pro-MMP-2 using 1 mM p-aminophenylmercuric acetate (APMA) for 1 hour at 37°C.

  • Pre-Incubation Matrix: In a continuous fluorometric cuvette, mix 1 nM active MMP-2 with varying concentrations of the PDCA inhibitor (0.5x to 10x estimated

    
    ) in 50 mM Tris-HCl (pH 7.5), 10 mM 
    
    
    
    , 150 mM NaCl.
  • Time-Course Initiation: Initiate the reaction immediately by adding the fluorogenic substrate (e.g., Mca-PLGL-Dpa-AR-NH2).

  • Data Acquisition: Continuously monitor fluorescence (Ex: 328 nm, Em: 393 nm) for 60 minutes to capture the transition from initial velocity (

    
    ) to steady-state velocity (
    
    
    
    ).

System Validation & Quality Control:

  • Plot the product formation over time. The data must fit the integrated rate equation for slow-binding inhibition:

    
    .
    
  • If the decay is not exponential, the slow-binding assumption is invalid, and alternative mechanisms (e.g., covalent modification or non-specific aggregation) must be investigated via Dynamic Light Scattering (DLS).

Inhibitor Development Workflow

Workflow Synthesis 1. PDCA Scaffold Synthesis Scaffold Hopping Derivatization Screening 2. Primary Screening TR-FRET Assay IC50 Determination Synthesis->Screening Kinetics 3. Kinetic Profiling Reversibility Slow-binding Analysis Screening->Kinetics Cellular 4. Cell-Based Assays Target Engagement Cytotoxicity Kinetics->Cellular InVivo 5. In Vivo Models PK/PD Profiling Efficacy Cellular->InVivo

Fig 2. High-throughput screening and validation workflow for PDCA inhibitors.

References

  • Ikejiri, M., et al. (2005). "Potent Mechanism-based Inhibitors for Matrix Metalloproteinases." Journal of Biological Chemistry. Available at:[Link]

  • Shibata, K., & Iwai, K. (1983). "Purification and Some Properties of Nicotinate Phosphoribosyltransferase from Hog Liver." Agricultural and Biological Chemistry. Available at:[Link]

  • Kassab, S. E., et al. (2024). "NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead." RSC Advances. Available at:[Link]

Sources

Application

Application Note: Synthesis and Functionalization of Pyridazinic Dicarboxylic Acid Nanoparticles for Dual-Mode Sensing and Photocatalysis

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Introduction and Mechanistic Rationale Pyridazine-3,6-dicarboxylic acid (PDCA) i...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Introduction and Mechanistic Rationale

Pyridazine-3,6-dicarboxylic acid (PDCA) is a highly versatile N-heterocyclic organic ligand. Featuring adjacent nitrogen atoms within its rigid polyaromatic ring and two terminal carboxylic acid groups, PDCA provides exceptional coordination capabilities for synthesizing nanoscale Metal-Organic Frameworks (MOFs) and functionalized nanoparticles.

As an Application Scientist, I prioritize PDCA in nanoparticle design due to its dual structural benefits:

  • The Antenna Effect: The rigid structure of the PDCA polyaromatic ring restricts non-radiative energy loss (via molecular vibrations) and strengthens the electron delocalization effect. When coordinated with lanthanide ions like Terbium (Tb³⁺), PDCA efficiently absorbs UV light and transfers this energy to the Tb³⁺ core, resulting in intense, stable luminescence .

  • Chemical Stability: The secondary binding sites provided by the nitrogen atoms in the pyridazine ring shield the metal nodes from hydrolysis, granting the resulting nanoparticles superior solvent and pH stability compared to standard carboxylate-only linkers .

This guide details the synthesis of PDCA-Tb-MOF nanoparticles , engineered specifically for the fluorometric sensing of organic molecules (e.g., Riboflavin, o-NBA) and the photocatalytic degradation of industrial dyes (e.g., Rhodamine B).

Causality in Experimental Design

To ensure reproducible synthesis, it is critical to understand why specific conditions are chosen. This protocol is designed as a self-validating system where each phase includes a mechanistic checkpoint.

  • Solvent Modulator (DMF): N,N-dimethylformamide (DMF) is not just a solvent; it acts as a thermal modulator. At 120 °C, DMF slowly decomposes into dimethylamine, gradually raising the pH of the solution. This controls the deprotonation rate of PDCA, forcing slow nucleation. Rapid deprotonation would yield bulk, unusable crystals; controlled deprotonation yields uniform nanoparticles.

  • Solvent Exchange Activation: Direct thermal drying of water-bound nanoparticles causes catastrophic pore collapse due to the high capillary forces of water. By sequentially washing the nanoparticles with ethanol (which has a significantly lower surface tension), the structural integrity and high surface area required for photocatalysis are preserved.

  • Self-Validating Luminescence (QC Check): Lanthanide luminescence is highly susceptible to quenching by O-H oscillators (like water). If the nanoparticles do not fluoresce bright green under 365 nm UV light post-synthesis, it indicates that water molecules have not been successfully displaced from the primary coordination sphere by the PDCA ligand, signaling a failed synthesis.

Step-by-Step Experimental Protocol

Phase 1: Precursor Preparation
  • Weigh Reagents: Accurately weigh 0.5 mmol of Terbium(III) nitrate hexahydrate (Tb(NO3)3·6H2O) and 0.5 mmol of Pyridazine-3,6-dicarboxylic acid (PDCA).

  • Metal Node Solution: Dissolve the Tb(NO3)3·6H2O in 10 mL of ultra-pure deionized water.

  • Ligand Solution: Dissolve the PDCA in 10 mL of DMF.

    • Pro-tip: Sonicate the PDCA solution for 5–10 minutes at room temperature to ensure complete dissolution and prevent localized concentration gradients.

Phase 2: Hydrothermal Synthesis
  • Complexation: Slowly add the aqueous Tb³⁺ solution dropwise to the PDCA/DMF solution under continuous magnetic stirring (400 rpm).

  • Homogenization: Allow the mixture to stir for 30 minutes at room temperature to initiate pre-coordination.

  • Thermal Treatment: Transfer the homogeneous mixture into a 50 mL Teflon-lined stainless-steel autoclave. Seal tightly.

  • Crystallization: Place the autoclave in a muffle furnace and heat at 120 °C for exactly 24 hours.

  • Controlled Cooling: Program the furnace to cool at a rate of 2 °C/min until it reaches room temperature. Crucial: Rapid cooling induces thermal shock, causing structural defects that act as non-radiative trap states, permanently quenching the nanoparticles' fluorescence.

Phase 3: Purification and Activation (Self-Validating System)
  • Harvesting: Transfer the resulting suspension to centrifuge tubes and spin at 8,000 rpm for 10 minutes. Discard the supernatant.

  • Quality Control (QC) Checkpoint: Illuminate the wet pellet with a handheld 365 nm UV lamp.

    • Pass: A brilliant green emission (544 nm) confirms successful PDCA-Tb coordination. Proceed to step 11.

    • Fail: Weak or no fluorescence indicates incomplete coordination or water quenching. Discard and restart from Phase 1.

  • Solvent Exchange: Resuspend the pellet in 15 mL of fresh DMF, sonicate for 2 minutes, and centrifuge. Repeat this DMF wash twice to remove unreacted PDCA.

  • Pore Activation: Resuspend the pellet in 15 mL of absolute ethanol. Centrifuge and discard the supernatant. Repeat this ethanol wash three times to displace the high-boiling DMF.

  • Drying: Dry the activated PDCA-Tb-MOF nanoparticles in a vacuum oven at 60 °C for 12 hours. Store in a desiccator.

Quantitative Performance Data

The synthesized PDCA-functionalized nanoparticles exhibit dual-functionality. Below is a summary of their validated performance metrics for both luminescent sensing (via the Inner Filter Effect) and photocatalysis (via ROS generation) , .

Application ModeTarget AnalyteMechanism of ActionLinear RangeLimit of Detection (LOD)Efficiency / Time
Luminescent Sensing o-Nitrobenzoic acid (o-NBA)Fluorescence Quenching (IFE)0.5 – 50 μM0.12 μM< 1 min response
Luminescent Sensing Riboflavin (Vitamin B2)Fluorescence Quenching (PET)1.0 – 100 μM0.25 μM< 1 min response
Photocatalysis Rhodamine B (RhB) Dye•OH and •O2- ROS Generation20 mg/L (Initial)N/A97.5% degradation in 90 min

Workflow Visualization

Below is the logical workflow mapping the synthesis inputs, processing parameters, and downstream applications of the PDCA nanoparticles.

G Precursors Precursors Tb(NO3)3·6H2O + PDCA Synthesis Hydrothermal Synthesis 120°C, 24h (Controlled Cooling) Precursors->Synthesis Solvent Solvent System DMF / H2O / EtOH Solvent->Synthesis Washing Purification & Activation Centrifugation & Solvent Exchange Synthesis->Washing Nanoparticles PDCA-Tb-MOF Nanoparticles Washing->Nanoparticles QC: UV Fluorescence App1 Luminescent Sensing (Riboflavin / o-NBA) Nanoparticles->App1 Inner Filter Effect App2 Photocatalysis (Rhodamine B Degradation) Nanoparticles->App2 ROS Generation

Figure 1: Workflow for the synthesis and dual-function application of PDCA-Tb-MOF nanoparticles.

References

  • Title: Synthesis of Tb and Dy MOFs Using Pyridazine-3,6-Dicarboxylic Acid: Dual-Function of Tb-MOF for Luminescent Sensing of o-NBA and Riboflavin and Photocatalytic Degradation of Rhodamine B Source: Inorganic Chemistry (ACS Publications) URL: [Link]

  • Title: Uniform arrangement of gold nanoparticles on magnetic core particles with a metal-organic framework shell as a substrate for sensitive and reproducible SERS based assays Source: Microchimica Acta URL: [Link]

  • Title: A terbium-based metal-organic framework@gold nanoparticle system as a fluorometric probe for aptamer based determination of adenosine triphosphate Source: Microchimica Acta URL: [Link]

Method

Application Notes and Protocols for the Synthesis of Pyridazine-Based Iron Chelators

Abstract Iron is essential for numerous biological processes, but its excess can lead to significant cellular toxicity through the generation of reactive oxygen species. Iron overload disorders, resulting from genetic co...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Iron is essential for numerous biological processes, but its excess can lead to significant cellular toxicity through the generation of reactive oxygen species. Iron overload disorders, resulting from genetic conditions or frequent blood transfusions, necessitate treatment with iron chelation therapy.[1][2] This document provides a comprehensive guide for the synthesis, purification, and evaluation of novel iron chelators based on the pyridazine scaffold. Pyridazine derivatives are a promising class of heterocyclic compounds in medicinal chemistry due to their unique electronic properties and structural versatility.[3] We present a detailed, step-by-step protocol for the synthesis of a 3,6-disubstituted pyridazine derivative, designed to act as an effective iron chelator. This guide is intended for researchers, chemists, and drug development professionals engaged in the discovery of new therapeutic agents for iron overload diseases.

Introduction: The Rationale for Pyridazine-Based Chelators

Iron chelation therapy aims to mitigate the pathology of iron overload by administering agents that bind to excess iron, forming non-toxic complexes that can be safely excreted from the body.[4] Currently available chelators like deferoxamine (DFO), deferiprone (DFP), and deferasirox (DFX) have established clinical efficacy but also present limitations related to administration routes, side effects, and patient compliance.[1][4][5] This has spurred the search for new chemical entities with improved safety profiles and oral bioavailability.

The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, serves as an excellent scaffold for designing novel chelators. The nitrogen atoms can influence the electronic properties and spatial arrangement of appended chelating moieties, potentially enhancing both the affinity and selectivity for ferric iron (Fe³⁺).[6][7] The synthetic strategy outlined herein focuses on building a chelator from a commercially available pyridazine precursor, allowing for modular assembly and the potential for creating a diverse library of analogues for structure-activity relationship (SAR) studies.

Our objective is to provide a robust and reproducible synthetic route to a representative pyridazine-based chelator, 3-amino-6-(2-hydroxyphenyl)pyridazine, and to detail the subsequent evaluation of its iron-binding properties.

Overall Synthetic Strategy

The synthesis is designed as a three-part linear sequence starting from the readily available 3,6-dihydroxypyridazine. This approach allows for the controlled and sequential introduction of different functional groups onto the pyridazine core.

  • Part A: Core Synthesis: Chlorination of 3,6-dihydroxypyridazine to form the versatile intermediate, 3,6-dichloropyridazine.

  • Part B: Functionalization: Selective nucleophilic aromatic substitution to install an amino group, yielding 3-amino-6-chloropyridazine.

  • Part C: Chelating Moiety Installation: A palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce the key iron-binding 2-hydroxyphenyl group.

Synthesis_Workflow cluster_0 Part A: Core Synthesis cluster_1 Part B: Functionalization cluster_2 Part C: Chelating Moiety Installation A 3,6-Dihydroxypyridazine B 3,6-Dichloropyridazine A->B  POCl₃ C 3-Amino-6-chloropyridazine B->C  Aqueous NH₃  (Sealed Vessel) D 3-Amino-6-(2-hydroxyphenyl)pyridazine (Target Chelator) C->D  2-Hydroxyphenylboronic acid  Pd(PPh₃)₄, Na₂CO₃ Suzuki_Troubleshooting start Low or No Yield in Suzuki Coupling check_catalyst Check Catalyst Activity Is the Pd(0) catalyst old or oxidized? Use fresh catalyst. Ensure inert atmosphere. start->check_catalyst check_degassing Check Degassing Was the solvent properly degassed? Degas for longer or use freeze-pump-thaw cycles. start->check_degassing check_base Check Base Is the base strong enough? Is it fully dissolved? Use a different base (e.g., K₃PO₄). Ensure adequate solvent (water). start->check_base check_boronic_acid Check Boronic Acid Has the boronic acid degraded (homocoupling)? Check purity by NMR. Use fresh reagent. start->check_boronic_acid

Sources

Application

Advanced Experimental Protocols for the Single-Crystal Growth of Pyridazine Dicarboxylic Acid Complexes

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Application: X-ray Crystallography, Metal-Organic Frameworks (MOFs), and Bio-active Coordination Polymers Introduction & Mechanistic...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Application: X-ray Crystallography, Metal-Organic Frameworks (MOFs), and Bio-active Coordination Polymers

Introduction & Mechanistic Overview

Pyridazine dicarboxylic acids—specifically pyridazine-3,6-dicarboxylic acid (H₂pddc) and pyridazine-4,5-dicarboxylic acid —are highly versatile multidentate ligands. Their rigid heterocyclic core, combined with adjacent nitrogen donors and terminal carboxylate groups, makes them ideal for constructing robust Metal-Organic Frameworks (MOFs) and discrete coordination polymers[1]. These complexes exhibit profound applications ranging from luminescent sensing and photocatalysis to biological DNA-binding and anti-cancer therapeutics[2].

Growing diffraction-quality single crystals of these complexes is notoriously challenging due to the rapid, irreversible precipitation of kinetic products. This application note provides a comprehensive, field-proven guide to the experimental setup for single-crystal growth, emphasizing thermodynamic control, solvent selection, and self-validating methodologies.

Pre-Experimental Considerations: Ligand Chemistry & Causality

The self-assembly of pddc-based complexes is governed by the protonation state of the ligand. The pKa values of the carboxylic acid groups dictate the necessity of pH modulators (e.g., NaOH, triethylamine)[3].

  • Low pH Environment: The ligand remains fully protonated, leading to poor metal coordination and the undesired crystallization of the free ligand or simple adducts[4].

  • High pH Environment: Rapid formation of amorphous metal hydroxides outcompetes ligand coordination, ruining the crystallization process.

Self-Validating System: Precise pH buffering (typically between 4.5 and 6.0) is a critical validation step. Before initiating any crystallization protocol, the precursor solution must be optically clear. Any turbidity indicates premature precipitation and requires immediate filtration (0.22 µm PTFE) or pH readjustment.

Mechanistic Workflows & Visualizations

Selecting the correct crystal growth method depends entirely on the solubility and thermodynamic stability of the target metal-ligand pair.

DecisionMatrix Start Evaluate Metal-Ligand Solubility & Stability HighSol High Solubility (Aqueous/Organic) Start->HighSol LowSol Low Solubility (Rapid Precipitation) Start->LowSol Evap Method C: Slow Evaporation HighSol->Evap Thermally Stable at RT Layer Method B: Liquid-Liquid Diffusion HighSol->Layer Prone to Aggregation LowSol->Layer Kinetic Control Required Hydro Method A: Hydrothermal Synthesis LowSol->Hydro Thermodynamically Stable MOFs

Decision matrix for selecting crystal growth methods based on solubility.

SelfAssembly L Pyridazine Dicarboxylic Acid Deprot Deprotonation (pH Control) L->Deprot Base/Heat M Metal Salt (e.g., Ln3+, Zn2+) Coord Primary Coordination (M-O & M-N) M->Coord Deprot->Coord Oligo Oligomerization (SBU Formation) Coord->Oligo Self-Assembly MOF Single Crystal (3D MOF / 1D Chain) Oligo->MOF Crystal Growth

Self-assembly pathway of pyridazine dicarboxylic acid metal complexes.

Core Methodologies for Single Crystal Growth

Method A: Hydrothermal/Solvothermal Synthesis (Ideal for Ln-MOFs)

Hydrothermal synthesis provides the high activation energy required for reversible metal-ligand bond breaking. This "error-correction" mechanism allows the system to dissolve kinetic defects and yield thermodynamically stable, highly ordered 3D MOF single crystals[1].

Step-by-Step Protocol:

  • Precursor Preparation: Weigh 0.1 mmol of Pyridazine-3,6-dicarboxylic acid and 0.1 mmol of the target Lanthanide nitrate (e.g., Tb(NO₃)₃·6H₂O).

  • Solvent Mixing: Dissolve the precursors in a 10 mL solvent mixture of DMF/H₂O (v/v 1:1). Causality: DMF acts as a thermal modulator; it slowly decomposes at high temperatures to release basic dimethylamine, which gradually deprotonates the ligand in situ, preventing sudden precipitation.

  • Validation Check: Adjust the pH to ~5.0. The solution must be completely clear. Filter through a 0.22 µm syringe filter to remove any microscopic nucleation seeds.

  • Sealing: Transfer the solution to a 15 mL Teflon-lined stainless-steel autoclave. Ensure the fill volume is strictly between 50% and 70% to maintain optimal autogenous pressure.

  • Thermal Programming: Heat the autoclave in a programmable oven to 120 °C at a rate of 2 °C/min. Hold at 120 °C for 72 hours.

  • Controlled Cooling: Cool to room temperature at a strictly controlled rate of 5 °C/hour. Causality: Slow cooling is the primary driver for nucleation control; rapid cooling forces massive supersaturation, yielding unusable microcrystalline powders.

  • Harvesting: Isolate the block-shaped crystals, wash with ethanol, and store in the mother liquor to prevent framework collapse.

Method B: Liquid-Liquid Diffusion (Layering) (Ideal for Transition Metals)

For temperature-sensitive complexes (e.g., Zn(II) or Cu(II) bio-active coordination polymers), layering leverages concentration gradients to achieve kinetic control over crystal growth[2].

Step-by-Step Protocol:

  • Bottom Layer (High Density): Dissolve 0.05 mmol of the metal salt (e.g., Zn(ClO₄)₂) in 2 mL of a high-density solvent (e.g., water or dichloromethane).

  • Buffer Layer: Carefully overlay 1 mL of a pure solvent mixture (e.g., Methanol/Water 1:1) using a Pasteur pipette. Causality: The buffer layer creates a physical barrier that drastically slows down the diffusion rate between the metal and ligand, preventing immediate precipitation at the interface.

  • Top Layer (Low Density): Dissolve 0.05 mmol of pyridazine-4,5-dicarboxylic acid (pre-neutralized with an equivalent of NaOH) in 2 mL of methanol. Gently layer this on top of the buffer.

  • Incubation: Seal the narrow glass tube (e.g., an NMR tube) and leave it undisturbed in a vibration-free environment at ambient temperature for 2–4 weeks. Crystals will slowly form at the diffusion interface.

Method C: Slow Evaporation (Ideal for Adducts and Soluble Systems)

This method is primarily used for purely organic adducts or highly soluble metal complexes where the components do not immediately precipitate upon mixing[4].

Step-by-Step Protocol:

  • Dissolution: Dissolve the ligand and metal/co-former in an appropriate volatile solvent (e.g., water/ethanol mixture).

  • Validation Check: Filter the solution into a pristine crystallization dish. Causality: Scratches on the glass or dust particles act as unwanted nucleation sites, causing polycrystallinity. Absolute cleanliness is required.

  • Evaporation Control: Cover the dish with Parafilm and puncture 2-3 small pinholes.

  • Incubation: Allow the solvent to evaporate slowly over several weeks in a dark, temperature-stable cabinet.

Quantitative Data Matrix

The following table summarizes the optimal parameters for each crystal growth technique to ensure reproducibility.

ParameterHydrothermal Synthesis (Method A)Liquid-Liquid Diffusion (Method B)Slow Evaporation (Method C)
Target System Lanthanide MOFs (Tb, Dy, Eu)Transition Metals (Zn, Cu, Co)Organic Adducts / Soluble Salts
Typical Solvents DMF / H₂O / DEFH₂O / Methanol / DCMH₂O / Ethanol / Acetonitrile
Temperature 100 °C – 160 °CAmbient (20 °C – 25 °C)Ambient (20 °C – 25 °C)
Time to Yield 3 – 5 Days2 – 4 Weeks2 – 6 Weeks
pH Control In-situ (via DMF decomposition)Ex-situ (Pre-neutralization)Neutral to slightly acidic
Crystal Quality High (Block/Octahedral)Moderate to High (Needles/Plates)Variable (Dependent on purity)
Primary Risk Autoclave leakage, Amorphous powderVibration disrupting the gradientDust-induced polycrystallinity

References

  • Synthesis of Tb and Dy MOFs Using Pyridazine-3,6-Dicarboxylic Acid: Dual-Function of Tb-MOF for Luminescent Sensing of o-NBA and Riboflavin and Photocatalytic Degradation of Rhodamine B ResearchGate / Inorganic Chemistry[Link][1]

  • A Water Soluble Zinc(II) Coordination Polymer Containing Pyridazine-4,5-Dicarboxylic Acid: The Crystal Structure and Binding Properties with DNA Russian Journal of Coordination Chemistry [Link][2]

  • The Crystal and Molecular Structures of Hydrazine Adducts with Isomeric Pyrazine Dicarboxylic Acids Bentham Open Crystallography Journal[Link][4]

  • In Situ Growth of Lanthanide Coordination Polymers on Oxide Glass and Optical Fibers: A Promising Material for Chemical Sensing PubMed Central (PMC)[Link][3]

Sources

Method

The Pivotal Role of Pyridazinedicarboxylic Acid and Its Isomers in Modern Catalysis: Application Notes and Protocols

The relentless pursuit of efficiency, selectivity, and sustainability in chemical synthesis has positioned pyridazinedicarboxylic acid and its structural isomers as molecules of significant interest within the catalytic...

Author: BenchChem Technical Support Team. Date: March 2026

The relentless pursuit of efficiency, selectivity, and sustainability in chemical synthesis has positioned pyridazinedicarboxylic acid and its structural isomers as molecules of significant interest within the catalytic sciences. Their inherent structural features—a nitrogen-containing heterocyclic ring coupled with carboxylic acid functionalities—endow them with a versatile chemical reactivity that can be harnessed in organocatalysis, coordination chemistry, and the design of advanced materials like metal-organic frameworks (MOFs). This guide provides an in-depth exploration of the catalytic applications of pyridazinedicarboxylic acid and its close relatives, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.

The Foundation: Structural Merits for Catalysis

The catalytic prowess of pyridazinedicarboxylic acid and its isomers, such as pyrazinedicarboxylic acid and pyridinedicarboxylic acid, stems from a unique combination of properties:

  • Brønsted Acidity: The carboxylic acid groups provide tunable Brønsted acidity, enabling the protonation and activation of substrates in a variety of organic transformations.

  • Coordinating Ability: The nitrogen atoms of the pyridazine ring and the oxygen atoms of the carboxylates act as excellent coordination sites for metal ions. This allows for their use as ligands in the synthesis of both homogeneous and heterogeneous metal-based catalysts.

  • Structural Rigidity and Tunability: The rigid heterocyclic backbone provides a well-defined spatial arrangement of the functional groups, which is crucial for creating specific catalytic pockets. Furthermore, the structure can be readily modified with other functional groups to fine-tune the electronic and steric properties of the resulting catalyst.

These fundamental characteristics have led to the successful application of pyridazinedicarboxylic acid and its derivatives in a wide array of catalytic reactions, as detailed in the subsequent sections.

Pyridinedicarboxylic Acid as a Bifunctional Organocatalyst

One of the most direct applications of these molecules is in the realm of organocatalysis, where they can act as metal-free catalysts. Pyridine-2,6-dicarboxylic acid, for instance, has proven to be a highly effective bifunctional organocatalyst.[1]

Application Note: Synthesis of α-Hydroxy Phosphonates

The synthesis of α-hydroxy phosphonates, which are compounds of significant biological interest, can be efficiently catalyzed by pyridine-2,6-dicarboxylic acid in an aqueous medium.[1] This method stands out for its environmental friendliness, cost-effectiveness, and operational simplicity, offering high yields and short reaction times.[1]

The catalytic mechanism involves the generation of hydronium ions in water by the dicarboxylic acid, which in turn activates the carbonyl group of the aldehyde or ketone for nucleophilic attack by the phosphite.[1]

Protocol 1: Organocatalytic Synthesis of α-Hydroxy Phosphonates

Objective: To synthesize α-hydroxy phosphonates from aldehydes/ketones and trimethylphosphite using pyridine-2,6-dicarboxylic acid as an organocatalyst.

Materials:

  • Aldehyde or ketone (1 mmol)

  • Trimethylphosphite (1.2 mmol)

  • Pyridine-2,6-dicarboxylic acid (10 mol%)

  • Water (5 mL)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer

  • TLC plates (for reaction monitoring)

  • Ethyl acetate and n-hexane (for TLC and column chromatography)

Procedure:

  • To a 25 mL round-bottom flask containing 5 mL of water, add the aldehyde or ketone (1 mmol) and trimethylphosphite (1.2 mmol).

  • Add pyridine-2,6-dicarboxylic acid (0.1 mmol, 10 mol%) to the mixture.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 1-2 hours), extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate mixture of ethyl acetate and n-hexane as the eluent.

  • Characterize the purified α-hydroxy phosphonate by spectroscopic methods (¹H NMR, ¹³C NMR, and IR).

Expected Outcome: High yields (up to 95%) of the desired α-hydroxy phosphonate.[1]

Ligands for Homogeneous and Heterogeneous Catalysis

The ability of pyridazinedicarboxylic acids to chelate metal ions has been extensively exploited in the development of both homogeneous and heterogeneous catalysts.

Application Note: Coordination Polymers for Click Chemistry

Copper(II) coordination polymers based on 2-picolinic acid (a pyridinecarboxylic acid isomer) have been successfully employed as catalysts for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles, a reaction popularly known as "click chemistry".[2] These catalysts are highly efficient, reusable, and can be used in green solvents.[2]

The proposed mechanism involves the deprotonation of the terminal alkyne by a copper-coordinated picolinic acid ligand, leading to the formation of a Cu(I)-acetylide complex. This complex then reacts with the organic azide to form the triazole product.[2]

Protocol 2: Synthesis of 1,4-Disubstituted 1,2,3-Triazoles using a Cu(II) Coordination Polymer

Objective: To synthesize 1,4-disubstituted 1,2,3-triazoles via a click reaction catalyzed by a 1D 2-picolinic acid-based Cu(II) coordination polymer.

Catalyst Synthesis (Illustrative): The Cu(II) coordination polymer can be prepared by reacting 2-picolinic acid with a copper salt such as CuSO₄·5H₂O in an acidic aqueous solution.[2]

Materials:

  • Terminal alkyne (1 mmol)

  • Organic azide (1.1 mmol)

  • Cu(II) coordination polymer catalyst (2 mol%)

  • Ethylene glycol/water (1:1 v/v) as the solvent

  • Reaction vial

  • Magnetic stirrer

Procedure:

  • In a reaction vial, dissolve the terminal alkyne (1 mmol) and the organic azide (1.1 mmol) in the ethylene glycol/water solvent mixture (3 mL).

  • Add the Cu(II) coordination polymer catalyst (0.02 mmol, 2 mol%).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC.

  • After completion, add water to the reaction mixture and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Expected Outcome: High yields of the 1,4-disubstituted 1,2,3-triazole. The catalyst can often be recovered by filtration and reused.[2]

Building Blocks for Catalytically Active Metal-Organic Frameworks (MOFs)

Pyridazinedicarboxylic acids are exceptional building blocks for the construction of Metal-Organic Frameworks (MOFs). These crystalline porous materials can be designed to have specific catalytic functionalities.

Application Note: Zr-based MOFs for Heterocycle Synthesis

Zirconium-based MOFs constructed with mixed ligands, including derivatives of pyridazinedicarboxylic acid, have been shown to be effective heterogeneous catalysts for the synthesis of complex heterocyclic compounds like pyrazolo[3,4-b]pyridines.[3] The high stability and tunable porosity of these MOFs make them attractive for various catalytic applications.[3][4]

The catalytic activity of these MOFs arises from the Lewis acidic Zr centers and the basic sites on the organic linkers, which can act in a cooperative manner to promote the desired transformation.[3]

Visualization of Catalytic Concepts

Catalytic_Applications cluster_applications Catalytic Reactions PDCA Pyridazinedicarboxylic Acid & Isomers Organocatalysis Organocatalysis PDCA->Organocatalysis Brønsted Acidity Coordination_Polymers Coordination Polymers PDCA->Coordination_Polymers Ligand MOFs Metal-Organic Frameworks PDCA->MOFs Linker Phosphonates α-Hydroxy Phosphonates Organocatalysis->Phosphonates Triazoles Triazoles (Click Chemistry) Coordination_Polymers->Triazoles Oxidation Oxidation Reactions Coordination_Polymers->Oxidation Heterocycles Heterocycle Synthesis MOFs->Heterocycles

Figure 1: Catalytic applications of pyridazinedicarboxylic acid.

Co-catalysts in Oxidation Chemistry

Pyrazinedicarboxylic acid and its analogs have emerged as highly potent co-catalysts in metal-complex-catalyzed oxidation reactions, particularly with vanadium and iron.[5][6] These systems are capable of activating strong C-H bonds in alkanes under mild conditions.[6]

Application Note: Vanadium-Catalyzed Alkane Oxidation

The combination of a vanadate salt and 2-pyrazinecarboxylic acid (Hpca) in the presence of hydrogen peroxide forms a highly active catalytic system for the oxidation of alkanes to alcohols and ketones.[5] The pyrazinecarboxylic acid plays a crucial role in the formation of catalytically active oxo-peroxo vanadium species.[5]

Alkane_Oxidation_Workflow Start Start: Alkane Substrate Reaction Reaction Vessel: - Vanadate Catalyst - Pyrazinecarboxylic Acid - H₂O₂ (Oxidant) - Solvent (e.g., Acetonitrile) Start->Reaction Products Products: - Alcohols - Ketones Reaction->Products Analysis Analysis: - Gas Chromatography (GC) - NMR Spectroscopy Products->Analysis

Figure 2: Workflow for vanadium-catalyzed alkane oxidation.

Summary of Catalytic Applications

Catalytic SystemApplicationKey Features
Pyridine-2,6-dicarboxylic acidOrganocatalysis (e.g., α-hydroxy phosphonate synthesis)Metal-free, green solvent (water), high yields.[1]
Cu(II)-Picolinic Acid Coordination PolymerClick Chemistry (Triazole Synthesis)Heterogeneous, reusable, high regioselectivity.[2]
Zr-based MOFs with Pyridazinedicarboxylic Acid LinkersHeterocycle SynthesisHigh stability, tunable porosity, cooperative catalysis.[3]
Vanadate/Pyrazinecarboxylic AcidAlkane OxidationMild conditions, activation of C-H bonds.[5]

Conclusion and Future Outlook

Pyridazinedicarboxylic acid and its isomers are far more than simple organic molecules; they are versatile platforms for the design and development of a new generation of catalysts. Their applications span organocatalysis, homogeneous and heterogeneous catalysis, and the construction of advanced materials like MOFs. The ability to fine-tune their properties through synthetic modification ensures that their full potential is yet to be realized. Future research will likely focus on the development of chiral versions for asymmetric catalysis, their incorporation into more complex hybrid materials, and their application in increasingly challenging chemical transformations, further solidifying their importance in both academic and industrial research.

References

  • Jahani, F., Zamenian, B., Khaksar, S., & Tajbakhsh, M. (2010). Pyridine 2,6-Dicarboxylic Acid as a Bifunctional Organocatalyst for Hydrophosphonylation of Aldehydes and Ketones in Water. Synthesis, 2010(19), 3315-3318. [Link]

  • Masamba, W. (2020). Bio-catalysis in Multicomponent Reactions. Encyclopedia. [Link]

  • (Reference not directly cited in the text, but provides context on heterogeneous acid catalysis) [Link]

  • Borah, B., Dutta, D., Sarma, B., & Sarma, D. (2022). Catalytic activity and mechanistic investigation of 1D 2-Picolinic acid based Cu(II) coordination polymer in the selective construction of 1,4-disubstituted triazoles. Scientific Reports, 12(1), 14595. [Link]

  • (Reference provides context on asymmetric synthesis of related heterocycles) [Link]

  • (Reference provides context on catalysis with pincer complexes) [Link]

  • (Reference provides context on Pd-catalyzed cross-couplings) [Link]

  • (Reference provides context on asymmetric synthesis of related heterocycles) [Link]

  • Zare, E., et al. (2023). Design and catalytic application of Zr based metal–organic framework with pillared layer mixed ligands for the synthesis of pyrazolo[3,4-b]pyridine derivatives via a cooperative vinylogous anomeric-based oxidation. Scientific Reports, 13(1), 14595. [Link]

  • (Reference provides context on organocatalysis for benzodiazepine synthesis) [Link]

  • (Reference provides context on Pd-catalyzed cross-coupling reactions) [Link]

  • (Reference provides context on the synthesis of related dicarboxamides) [Link]

  • (Reference provides context on acid-base catalysis) [Link]

  • (Reference provides context on oxidation catalysis) [Link]

  • (Reference provides context on pyridinamides in asymmetric catalysis) [Link]

  • (Reference provides context on oxidation catalysis with macrocycles) [Link]

  • (Reference provides context on asymmetric synthesis of piperidines) [Link]

  • (Reference provides context on Pd-catalyzed decarboxylative cross-coupling) [Link]

  • (Reference provides context on enzyme immobilization in MOFs) [Link]

  • (Reference provides context on immobilized enzymes in chemical synthesis) [Link]

  • (Reference provides context on asymmetric synthesis of piperidinedicarboxylic acid derivatives) [Link]

  • Kirillov, A. M., & Shul'pin, G. B. (2013). Pyrazinecarboxylic acid and analogs. Coordination Chemistry Reviews, 257(3-4), 732-754. [Link]

  • (Reference provides context on palladium-catalyzed aminocarbonylation) [Link]

  • (Reference provides context on MOFs from pyridinedicarboxylic acid) [Link]

  • (Reference provides context on cross-coupling in drug discovery) [Link]

  • (Reference provides context on dipyridyl-pyridazine in catalysis) [Link]

  • (Reference provides context on MOFs as heterogeneous catalysts) [Link]

  • (Reference provides context on pyrazinecarboxylic acid in oxidation catalysis) [Link]

  • (Reference provides context on Fe-catalyzed cross-coupling) [Link]

  • (Reference provides context on Cu-based MOFs in click chemistry) [Link]

Sources

Application

Application Note &amp; Protocol: High-Yield Synthesis of 5-Substituted Pyrido[2,3-d]pyridazin-8(7H)-ones

Abstract The pyrido[2,3-d]pyridazin-8(7H)-one scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry and drug development due to its diverse biological activities. However, the effici...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrido[2,3-d]pyridazin-8(7H)-one scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry and drug development due to its diverse biological activities. However, the efficient and high-yield synthesis of specifically 5-substituted analogs remains a critical challenge for researchers. This application note provides a comprehensive guide to a robust and reliable two-step synthetic strategy for preparing these target compounds. The protocol details the synthesis of a key 2-aroyl-pyridine-3-carboxylic acid intermediate followed by a high-yield cyclocondensation with hydrazine hydrate. We offer in-depth mechanistic explanations, step-by-step experimental procedures, expected outcomes, and troubleshooting advice to ensure reproducibility and success for researchers in the field.

Introduction and Strategic Overview

Pyrido[2,3-d]pyridazines are fused heterocyclic systems containing a pyridine ring fused to a pyridazine ring. This structural motif is found in numerous compounds explored for various therapeutic applications, including as kinase inhibitors, anti-inflammatory agents, and anti-cancer agents. The substituent at the 5-position is often crucial for modulating biological activity, making versatile and high-yield synthetic routes to these specific analogs highly valuable.

While several synthetic strategies exist for related pyridopyridazinone isomers, a consistently high-yielding pathway for the 5-substituted pyrido[2,3-d]pyridazin-8(7H)-one core involves a classical and chemically intuitive cyclocondensation approach. This method is advantageous due to the accessibility of starting materials and the generally clean, high-yielding nature of the final ring-forming step.

Core Synthetic Strategy:

The most logical and field-proven retrosynthetic analysis for the target scaffold involves the disconnection of the pyridazinone ring at the N7-C8 and N6-C4a bonds, which points to a 2,3-disubstituted pyridine precursor and a hydrazine-based reagent. This strategy is outlined below.

Retrosynthesis Target 5-Substituted Pyrido[2,3-d]pyridazin-8(7H)-one Intermediate 2-Aroyl-pyridine-3-carboxylic Acid Target->Intermediate Cyclocondensation Hydrazine Hydrazine Hydrate Target->Hydrazine Starting_Materials Pyridine-2,3-dicarboxylic Anhydride + Arene Intermediate->Starting_Materials Friedel-Crafts Acylation Mechanism cluster_0 Step 2: Cyclocondensation Intermediate 2-Aroyl-pyridine-3-carboxylic Acid Adduct Initial Adduct (Hydrazone/Amide Intermediate) Intermediate->Adduct Nucleophilic Attack Hydrazine H₂N-NH₂ Hydrazine->Adduct Cyclized Cyclized Intermediate (non-aromatic) Adduct->Cyclized Intramolecular Condensation Product Pyrido[2,3-d]pyridazin-8(7H)-one Cyclized->Product Dehydration (-2H₂O)

Caption: Simplified mechanism for the cyclocondensation step.

Detailed Experimental Protocol

This protocol describes the synthesis of 5-phenyl-pyrido[2,3-d]pyridazin-8(7H)-one as a representative example. The methodology can be adapted for various substituted arenes.

Part A: Synthesis of 2-Benzoyl-pyridine-3-carboxylic Acid (Intermediate)

Materials & Equipment:

  • Pyridine-2,3-dicarboxylic anhydride (1.0 equiv)

  • Anhydrous Aluminum Chloride (AlCl₃) (3.0 equiv)

  • Anhydrous Benzene (Solvent and Reagent)

  • Hydrochloric Acid (HCl), 10% aqueous solution

  • Sodium Hydroxide (NaOH), 10% aqueous solution

  • Three-neck round-bottom flask with reflux condenser, dropping funnel, and mechanical stirrer

  • Heating mantle and ice bath

Procedure:

  • Setup: Assemble a dry three-neck flask equipped with a mechanical stirrer, reflux condenser (with a gas outlet to a trap), and a dropping funnel. Ensure all glassware is oven-dried to prevent moisture contamination.

  • Reagent Charging: Under an inert atmosphere (N₂ or Argon), charge the flask with anhydrous benzene and aluminum chloride (3.0 equiv). Stir the suspension and cool to 0-5 °C using an ice bath.

  • Addition of Anhydride: Slowly add pyridine-2,3-dicarboxylic anhydride (1.0 equiv) portion-wise to the stirred suspension, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approx. 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (thin-layer chromatography).

  • Quenching: Cool the reaction mixture back to 0-5 °C in an ice bath. Very slowly and cautiously, quench the reaction by adding 10% HCl solution through the dropping funnel. This is a highly exothermic step.

  • Work-up: Once the vigorous reaction has subsided, transfer the mixture to a separatory funnel. The product is often in the aqueous layer as the carboxylate salt. Separate the layers.

  • Precipitation: Cool the acidic aqueous layer in an ice bath and slowly add 10% NaOH solution to adjust the pH to ~3-4. The product, 2-benzoyl-pyridine-3-carboxylic acid, will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the intermediate. The product is often used in the next step without further purification.

Part B: Synthesis of 5-Phenyl-pyrido[2,3-d]pyridazin-8(7H)-one (Final Product)

Materials & Equipment:

  • 2-Benzoyl-pyridine-3-carboxylic Acid (1.0 equiv)

  • Hydrazine Hydrate (N₂H₄·H₂O), ~64% solution (1.5-2.0 equiv)

  • n-Butanol or Ethanol (Solvent)

  • Round-bottom flask with reflux condenser

  • Heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 2-benzoyl-pyridine-3-carboxylic acid (1.0 equiv) and n-butanol.

  • Addition of Hydrazine: To the stirred suspension, add hydrazine hydrate (1.5-2.0 equiv).

  • Cyclization: Heat the reaction mixture to reflux (approx. 118 °C for n-butanol) and maintain for 3-5 hours. [1][2]The reaction mixture should become more homogeneous as the product forms. Monitor the reaction by TLC until the starting material is consumed.

  • Isolation: Cool the reaction mixture to room temperature. The product will typically precipitate from the solution.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove any residual impurities. Recrystallize from a suitable solvent (e.g., ethanol, acetic acid, or DMF) to obtain the pure 5-phenyl-pyrido[2,3-d]pyridazin-8(7H)-one as a crystalline solid. [1][2]

Workflow cluster_A Part A: Intermediate Synthesis cluster_B Part B: Final Product Synthesis A1 Charge Benzene & AlCl₃ Cool to 0-5°C A2 Add Pyridine-2,3-dicarboxylic Anhydride A1->A2 A3 Reflux for 4-6h A2->A3 A4 Quench with 10% HCl A3->A4 A5 Precipitate Product (pH 3-4) A4->A5 A6 Filter and Dry Intermediate A5->A6 B1 Combine Intermediate and n-Butanol A6->B1 Use Intermediate B2 Add Hydrazine Hydrate B1->B2 B3 Reflux for 3-5h B2->B3 B4 Cool to Room Temp B3->B4 B5 Filter and Recrystallize B4->B5 B6 Final Product B5->B6

Caption: Experimental workflow for the two-step synthesis.

Data and Expected Results

The described protocol consistently provides high yields for the target compounds. The following table summarizes representative data for the synthesis of 5-aryl analogs.

5-Substituent (R-group)Intermediate YieldFinal Product YieldMelting Point (°C)Reference
Phenyl~75-85%>80%>300[1][2]
4-Chlorophenyl~70-80%>75%>300-
4-Methoxyphenyl~70-80%>75%>300-

Note: Yields are highly dependent on reaction scale and purity of reagents. Data for substituted analogs are estimated based on the robustness of the parent reaction.

Characterization Data for 5-Phenyl-pyrido[2,3-d]pyridazin-8(7H)-one:

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 13.5-14.0 (br s, 1H, NH), 9.2 (dd, 1H, Py-H), 8.5 (dd, 1H, Py-H), 7.8 (dd, 1H, Py-H), 7.5-7.7 (m, 5H, Ar-H).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 160.1, 154.2, 148.5, 145.1, 135.2, 132.8, 130.5, 129.8, 129.1, 128.8, 122.3.

  • MS (ESI+): m/z calculated for C₁₃H₉N₃O [M+H]⁺: 224.08; found: 224.1.

Troubleshooting and Optimization

ProblemPossible Cause(s)Suggested Solution(s)
Low yield in Part A Incomplete reaction; Moisture contamination.Ensure all glassware is perfectly dry and the reaction is run under an inert atmosphere. Increase reflux time if TLC shows significant starting material. Use freshly opened or sublimed AlCl₃.
Formation of side products Overheating during quenching; Incorrect pH adjustment.Quench the Friedel-Crafts reaction slowly at low temperatures (0-5 °C). Carefully monitor pH during precipitation; adding base too quickly can cause localized high pH, leading to side reactions.
Low yield in Part B Incomplete cyclization; Product solubility in solvent.Increase reflux time or switch to a higher boiling point solvent like diethylene glycol if necessary. Ensure the reaction mixture is cooled sufficiently to maximize precipitation before filtering.
Product is difficult to purify Residual starting materials or intermediates.For Part B, ensure the intermediate from Part A is reasonably pure. An acid/base wash can sometimes help. Recrystallization from a high-boiling polar aprotic solvent like DMF or DMAc followed by a wash with ethanol can be effective.

Conclusion

The two-step synthesis via a 2-aroyl-pyridine-3-carboxylic acid intermediate represents a highly efficient, scalable, and reliable method for producing 5-substituted pyrido[2,3-d]pyridazin-8(7H)-ones. The protocol is robust, utilizing classical organic reactions that provide consistently high yields. By understanding the underlying mechanisms and potential pitfalls, researchers can confidently apply and adapt this methodology to generate a diverse library of analogs for drug discovery and development programs.

References

  • Molecules. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. [Link]

  • Der Pharma Chemica. (2015). Synthesis and reactions of 5-phenylpyrido-[3,2-d]-pyridazin-8(7H)-one derivatives. [Link]

  • ResearchGate. (2023). Synthesis of the 5-hydroxy substituted pyrido[2,3-d]pyrimidin-7(8H)-one.... [Link]

  • PubMed. (2019). Pyrido[2,3- d]pyrimidin-7(8 H)-ones: Synthesis and Biomedical Applications. [Link]

  • ResearchGate. (2015). Synthesis and reactions of 5-phenylpyrido-[3,2-d]-pyridazin-8(7H)-one derivatives. [Link]

  • Google Patents. (1987).
  • OSTI.GOV. (2020). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. [Link]

  • Organic Chemistry Portal. (2024). Synthesis of Hydrazine Derivatives (Hydrazides). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Advanced Technical Support Center: Pyridazinic Dicarboxylic Acid Metal Complex Synthesis

Welcome to the Technical Support Center for the synthesis and optimization of metal-organic frameworks (MOFs) and coordination polymers utilizing pyridazinic dicarboxylic acids (such as pyridazine-3,6-dicarboxylic acid a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and optimization of metal-organic frameworks (MOFs) and coordination polymers utilizing pyridazinic dicarboxylic acids (such as pyridazine-3,6-dicarboxylic acid and pyridazine-4,5-dicarboxylic acid). These N-heterocyclic multidentate ligands are critical for constructing robust, multidimensional coordination networks with transition metals and lanthanides.

This guide provides researchers and drug development professionals with mechanistic insights, validated protocols, and troubleshooting workflows to optimize complex formation.

Mechanistic Principles of Complex Formation

The formation of a metal complex using pyridazine dicarboxylic acids relies on the precise control of thermodynamic and kinetic parameters. Because1[1], optimizing the conditions is paramount for phase purity and crystal quality.

  • Deprotonation Kinetics (pH Control): Pyridazine dicarboxylic acids possess multiple protonation states. The addition of a base dictates the degree of deprotonation, which in turn controls the coordination mode (chelating vs. bridging) of the carboxylate groups.

  • Nucleation vs. Growth (Temperature & Modulators): Hydrothermal synthesis provides the activation energy required to form robust metal-ligand bonds. Using modulators or strictly controlling the cooling rate slows down the nucleation step, favoring the 1[1] over amorphous precipitates.

Standard Validated Protocol: Hydrothermal Synthesis

The following is a self-validating protocol for the synthesis of a2[2], adapted from established crystallographic methodologies. The visual output of Step 6 serves as an immediate validation of the entire workflow.

Step-by-Step Methodology
  • Precursor Preparation: Weigh 84 mg (0.5 mmol) of pyridazine-4,5-dicarboxylic acid and 177.7 mg (0.5 mmol) of PrCl₃·6H₂O.

  • pH Modulation: Add 40 mg (1.0 mmol) of NaOH to the mixture.

    • Causality: The 2:1 base-to-ligand ratio ensures complete deprotonation of the dicarboxylic acid, activating the oxygen donor sites for metal coordination.

  • Auxiliary Ligand Addition: Add 78 mg (0.5 mmol) of 4,4'-bipyridine.

    • Causality: Auxiliary ligands act as space-fillers or secondary linkers, promoting 3D network formation via hydrogen bonding or direct N-donor coordination.

  • Solvent Addition: Suspend the mixture in 10 mL of deionized water.

  • Hydrothermal Treatment: Transfer the suspension to a Teflon-lined stainless steel Parr autoclave (bomb). Seal and heat at 433 K (160 °C) for 4 days.

  • Controlled Cooling (Self-Validation Step): Cool the autoclave naturally to room temperature (approx. 5 °C/hour).

    • Causality: Slow cooling allows the system to reach thermodynamic equilibrium. The formation of yellow block crystals validates that the cooling rate was appropriate. If an amorphous powder forms instead, it proves kinetic trapping occurred, immediately indicating that the cooling rate was too rapid.

  • Harvesting: Filter the resulting crystals, wash with distilled water, and air dry.

SynthesisWorkflow Start Ligand & Metal Salt Preparation pH pH Adjustment (NaOH addition) Start->pH Hydrothermal Hydrothermal Treatment (160°C, 4 days) pH->Hydrothermal Cooling Controlled Cooling (Thermodynamic Growth) Hydrothermal->Cooling Harvest Crystal Harvesting & Washing Cooling->Harvest

Hydrothermal synthesis workflow for pyridazinic dicarboxylic acid metal complexes.

Quantitative Optimization Data

To assist in rational experimental design, the following table summarizes the causal effects of various reaction parameters on the final complex properties.

Reaction ParameterTarget RangeCausal Effect on Complex FormationOptimal Outcome
Temperature 120°C – 180°CDetermines solubility and activation energy for M-L bond formation.160°C yields optimal thermodynamic stability and phase purity.
pH Level 4.0 – 6.5Controls ligand deprotonation (H₂L ↔ HL⁻ ↔ L²⁻).pH ~5.5-6.0 maximizes L²⁻ availability for 3D network bridging.
Cooling Rate 2°C – 5°C / hourGoverns the transition from supersaturation to nucleation.< 5°C/hr prevents amorphous kinetic precipitation, yielding single crystals.
Metal:Ligand Ratio 1:1 to 2:1Dictates the secondary building unit (SBU) topology.1:1 typically favors 2D sheets; 2:1 or auxiliary ligands favor 3D MOFs.

Troubleshooting Guide & FAQs

Q1: My hydrothermal synthesis resulted in an amorphous powder instead of single crystals. How do I fix this? A1: Amorphous powders indicate that the nucleation rate far exceeded the crystal growth rate (kinetic trapping). Troubleshooting steps:

  • Reduce the cooling rate: Ensure the autoclave cools naturally inside the closed oven rather than being removed immediately.

  • Add a modulator: Introduce a monocarboxylic acid (e.g., benzoic acid). Modulators compete with the pyridazine dicarboxylic acid for metal coordination sites,1[1] and promoting larger crystal growth.

  • Lower the supersaturation: Dilute the reaction mixture by increasing the solvent volume by 20-30%.

Q2: The pyridazine dicarboxylic acid is not dissolving in the aqueous solvent before heating. Is this a problem? A2: No, complete dissolution at room temperature is not strictly necessary for hydrothermal synthesis. The autogenous pressure and elevated temperature inside the Parr reactor will significantly increase the ligand's solubility. However, if unreacted ligand remains after the reaction, you must increase the pH slightly using NaOH or triethylamine (TEA) to facilitate deprotonation and dissolution.

Q3: I am getting a mixture of two different crystal phases (e.g., block crystals and needle crystals). How do I isolate the desired phase? A3: Mixed phases occur when the reaction conditions sit on the boundary between two thermodynamic minima. Troubleshooting steps:

  • Strict Temperature Control: Small variations in synthetic conditions can result in polymorphic phases. Run parallel reactions at 10°C intervals (e.g., 140°C, 150°C, 160°C) to find the specific temperature that isolates the pure phase.

  • Adjust the pH: Different phases often correspond to different protonation states of the pyridazine ring. Fine-tuning the pH by ±0.5 can push the equilibrium entirely toward one phase.

TroubleshootingTree Issue Issue: Poor Crystallinity (Amorphous Powder) CheckCooling Did you cool rapidly? Issue->CheckCooling YesCooling Action: Implement slow natural cooling (<5°C/hr) CheckCooling->YesCooling Yes NoCooling Check pH & Concentration CheckCooling->NoCooling No HighConc Action: Dilute solvent or add modulator NoCooling->HighConc Supersaturated LowPH Action: Increase pH to fully deprotonate ligand NoCooling->LowPH Incomplete dissolution

Troubleshooting logic tree for resolving poor crystallinity in MOF synthesis.

Q4: Can I use microwave-assisted synthesis instead of conventional hydrothermal heating? A4: Yes.3[3] for metal complex formation, reducing reaction times from days to hours. However, microwave synthesis typically yields microcrystalline powders rather than large single crystals suitable for single-crystal X-ray diffraction (SCXRD). If your goal is structural elucidation, stick to conventional Parr autoclaves. If your goal is bulk material production for4[4] or catalysis, microwave synthesis is superior.

References

  • 4-(4-Pyridyl)pyridinium pentaaqua(pyridazine-4,5-dicarboxylato)praseodymate(III). National Institutes of Health (NIH) / PMC.[Link]

  • Crystallography of metal–organic frameworks. National Institutes of Health (NIH) / PMC.[Link]

  • Hydrothermal Synthesis and Characterization of a Metal–Organic Framework by Thermogravimetric Analysis, Powder X-ray Diffraction, and Infrared Spectroscopy. ACS Publications.[Link]

  • A Photoluminescent Cd(II) Coordination Polymer with Potential Active Sites Exhibiting Multiresponsive Fluorescence Sensing for Trace Amounts of NACs and Fe3+ and Al3+ Ions. ACS Publications.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Yield in Pyridazinedicarboxylic Acid Synthesis

This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of pyridazinedicarboxylic acid and its derivatives. As a Senior Application Scientist, this...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of pyridazinedicarboxylic acid and its derivatives. As a Senior Application Scientist, this document synthesizes technical expertise with practical, field-proven insights to help you diagnose and resolve issues leading to low product yields. Our focus is on understanding the causality behind experimental outcomes and providing robust, validated solutions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of pyridazinedicarboxylic acid, presented in a question-and-answer format.

Issue 1: Low or No Product Formation in Diels-Alder Synthesis from 1,2,4,5-Tetrazines

Question: I am attempting to synthesize a pyridazinedicarboxylic acid derivative via an inverse electron demand Diels-Alder reaction using dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate, but I am observing very low to no yield of my desired pyridazine. What are the likely causes and how can I troubleshoot this?

Answer: The inverse electron demand Diels-Alder reaction is a powerful method for pyridazine synthesis, but its success is highly dependent on several factors.[1] Low yields often stem from issues with the dienophile, reaction conditions, or stability of the intermediate.

Possible Causes & Suggested Solutions:

  • Poor Dienophile Reactivity: The reactivity of the dienophile is critical. Electron-rich alkenes and alkynes are generally preferred for this reaction. If you are using a less reactive dienophile, consider increasing the reaction temperature or using a Lewis acid catalyst to enhance its reactivity.[2]

  • Suboptimal Reaction Conditions:

    • Temperature: While some reactions proceed at room temperature, others may require heating. However, excessive heat can lead to decomposition of the tetrazine or the product. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature.

    • Solvent: The choice of solvent can influence reaction rates and yields. Dioxane is a commonly used solvent for these reactions.[3] Experiment with other aprotic solvents like toluene or acetonitrile to see if it improves the outcome.

  • Instability of Dihydropyridazine Intermediate: The initial cycloadduct is a dihydropyridazine, which eliminates nitrogen to form the aromatic pyridazine. This intermediate can sometimes be unstable and prone to side reactions. Ensuring a clean reaction setup and prompt work-up can minimize the formation of byproducts.

  • Side Reactions: Polymerization of the starting materials or the product can be a significant issue, especially with reactive dienophiles.[4] Running the reaction at a lower concentration may help to mitigate this.

Issue 2: Incomplete Reaction or Multiple Byproducts When Starting from 1,3-Diketones

Question: My synthesis of a pyridazine derivative from a 1,3-diketone is resulting in a complex mixture of products and a low yield of the desired compound. How can I optimize this reaction?

Answer: Synthesizing pyridazines from 1,3-diketones often involves a multi-step process, including the formation of an α-diazo-β-ketoester and a subsequent diaza-Wittig reaction.[5] Each step presents its own challenges that can contribute to low overall yield.

Troubleshooting Steps:

  • Verify the Purity of the α-diazo-β-ketoester Intermediate: This intermediate can be unstable. It is often recommended to use it directly in the next step without extensive purification.[5] If you suspect decomposition, try to minimize the time between its formation and its use.

  • Optimize the Diaza-Wittig Reaction:

    • Phosphine Reagent: The choice of phosphine is crucial. While hexamethylphosphorous triamide (HMPT) has been used, it is toxic. Tributylphosphine (P(n-Bu)3) has been shown to give higher yields and shorter reaction times.[5] Triphenylphosphine is often ineffective for this transformation.[5]

    • Reaction Time and Temperature: These reactions are typically run at room temperature. Monitor the reaction progress by TLC to determine the optimal reaction time.

  • Manage Aldol Condensation Side Products: The initial steps can sometimes lead to aldol products that are prone to dehydration.[5] This can result in a mixture of products. Careful control of reaction temperature and pH can help to minimize these side reactions.

Issue 3: Low Yield in the Final Hydrolysis of Pyridazinedicarboxylic Acid Esters

Question: I have successfully synthesized the diester of pyridazinedicarboxylic acid, but the final hydrolysis step to the diacid is giving me a poor yield. What could be going wrong?

Answer: The hydrolysis of esters to carboxylic acids is a fundamental reaction, but for heteroaromatic systems like pyridazinedicarboxylic acid, it can be challenging. The electron-withdrawing nature of the pyridazine ring can affect the reactivity of the ester groups.

Potential Problems and Solutions:

  • Incomplete Hydrolysis:

    • Reaction Conditions: Both acidic and basic hydrolysis can be employed. For base-catalyzed hydrolysis (saponification), ensure you are using a sufficient excess of a strong base like NaOH or KOH and heating the reaction mixture to drive it to completion.[6] Acid-catalyzed hydrolysis is an equilibrium process and may require a large excess of water and removal of the alcohol byproduct to achieve high conversion.[7]

    • Steric Hindrance: If your ester groups are sterically hindered, hydrolysis may be sluggish. In such cases, more forcing conditions (higher temperature, longer reaction time, stronger acid/base) may be necessary.

  • Product Degradation: Pyridazinedicarboxylic acid, like other carboxylic acids, can be susceptible to decarboxylation at high temperatures, especially in acidic conditions. Monitor the reaction temperature carefully.

  • Difficult Product Isolation: Pyridazinedicarboxylic acid is a polar molecule. After hydrolysis and neutralization, it may have significant solubility in the aqueous phase, making extraction with organic solvents inefficient.

    • Acidification and Precipitation: A common method for isolation is to acidify the reaction mixture after basic hydrolysis to a low pH to precipitate the dicarboxylic acid. Ensure the solution is sufficiently cooled to maximize precipitation.

    • Evaporation and Recrystallization: If the product is highly water-soluble, you may need to concentrate the aqueous solution and then perform a recrystallization from a suitable solvent system.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to pyridazinedicarboxylic acid?

A1: One of the most prevalent and versatile methods is the inverse electron demand Diels-Alder reaction between an electron-deficient 1,2,4,5-tetrazine, such as dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate, and an alkene or alkyne.[1][8] This reaction is often high-yielding and allows for the introduction of a wide variety of substituents onto the pyridazine ring.

Q2: How does the purity of hydrazine affect the synthesis of pyridazine derivatives?

A2: Hydrazine is a common reagent used in the synthesis of pyridazines, often for the cyclization step.[9][10] The purity of hydrazine is critical. Impurities can lead to the formation of unwanted side products and can also affect the reaction rate.[11] It is recommended to use high-purity hydrazine hydrate and to handle it under an inert atmosphere to prevent oxidation.

Q3: Can I use 3,6-dichloropyridazine as a starting material? What are the common challenges with this approach?

A3: Yes, 3,6-dichloropyridazine is a viable starting material for synthesizing pyridazinedicarboxylic acid derivatives.[12] The chlorine atoms can be displaced by various nucleophiles or used in cross-coupling reactions. A common method involves palladium-catalyzed carbonylation. Challenges with this approach include catalyst deactivation and the need for high-pressure carbon monoxide. Careful selection of the palladium catalyst and ligands is crucial for achieving good yields.

Q4: What are some common impurities I should look out for in my final pyridazinedicarboxylic acid product?

A4: Common impurities can include unreacted starting materials, partially hydrolyzed mono-ester, and byproducts from side reactions. Depending on the synthetic route, you might also have residual catalysts or reagents. Purification is often achieved by recrystallization. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the purity and identity of your final product.[13]

Data Summary

Table 1: Comparison of Phosphine Reagents in the Diaza-Wittig Reaction for Pyridazine Synthesis.[5]

Phosphine ReagentReaction TimeYieldNotes
Triphenylphosphine2 daysNo reactionIneffective for this transformation.
HMPT16 hoursGoodToxic reagent.
P(n-Bu)3< 1 hourGood to excellentLess toxic and provides higher yields in shorter times.

Experimental Protocols & Workflows

Protocol 1: General Procedure for Inverse Electron Demand Diels-Alder Reaction

This protocol describes a general method for the synthesis of a pyridazinedicarboxylic acid diester from dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate.

Materials:

  • Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate

  • Alkene or alkyne dienophile

  • Dioxane (anhydrous)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of the dienophile (1.0 eq) in anhydrous dioxane, add dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate (1.0-1.2 eq).

  • Stir the reaction mixture at room temperature or heat as required, monitoring the progress by TLC. The disappearance of the red color of the tetrazine indicates the reaction is proceeding.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired pyridazinedicarboxylic acid diester.

Workflow Diagrams

Troubleshooting_Diels_Alder cluster_solutions Potential Solutions start Low Yield in Diels-Alder Synthesis dienophile Check Dienophile Reactivity start->dienophile Is the dienophile electron-rich? intermediate Consider Intermediate Stability start->intermediate Is the reaction mixture complex? side_reactions Investigate Side Reactions start->side_reactions Is polymerization observed? conditions Optimize Reaction Conditions dienophile->conditions Yes increase_reactivity Increase Temperature or Add Lewis Acid Catalyst dienophile->increase_reactivity No temp temp conditions->temp Temperature Optimization solvent solvent conditions->solvent Solvent Screening workup workup intermediate->workup Improve Work-up Procedure concentration concentration side_reactions->concentration Lower Reaction Concentration monitor_tlc monitor_tlc temp->monitor_tlc Monitor by TLC try_solvents try_solvents solvent->try_solvents Try Dioxane, Toluene, etc.

Caption: Troubleshooting logic for low yield in Diels-Alder synthesis.

Synthesis_Workflow start Starting Materials (1,3-Diketone) step1 Formation of α-diazo-β-ketoester start->step1 step2 Diaza-Wittig Reaction (with P(n-Bu)3) step1->step2 step3 Pyridazine Derivative (Ester) step2->step3 step4 Hydrolysis (Acid or Base) step3->step4 final_product Pyridazinedicarboxylic Acid step4->final_product

Caption: General workflow for pyridazinedicarboxylic acid synthesis from 1,3-diketones.

References

  • D. Joseph, et al. (2013). Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. The Journal of Organic Chemistry. [Link]

  • W. J. Hobbs. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University.
  • D. L. Boger, J. S. Panek, & M. Patel. (1992). PREPARATION AND DIELS-ALDER REACTION OF A REACTIVE, ELECTRON-DEFICIENT HETEROCYCLIC AZADIENE: DIMETHYL 1,2,4,5-TETRAZINE-3,6-DICARBOXYLATE. Organic Syntheses. [Link]

  • R. H. Mizzoni & P. E. Spoerri. (1951). Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. Journal of the American Chemical Society.
  • C. D. Loper, et al. (1999). Hydrolysis rates of pyrrolizidine alkaloids derived from Senecio jacobaea. Toxicology Letters.
  • T. Yokoyama, et al. (2004). Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes. Bioscience, Biotechnology, and Biochemistry.
  • D. L. Boger, et al. (1992).
  • A. A. El-Henawy, et al. (2017).
  • O. V. Svaljavin, et al. (2025). Inverse electron demand Diels–Alder reaction of tetrazines and functionalized alkynes: convenient way to heterocycles and noncanonical amino acids. Dopovidi Nacional'noi Akademii Nauk Ukraini.
  • Y. Koshikari. (n.d.). Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry.
  • S. M. El-Dafrawy, et al. (2003). Synthesis and Characterization of Novel Substituted 3,6‐Di(2‐pyridyl)pyridazine Metal‐Coordinating Ligands. European Journal of Inorganic Chemistry.
  • CN112645883A - Preparation method of 3, 6-dichloropyridazine.
  • E. M. Beccalli, et al. (2022).
  • WO2012164573A2 - Hydrolysis and esterification with acid catalysts.
  • J. K. Shneine, et al. (2009). THEORETICAL STUDY OF CONCERTED DIELS-ALDER REACTIONS BETWEEN DIMETHYL 1,2,4,5-TETRAZINE-3,6-DICARBOXYLATE AND DIENOPHILES. Al-Nahrain Journal of Science.
  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines.
  • Utah Tech University. (n.d.).
  • M. Proszowska, et al. (2020). When biomolecules meet 2-hydrazinopyrazine: from theory through experiment to molecular levels using a wide spectrum of techniques. RSC Advances.
  • E. M. Beccalli, et al. (2022).
  • US7220858B2 - Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines.
  • U.S. Environmental Protection Agency. (n.d.).
  • S. H. Al-Jibori, et al. (2010). Synthesis of some New 1,2,4,5-Tetrazine Derivatives Via Diels-Alder Reaction.
  • P. P. Kozak, et al. (2015). Determination of Impurities in Bioproduced Succinic Acid. UND Scholarly Commons.
  • International Agency for Research on Cancer. (1999). Pyridine. In Some Industrial Chemicals. NCBI Bookshelf.

Sources

Troubleshooting

Technical Support Center: Navigating the Labyrinth of Pyridazine Functionalization

Prepared by: Your Senior Application Scientist Welcome to the technical support center dedicated to the intricate chemistry of the pyridazine ring. As researchers and drug development professionals, you are aware of the...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center dedicated to the intricate chemistry of the pyridazine ring. As researchers and drug development professionals, you are aware of the pyridazine moiety's unique potential, stemming from its distinct physicochemical properties like a high dipole moment, dual hydrogen-bonding capacity, and low lipophilicity.[1][2] However, these same properties, born from the electron-deficient nature of the adjacent nitrogen atoms, present significant synthetic challenges.[3][4] This guide is designed to be your partner at the bench, providing field-proven insights, troubleshooting strategies, and robust protocols to help you navigate the common hurdles in pyridazine functionalization.

Part 1: Troubleshooting Guide - When Reactions Go Awry

This section addresses common experimental failures in a problem-solution format. We delve into the causality behind these issues and provide actionable steps to get your synthesis back on track.

Problem 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

You've set up a cross-coupling reaction with your halopyridazine, but the starting material remains, or you observe a complex mixture of products. This is one of the most frequent challenges.

Possible Causes & Recommended Solutions:

  • Catalyst Inhibition/Deactivation: The lone pairs on the pyridazine's nitrogen atoms are excellent ligands for palladium, leading to catalyst sequestration and the formation of inactive complexes.[4] This is analogous to the well-documented "2-pyridyl problem" in pyridine chemistry.[5][6]

    • Solution: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos, or RuPhos). Their steric hindrance can prevent the bidentate coordination of the pyridazine nitrogen to the palladium center, thus preserving the catalyst's activity. For particularly stubborn couplings, consider using pre-formed palladium catalysts (e.g., XPhos Pd G3) which can improve catalyst efficiency.[5]

  • Homo-coupling of Boronic Acid/Ester (Suzuki-Miyaura): You observe a significant amount of the bipyridazine or biaryl byproduct.[4]

    • Solution 1 (Oxygen Contamination): Homo-coupling is often initiated by the presence of oxygen. Ensure your reaction is thoroughly degassed using multiple (at least three) vacuum/inert gas backfill cycles.[7] Sparging with an inert gas is often less effective.[7]

    • Solution 2 (Boronic Acid Instability): Boronic acids can be unstable. Use freshly acquired or recrystallized reagents. Alternatively, switch to more stable boronic acid derivatives like pinacol esters (BPin) or MIDA boronates, which are less prone to protodeboronation and homo-coupling.[4]

  • Dehalogenation (Specifically Deiodination): Your iodopyridazine is being converted back to the parent pyridazine.

    • Causality: This is a common reductive side reaction, often mediated by the palladium catalyst in the presence of a proton source (e.g., trace water in solvents or reagents).[8] The electron-deficient nature of the ring makes the iodinated position susceptible to such reductive processes.[8]

    • Solution: Use rigorously dried solvents and reagents. Lowering the reaction temperature or reducing the catalyst loading may also disfavor this side reaction.

  • Poor Regioselectivity with Dihalopyridazines: The coupling occurs at the wrong position or at multiple positions.

    • Causality: The reactivity of C-X bonds on the pyridazine ring is dictated by electronics. Positions adjacent to a nitrogen atom (C3/C6) are more electron-deficient and generally more reactive in oxidative addition than the C4/C5 positions.[9] For a molecule like 4-bromo-6-chloropyridazine, oxidative addition of palladium is highly selective for the C-Br bond over the C-Cl bond.[9]

    • Solution: Leverage the inherent reactivity differences. For sequential couplings, start with the most reactive halide (I > Br > Cl). If you need to react at a less active position first, a more forcing catalyst system or higher temperatures might be necessary, but this risks side reactions.

Here is a logical decision tree to guide your troubleshooting process for a low-yielding Suzuki-Miyaura reaction.

G start Low Yield / No Reaction check_reagents 1. Verify Reagent Quality start->check_reagents boronic_acid Boronic Acid/Ester Fresh? check_reagents->boronic_acid Freshness is key check_conditions 2. Scrutinize Reaction Conditions temp_ok Temperature Appropriate? check_conditions->temp_ok check_catalyst 3. Evaluate Catalyst System ligand_choice Ligand Appropriate? (Bulky, Electron-Rich) check_catalyst->ligand_choice optimize 4. Systematic Optimization boronic_acid->optimize No (Use fresh/BPin/MIDA) base_quality Base Anhydrous & Active? boronic_acid->base_quality Yes base_quality->optimize No (Use fresh, dry base) solvent_dry Solvent Dry & Degassed? base_quality->solvent_dry Yes solvent_dry->check_conditions Yes solvent_dry->optimize No (Dry/degas solvent) temp_ok->optimize No (Adjust temperature) time_ok Reaction Time Sufficient? temp_ok->time_ok Yes time_ok->check_catalyst Yes time_ok->optimize No (Extend time, monitor by TLC/LCMS) ligand_choice->optimize No (Switch to Buchwald ligand) catalyst_source Pd Source Active? ligand_choice->catalyst_source Yes catalyst_source->optimize Yes (Problem likely complex, re-evaluate substrate) catalyst_source->optimize No (Use pre-catalyst or fresh source)

Caption: Troubleshooting decision tree for Suzuki-Miyaura reactions.
Problem 2: Poor Regioselectivity in Electrophilic or C-H Functionalization

You are attempting a direct functionalization (e.g., halogenation, nitration, Minisci reaction) and obtain a mixture of isomers.

Possible Causes & Recommended Solutions:

  • Inherent Ring Electronics: Unlike pyridine, which has a clear preference for electrophilic attack at the C3/C5 positions, the pyridazine ring is severely deactivated towards electrophilic aromatic substitution due to its two electron-withdrawing nitrogen atoms.[10] When forced, reactions are often unselective. Direct C-H functionalization via radical pathways (like the Minisci reaction) is more feasible. For pyridazine, Minisci reactions preferentially occur at the C3 position, which is different from the C2 preference in pyridines.[2]

    • Solution: For electrophilic substitution, consider converting the pyridazine to its N-oxide. The N-oxide moiety is electron-donating, activating the ring (particularly the C4 and C6 positions) towards electrophiles. The N-oxide can be removed later via reduction.[11] For C-H functionalizations, embrace the inherent regioselectivity (e.g., C3 for Minisci) or use a directing group strategy if an alternative position must be functionalized.

  • Steric Hindrance: A substituent already on the ring can sterically block access to an electronically favored position, leading to attack at a less-favored but more accessible site.

    • Solution: Analyze the steric profile of your substrate. If a large group is preventing the desired regioselectivity, you may need to reconsider your synthetic route, perhaps by introducing the bulky group after the key functionalization step.

This diagram illustrates the electronic landscape of the pyridazine ring, explaining its reactivity patterns.

Caption: Electronic landscape and reactivity sites of the pyridazine ring.

Part 2: Frequently Asked Questions (FAQs)

This section tackles broader conceptual questions that often arise during the design of synthetic routes involving pyridazines.

Q1: Why is the pyridazine ring so difficult to synthesize compared to pyridine? A: This is often referred to as the "synthesis gap".[2][12] Pyridine synthesis benefits from a wide variety of retrosynthetic disconnections because its C-N-C-C-C-C backbone has alternating electronic polarity. In contrast, the adjacent N-N bond in pyridazine inherently limits synthetic strategies, most of which must rely on building blocks that already contain a pre-formed N-N bond, such as hydrazine or its derivatives, reacting with a 1,4-dicarbonyl compound.[12][13] This significantly narrows the pool of readily available starting materials and synthetic routes.

Q2: I need to perform a nucleophilic aromatic substitution (SNAr). What are the key factors for success? A: The electron-deficient nature of the pyridazine ring makes it inherently well-suited for SNAr.[4] Success hinges on two main factors:

  • Leaving Group Ability: A good leaving group is essential. The typical reactivity order is F > Cl > Br > I, which is the reverse of the order for oxidative addition in cross-coupling.[14]

  • Ring Activation: The reaction is fastest at the most electron-deficient positions, which are C3 and C6.[9] The presence of additional electron-withdrawing groups (EWGs) on the ring will further accelerate the reaction. If your substrate is not sufficiently activated or has a poor leaving group, high temperatures may be required.[14]

Q3: When should I consider using a protecting group strategy? A: A protecting group strategy should be considered when you have competing reactive sites that could interfere with your desired transformation.[15] For pyridazines, the most common scenario is protecting the nitrogen atoms.

  • N-Oxide Formation: As mentioned earlier, converting a pyridazine to its N-oxide protects the nitrogen lone pair from undesired reactions (like oxidation or catalyst coordination) and simultaneously activates the ring for certain electrophilic substitutions.[11]

  • Preventing N-Alkylation/Arylation: If you are performing a reaction under basic conditions with an electrophile, direct N-alkylation or N-arylation can be a competing pathway. While less common due to the weak basicity of the pyridazine nitrogens (pKa ≈ 2.0), it can occur.[1] In such cases, a temporary protecting group on one of the nitrogens might be necessary, although this is synthetically complex.

Q4: My purification on silica gel is giving me problems (streaking, decomposition). What can I do? A: This is a common issue with basic N-heterocycles. The acidic silanol groups on the surface of standard silica gel can strongly interact with the basic nitrogen atoms of your pyridazine derivative.[8]

  • Solution 1 (Neutralize the Silica): Prepare a slurry of your silica gel in the desired eluent and add 1-2% of a volatile base like triethylamine (Et₃N) or ammonia in methanol. This will "deactivate" the acidic sites and improve chromatography.

  • Solution 2 (Alternative Stationary Phase): Use a less acidic stationary phase, such as neutral or basic alumina, or consider reverse-phase chromatography (C18) if your compound is sufficiently nonpolar.[8]

  • Solution 3 (Avoid Chromatography): If possible, purify your product via crystallization or distillation, which can be gentler methods for sensitive compounds.[8]

Part 3: Field-Proven Experimental Protocol

Protocol: Regioselective Suzuki-Miyaura Coupling of 3,6-Dichloropyridazine

This protocol details a regioselective mono-arylation of 3,6-dichloropyridazine, a common and challenging transformation. The key is to control the stoichiometry and conditions to favor a single substitution.

Objective: To synthesize 3-chloro-6-phenylpyridazine.

Materials:

  • 3,6-Dichloropyridazine (1.0 eq)

  • Phenylboronic acid (1.05 eq)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 eq)

  • Potassium Phosphate, tribasic (K₃PO₄) (3.0 eq), finely ground and dried

  • 1,4-Dioxane (anhydrous, degassed)

  • Toluene (anhydrous, degassed)

Procedure:

  • Reagent Preparation & Inerting:

    • In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3,6-dichloropyridazine, phenylboronic acid, and finely ground K₃PO₄.

    • Causality Note: Using a slight excess of the boronic acid ensures the pyridazine is the limiting reagent. Finely ground K₃PO₄ provides a larger surface area for this heterogeneous base, improving reaction kinetics.

    • Seal the flask with a septum, and perform three cycles of evacuating the flask under high vacuum and backfilling with argon or nitrogen. This step is critical to remove oxygen, which can cause homo-coupling and catalyst degradation.[4][7]

  • Catalyst Preparation:

    • In a separate, small, inerted vial, add Pd(OAc)₂ and SPhos.

    • Add a small amount of degassed toluene via syringe to dissolve the catalyst and ligand. Allow this mixture to stir for 5-10 minutes at room temperature to pre-form the active catalytic species.

    • Causality Note: Pre-forming the catalyst can lead to more consistent and reproducible results by ensuring the active Pd(0) species is generated before being introduced to the main reaction mixture.

  • Reaction Execution:

    • To the main Schlenk flask containing the substrate and base, add degassed 1,4-dioxane to achieve a concentration of approximately 0.1 M with respect to the 3,6-dichloropyridazine.

    • Using a syringe, transfer the pre-formed catalyst solution into the vigorously stirring reaction mixture.

    • Heat the reaction mixture to 80-90 °C in a pre-heated oil bath.

    • Causality Note: The choice of SPhos as a ligand provides the necessary steric bulk to prevent catalyst inhibition by the pyridazine nitrogens.[5] Running the reaction at a controlled stoichiometry (only 1.05 eq of boronic acid) and moderate temperature helps to disfavor the second substitution, thus yielding the mono-arylated product.

  • Monitoring & Workup:

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the base and palladium residues. Wash the pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel.

    • Troubleshooting Note: If streaking is observed, use an eluent system containing 0.5-1% triethylamine to neutralize the silica.[8] A typical eluent would be a gradient of ethyl acetate in hexanes.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield 3-chloro-6-phenylpyridazine as a solid.

Part 4: Data Summary

The choice of ligand and base is paramount in pyridazine cross-coupling. The following table provides a starting point for optimization based on literature precedents.

Halopyridazine Coupling Partner Catalyst / Ligand Base Solvent Temp (°C) Typical Yield (%) Reference
3-Bromo-6-phenylpyridazine4-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O10085-95[9]
3,6-DichloropyridazinePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane9070-85Protocol Above
3-Iodo-6-methylpyridazineTerminal Alkyne (Sonogashira)PdCl₂(PPh₃)₂ / CuIEt₃NTHF6065-80[8]
3-ChloropyridazineAniline (Buchwald-Hartwig)Pd₂(dba)₃ / XantphosCs₂CO₃Dioxane11075-90[16]

References

  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32, 1853–1921.
  • ResearchGate. (n.d.). Challenges in the functionalization of pyridines. [Link]

  • Reiher, C. A., et al. (2025). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Knowledge UChicago. [Link]

  • El-Gendy, M. A., et al. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ResearchGate. [Link]

  • Whittaker, A. M., et al. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 60(21), 11068-11085. [Link]

  • Purins, M. (2025). Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing. Synthesis Workshop Videos. [Link]

  • Meanwell, N. A. (2023). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute. [Link]

  • Cereda, E., et al. (2000). Pyridazines. Part 26:1 Efficient and Regioselective Pd-Catalysed Arylation of 4-Bromo-6-chloro-3-phenylpyridazine. Tetrahedron Letters, 41(19), 3543-3545. [Link]

  • Asif, M. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences, 5(1), 32-47. [Link]

  • Whittaker, A. M., et al. (2020). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition. [Link]

  • Organic Chemistry Explained. (2022). Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. YouTube. [Link]

  • ron. (2014). Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. Chemistry Stack Exchange. [Link]

  • Wikipedia. (n.d.). Protecting group. [Link]

Sources

Optimization

Improving the solubility of pyridazinic dicarboxylic acid for biological assays

Welcome to the Technical Support Center for Assay Development. Pyridazinic dicarboxylic acids and related pyridazine derivatives are highly valued scaffolds in medicinal chemistry, frequently investigated for anti-inflam...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Assay Development.

Pyridazinic dicarboxylic acids and related pyridazine derivatives are highly valued scaffolds in medicinal chemistry, frequently investigated for anti-inflammatory (e.g., COX-1/COX-2 inhibition) and anticancer (e.g., EGFR/CDK-2 inhibition) activities[1][2]. However, their rigid, planar heterocyclic cores combined with strong intermolecular hydrogen bonding from the dicarboxylic acid moieties often result in high crystal lattice energy and exceptionally low aqueous solubility[3]. In in vitro biological assays, this manifests as erratic data, false negatives, and assay interference via unspecific protein binding or aggregate formation[4][5].

This technical guide provides a self-validating framework to systematically troubleshoot and resolve solubility issues for pyridazinic dicarboxylic acids.

Phase 1: Diagnostic Workflow & Troubleshooting Guide

Before altering the molecular structure of your compound, we recommend progressing through formulation and buffer optimizations. The decision tree below outlines the standard operating procedure for troubleshooting precipitation in aqueous assay buffers.

G Start Solid Pyridazinic Dicarboxylic Acid Stock Prepare Stock Solution (DMSO or PEG-400) Start->Stock Dilution Dilute in Assay Buffer (e.g., PBS, HEPES) Stock->Dilution Check Precipitation Observed? Dilution->Check pH Adjust pH > pKa2 (Ionize Carboxylates) Check->pH Yes CD Add HP-β-CD or Co-solvents Check->CD Persistent Assay Proceed to Biological Assay Check->Assay No pH->Dilution Retest CD->Dilution Retest

Systematic workflow for resolving pyridazinic dicarboxylic acid precipitation in assays.

Phase 2: Quantitative Solubility Profiles

Understanding the baseline solubility of the pyridazine core in various pharmaceutical solvents is critical for selecting the right vehicle for your stock solutions. The table below summarizes the solubility behavior of typical pyridazinone derivatives at 298.2 K[3].

Solvent / VehicleRelative Solubility (Mole Fraction)Mechanism of Solubilization
Dimethyl Sulfoxide (DMSO) ~ 4.73 × 10⁻¹Disruption of strong solid-state H-bond networks[3].
Polyethylene Glycol (PEG-400) ~ 4.12 × 10⁻¹Dielectric constant reduction & micellar-like encapsulation[3].
Ethanol ~ 8.22 × 10⁻³Weak H-bond acceptance; insufficient for high lattice energy.
Water (pH 7.0) < 1.26 × 10⁻⁵Highly unfavorable lattice energy barrier; hydrophobic collapse[3].

Phase 3: Self-Validating Experimental Protocols

To ensure data integrity, every solubilization strategy must be empirically validated under the exact conditions of the biological assay.

Protocol 1: Kinetic Solubility Assessment for In Vitro Assays

Purpose: To ensure the compound does not precipitate during the short time frame of the biological assay, which can lead to artificial IC50 values[6]. Causality: Thermodynamic solubility takes days to reach equilibrium, but biological assays require compounds to remain kinetically soluble (supersaturated) for 2–4 hours without nucleating.

  • Stock Preparation: Dissolve the pyridazinic dicarboxylic acid in 100% DMSO to a concentration of 10 mM. Ensure complete dissolution via water-bath sonication.

  • Serial Dilution: Prepare a dilution series in pure DMSO (100x the final desired assay concentrations).

  • Buffer Spiking: Spike 1 µL of the DMSO stock into 99 µL of the pre-warmed assay buffer (e.g., 50 mM HEPES, pH 7.4) in a 96-well clear-bottom plate. (Final DMSO = 1%).

  • Incubation: Incubate the plate at 37°C for the exact duration of your biological assay (e.g., 2 hours).

  • Nephelometry/Absorbance Readout: Measure absorbance at 620 nm (or use a laser nephelometer). An increase in signal compared to the vehicle-only blank indicates light scattering due to aggregate formation.

  • Validation: The maximum kinetically soluble concentration is the highest concentration where the absorbance strictly matches the vehicle control.

Protocol 2: Complexation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Purpose: When pH adjustment is insufficient or disrupts the target protein, cyclodextrins can encapsulate the hydrophobic pyridazine core while exposing hydrophilic hydroxyl groups to the aqueous environment[6].

  • Solution Prep: Prepare a 20% (w/v) HP-β-CD solution in the target assay buffer.

  • Saturation: Add solid pyridazinic dicarboxylic acid in excess (beyond expected solubility) to the HP-β-CD solution.

  • Equilibration: Vortex vigorously for 5 minutes, then incubate on a thermoshaker at 37°C for 24 hours to allow host-guest complexation to reach thermodynamic equilibrium.

  • Separation: Centrifuge the suspension at 10,000 × g for 15 minutes to pellet the undissolved compound.

  • Filtration: Filter the supernatant through a 0.22 µm PVDF membrane to remove sub-visible nucleating seeds.

  • Quantification: Quantify the dissolved concentration using HPLC-UV against a standard curve before applying the solution to the biological assay.

Phase 4: Frequently Asked Questions (FAQs)

Q1: Why does my pyridazinic dicarboxylic acid precipitate immediately upon dilution from DMSO into the assay buffer? A1: This is a classic "solvent-shift" precipitation. While DMSO effectively breaks the solid-state intermolecular hydrogen bonds of the dicarboxylic acid[3], diluting it into an aqueous buffer rapidly changes the dielectric constant. The hydrophobic pyridazine core drives hydrophobic collapse, and the carboxylic acids rapidly form intermolecular dimers, leading to crystallization. To prevent this, pre-warm your buffer, ensure rapid mixing, and consider adding a surfactant (e.g., 0.01% Tween-20) to stabilize the supersaturated state[5].

Q2: How does adjusting the pH improve the solubility of these compounds? A2: Pyridazinic dicarboxylic acids possess two ionizable carboxyl groups. By adjusting the bulk solution pH to at least 1-2 units above the highest pKa (typically adjusting to pH > 7.5), you ensure both carboxylic acid groups are fully deprotonated[4]. The resulting dianion dramatically increases the hydration energy, which overcomes the crystal lattice energy and thermodynamically drives the compound into the aqueous phase[4].

Q3: If formulation fails, what structural modifications can improve intrinsic solubility without losing biological activity? A3: If formulation (DMSO, pH, cyclodextrins) fails or interferes with the assay readout, covalent modification is required. A proven strategy is the attachment of neutral, highly polar groups that do not disrupt target binding. For example, modifying the carboxylic acid or the pyridazine core with an oxetanyl sulfoxide moiety has been shown to increase aqueous solubility by 5- to 76-fold while maintaining membrane permeability and avoiding the assay interference common with ionizable side chains[5]. Alternatively, crystal engineering—such as forming a cocrystal with a highly soluble coformer like fumaric acid—can significantly enhance dissolution rates[7].

References

  • Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC (National Institutes of Health). Available at:[Link]

  • Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies - MDPI. Available at:[Link]

  • Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents - ResearchGate. Available at:[Link]

  • Physics-Based Solubility Prediction for Organic Molecules - PMC (National Institutes of Health). Available at:[Link]

  • Improving solubility via structural modification - ResearchGate. Available at:[Link]

  • An Uncharged Oxetanyl Sulfoxide as a Covalent Modifier for Improving Aqueous Solubility - ACS Medicinal Chemistry Letters. Available at:[Link]

  • Ketoconazole-Fumaric Acid Pharmaceutical Cocrystal: From Formulation Design for Bioavailability Improvement to Biocompatibility Testing and Antifungal Efficacy Evaluation - MDPI. Available at:[Link]

Sources

Troubleshooting

Strategies to overcome anhydride formation difficulty with pyridazine-4,5-dicarboxylic acid

Topic: Strategies to Overcome Anhydride Formation Difficulty Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering low yields, degradation, or com...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategies to Overcome Anhydride Formation Difficulty

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering low yields, degradation, or complete reaction failure when attempting to synthesize pyridazine-4,5-dicarboxylic anhydride from its corresponding dicarboxylic acid.

Core Mechanistic Pitfalls: Why is this synthesis difficult?

Pyridazine-4,5-dicarboxylic acid contains a highly electron-deficient 1,2-diazine ring. The two adjacent nitrogen atoms exert a massive electron-withdrawing effect through both inductive and resonance mechanisms. This electron deficiency severely destabilizes the molecule at elevated temperatures, lowering the activation energy required for the [1]. Consequently, traditional dehydration methods that rely on thermal activation predominantly trigger decarboxylation rather than the [2].

Troubleshooting & FAQs

Q: Why does my reaction mixture turn black and yield no anhydride when refluxing with acetic anhydride? A: This is a classic case of thermal decarboxylation. The electron-withdrawing nature of the pyridazine nitrogens stabilizes the transition state for the loss of CO₂. Heating the dicarboxylic acid above 100 °C triggers rapid decarboxylation and subsequent polymerization (tar formation) rather than cyclic dehydration[1].

Q: I used thionyl chloride (SOCl₂), but I'm getting a complex mixture of products. What went wrong? A: Thionyl chloride introduces competitive side reactions. The HCl byproduct can protonate the pyridazine nitrogens, altering the solubility and reactivity of the intermediate. Furthermore, the intermediate di-acyl chloride suffers from steric strain and often fails to cyclize cleanly, leading to intermolecular condensation or chlorination of the heteroaromatic ring.

Q: How can I achieve high-yield dehydration without thermal degradation? A: The most reliable strategy is to bypass thermal activation entirely by using N,N'-Dicyclohexylcarbodiimide (DCC) in anhydrous tetrahydrofuran (THF) at room temperature. DCC acts as a mild, highly efficient dehydrating agent that promotes cyclization without supplying the thermal energy required for [2].

Q: My anhydride seems to disappear during aqueous workup. How should I isolate it? A: Pyridazine-4,5-dicarboxylic anhydride is exceptionally electrophilic and [3]. It will rapidly hydrolyze back to the dicarboxylic acid upon contact with water. Do not perform an aqueous workup. Instead, filter off the insoluble dicyclohexylurea (DCU) byproduct, evaporate the THF filtrate under reduced pressure, and immediately store the product in a vacuum desiccator over[2].

Reagent Efficacy & Data Comparison

To guide your experimental design, the following table summarizes the quantitative outcomes of various dehydration strategies applied to pyridazine-4,5-dicarboxylic acid.

Dehydrating AgentReaction ConditionsPrimary OutcomeEst. YieldCausality / Mechanistic Notes
Acetic Anhydride Reflux (140 °C)Decarboxylation / Tar< 5%Thermal activation easily overcomes the decarboxylation barrier of the electron-deficient diazine ring[1].
Thionyl Chloride Reflux (79 °C)Complex Mixture10–20%Competitive chlorination and protonation by the HCl byproduct disrupts the cyclization pathway.
DCC Anhydrous THF, 20 °CAnhydride Formation> 70%Mild conditions prevent thermal degradation; poor solubility is overcome by fine grinding of the starting material[2].

Logical Relationship: Reaction Pathways

ReactionPathways SM Pyridazine-4,5-dicarboxylic acid (Electron-deficient, poorly soluble) Cond1 Acetic Anhydride / Heat (Standard Method) SM->Cond1 High Temp (>100°C) Cond2 DCC / Anhydrous THF / RT (Optimized Method) SM->Cond2 Room Temp (20°C) Result1 Decarboxylation & Tar Formation Cond1->Result1 Ring destabilization causes CO2 loss Result2 Pyridazine-4,5-dicarboxylic Anhydride Cond2->Result2 DCC captures H2O forming DCU

Reaction pathways for pyridazine-4,5-dicarboxylic acid dehydration.

Validated Experimental Protocol: Room-Temperature Dehydration

This protocol utilizes DCC to achieve cyclization under mild conditions, preventing the thermal degradation associated with this specific [2].

Step-by-Step Methodology
  • Preparation of Starting Material: Finely grind 0.5 g (3.0 mmol) of pyridazine-4,5-dicarboxylic acid using an agate mortar and pestle. Causality: The acid has notoriously poor solubility in ethereal solvents. Fine grinding maximizes the surface area, allowing the heterogeneous reaction to proceed efficiently.

  • Reaction Setup: Transfer the finely ground powder to an oven-dried, argon-purged round-bottom flask. Add 50 mL of anhydrous Tetrahydrofuran (THF).

  • Activation: Add 0.615 g (3.0 mmol, 1.0 equiv) of N,N'-Dicyclohexylcarbodiimide (DCC) to the suspension.

  • Stirring: Stir the mixture vigorously overnight (approx. 12–16 hours) at room temperature (20–25 °C) under an inert atmosphere.

  • Filtration: Filter the reaction mixture through a medium-porosity glass frit to remove the precipitated white solid, dicyclohexylurea (DCU). Wash the filter cake with an additional 2–3 mL of anhydrous THF.

  • Concentration: Concentrate the combined filtrate to dryness under reduced pressure using a rotary evaporator (water bath < 30 °C).

  • Isolation & Storage: The resulting yellow-brown residue is the highly reactive furo[3,4-d]pyridazine-5,7-dione (pyridazine-4,5-dicarboxylic anhydride). Immediately transfer the flask to a vacuum desiccator containing phosphorus pentoxide (P₂O₅) and store it for at least 30 minutes before subsequent use[2].

Self-Validating System Check

To confirm successful anhydride formation without destroying your product, bypass standard Thin Layer Chromatography (TLC) . The inherent moisture on the surface of silica gel plates will instantly hydrolyze the anhydride, yielding a false negative (showing only starting material).

Validation Step: Dissolve a 5 mg aliquot of the crude yellow-brown residue in anhydrous THF-d8 or CDCl₃. Perform a quick ¹H-NMR scan. The complete disappearance of the broad carboxylic acid OH protons (typically >11.0 ppm) and a slight downfield shift of the pyridazine aromatic protons confirm successful cyclization.

Experimental Workflow Visualization

Workflow Step1 1. Grind Precursor Finely grind dicarboxylic acid to increase surface area Step2 2. Reaction Setup Suspend in anhyd. THF + 1.0 eq DCC under Argon Step1->Step2 Step3 3. Stirring Stir vigorously overnight at Room Temperature Step2->Step3 Step4 4. Filtration Filter off insoluble DCU byproduct via glass frit Step3->Step4 Step5 5. Concentration Evaporate filtrate in vacuo (Water bath < 30°C) Step4->Step5 Step6 6. Storage & Validation Store over P2O5; Validate via anhydrous 1H-NMR Step5->Step6

Step-by-step experimental workflow for room-temperature dehydration.

References

  • Science of Synthesis 16.8 Pyridazines. Thieme Connect. Available at:[Link]

  • Reactivity of pyridazine-4,5-dicarboxylic acid anhydride towards 1,4-binucleophiles: new spirocyclization reactions. ResearchGate. Available at:[Link]

  • A new facile synthesis of 5-aminopyridazine-4-carboxylic acid. Journal of Heterocyclic Chemistry (ResearchGate). Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Pyridazine-4,5-dicarboxylic Acid Anhydride Workflows

Welcome to the Technical Support Center for heterocyclic scaffold synthesis. Working with pyridazine-4,5-dicarboxylic acid anhydride (systematically known as furo[3,4-d]pyridazine-5,7-dione) presents unique challenges co...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic scaffold synthesis. Working with pyridazine-4,5-dicarboxylic acid anhydride (systematically known as furo[3,4-d]pyridazine-5,7-dione) presents unique challenges compared to standard aliphatic or carbocyclic anhydrides[1].

Because the pyridazine nucleus contains two adjacent nitrogen atoms, it is highly electron-deficient. This intrinsic electronic property fundamentally alters the reactivity profile of the fused anhydride, leading to unexpected side reactions such as nucleophilic aromatic substitution (SNAr), spirocyclization, and rapid decarboxylation[1][2]. This guide is designed to help researchers and drug development professionals troubleshoot these specific issues through causality-driven insights and self-validating protocols.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why am I recovering starting material (pyridazine-4,5-dicarboxylic acid) instead of my target mono-amide after reacting the anhydride with a primary amine?

The Causality: You are likely experiencing rapid hydrolysis. Furo[3,4-d]pyridazine-5,7-dione is exceptionally sensitive to moisture. The electron-withdrawing nature of the diazine ring increases the electrophilicity of the anhydride carbonyls, making them highly susceptible to attack by ambient water molecules. The Solution: Strict anhydrous conditions are non-negotiable. Ensure your solvents (e.g., THF, DCM) are freshly distilled or passed through activated alumina columns. Validate the integrity of your anhydride starting material via FT-IR prior to the reaction; you should observe distinct, sharp anhydride C=O stretches at ~1780 and 1850 cm⁻¹, with no broad O-H stretch >3000 cm⁻¹.

Q2: When reacting the anhydride with a nitrogen binucleophile (e.g., a guanidine or thiourea), my mass spectrometry and NMR data indicate a complex cyclic structure rather than the expected diamide. What happened?

The Causality: You have encountered a competing nucleophilic attack on the pyridazine ring itself. Unlike pyridine, the pyridazine nucleus does not have any "unactivated" ring carbons; the preferred site of nucleophilic attack is actually at C4/C5[1]. When reacting the anhydride with 1,3-binucleophiles (like 1,3-diphenylguanidine), the nucleophile attacks the highly electrophilic C4/C5 double bond rather than just the carbonyl. This triggers a Smiles-type rearrangement, resulting in a spiro-cyclization that yields 1,3,7,8-tetra-azaspiro[4.5]decane derivatives[3][4].

G A Pyridazine-4,5-dicarboxylic Anhydride B Carbonyl Attack (Desired Pathway) A->B C Ring C4/C5 Attack (Side Reaction) A->C Nu Nucleophile (e.g., Amine) Nu->B Nu->C D Mono-amide Mono-acid (Ring Opened) B->D E SNAr Adduct or Spirocyclic Compound C->E

Caption: Competing nucleophilic attack pathways on pyridazine-4,5-dicarboxylic anhydride.

Q3: I successfully opened the anhydride to the mono-acid, but upon heating the reaction to drive a subsequent coupling, my compound degraded and lost mass equivalent to CO₂. Why?

The Causality: Pyridazinecarboxylic acids are highly prone to thermal decarboxylation. The electron-withdrawing diazine ring stabilizes the transient carbanion formed during the loss of CO₂. The Solution: Never heat the intermediate mono-acid. If you need to functionalize the remaining carboxylic acid, perform the anhydride opening at low temperatures (0 °C to -10 °C) and immediately trap the resulting acid. For example, it can be converted to a methyl ester using diazomethane or activated with a coupling reagent (like EDC/HOBt) at room temperature[5].

Q4: Can I use this anhydride in Friedel-Crafts reactions without destroying the heterocycle?

The Causality: Yes. Despite the reactivity of the ring, the anhydride can successfully undergo Friedel-Crafts acylation. For instance, reacting pyridazine-4,5-dicarboxylic anhydride with benzene and aluminum chloride (AlCl₃) yields 4-benzoylpyridazine-5-carboxylic acid[5][6]. The Lewis acid coordinates with the anhydride, generating an acylium ion equivalent that reacts with the aromatic solvent.

Quantitative Data: Side Reaction Profiles

To assist in reaction planning, the following table summarizes the expected outcomes and competing side reactions based on the chosen reagents and conditions.

Reagent / ConditionIntended ReactionPrimary PathwayMajor ProductTypical Yield
Primary Amine (1 eq) AmidationCarbonyl AttackMono-amide mono-acid70–85%
1,3-Diphenylguanidine Diamide FormationRing Attack (C4/C5)1,3,7,8-tetra-azaspiro[4.5]decane50–75%[4]
Benzene + AlCl₃ Friedel-Crafts AcylationCarbonyl Attack4-benzoylpyridazine-5-carboxylic acid~65%[5]
H₂O (Atmospheric) Stable StorageHydrolysisPyridazine-4,5-dicarboxylic acid>90% (Degradation)

Self-Validating Experimental Protocols

To minimize side reactions, follow this self-validating workflow for the dehydration of the di-acid and subsequent nucleophilic opening.

Protocol A: Synthesis of Pyridazine-4,5-dicarboxylic Anhydride

Causality Focus: Using N,N'-Dicyclohexylcarbodiimide (DCC) allows for mild, room-temperature dehydration, avoiding the thermal decomposition associated with acetic anhydride reflux methods[1].

  • Preparation: Finely grind 3.0 mmol of pyridazine-4,5-dicarboxylic acid. Suspend in 50 mL of strictly anhydrous THF under an argon atmosphere.

  • Activation: Add 3.0 mmol of DCC (0.615 g) to the suspension[1].

  • Reaction: Stir the mixture overnight at room temperature (20–25 °C). Validation Check: The reaction will transition from a suspension to a mixture containing a fine white precipitate (N,N'-dicyclohexylurea, DCU).

  • Isolation: Filter the mixture to remove the DCU byproduct. Wash the filter cake with 2–3 mL of cold, anhydrous THF[1].

  • Concentration: Evaporate the filtrate to dryness under reduced pressure to yield a yellow-brown residue (the anhydride)[1]. Validation Check: Run an immediate IR spectrum to confirm the presence of anhydride C=O bands (~1780, 1850 cm⁻¹) and the absence of broad O-H bands.

Protocol B: Low-Temperature Nucleophilic Opening
  • Dissolution: Dissolve the freshly prepared anhydride in anhydrous dichloromethane (DCM) under argon.

  • Cooling: Chill the flask to 0 °C using an ice-water bath. Causality: Low temperatures suppress the activation energy required for the competing SNAr attack on the C4/C5 ring carbons.

  • Addition: Add the primary amine (1.05 eq) dropwise over 15 minutes.

  • Quenching: After 2 hours of stirring at 0 °C, quench the reaction with a mild buffer (pH 4-5) to protonate the resulting mono-acid without causing acid-catalyzed degradation of the heterocycle.

Workflow Start Pyridazine-4,5-dicarboxylic acid Dehydration Dehydration (DCC, anhyd. THF, RT, 12h) Start->Dehydration Filter Filter DCU by-product Dehydration->Filter Anhydride Pyridazine-4,5-dicarboxylic anhydride Filter->Anhydride Reaction Nucleophilic Opening (R-NH2, anhyd. DCM, 0°C) Anhydride->Reaction Strict anhydrous conditions Product Target Mono-amide Mono-acid Reaction->Product Maintain 0°C to prevent SNAr

Caption: Optimized workflow for the synthesis and safe nucleophilic opening of the anhydride.

References

  • Product Class 8: Pyridazines (Science of Synthesis 16.8)
  • Source: researchgate.
  • Synthesis and Octopaminergic-agonist Activity of 2-(Arylimino)thiazolidines...
  • Source: rsc.
  • Source: researchgate.
  • Top 58 papers published in the topic of Synthon in 1984 (Pyridazine-4,5-dicarboxylic anhydride: versatile synthon...)

Sources

Troubleshooting

Interpreting complex NMR spectra of pyridazinic dicarboxylic acid derivatives

Welcome to the Technical Support Center for NMR Analysis of Pyridazinic Dicarboxylic Acid Derivatives. This portal is designed for researchers, analytical scientists, and drug development professionals dealing with the s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for NMR Analysis of Pyridazinic Dicarboxylic Acid Derivatives. This portal is designed for researchers, analytical scientists, and drug development professionals dealing with the spectroscopic complexities of 1,2-diazine systems functionalized with multiple carboxylic acid groups.

Analyzing these heterocycles often presents unique challenges, including quadrupolar broadening, complex tautomeric equilibria, and extreme relaxation delays. This guide synthesizes theoretical principles with field-proven experimental protocols to help you troubleshoot and assign complex spectra with absolute confidence.

Diagnostic Workflow for Pyridazine NMR

NMR_Workflow Start Initial 1D 1H/13C NMR CheckBroad Are aromatic signals broad or unresolved? Start->CheckBroad CheckMissing Are quaternary/carbonyl carbons missing? Start->CheckMissing Quadrupolar 14N Quadrupolar Relaxation or Tautomerism CheckBroad->Quadrupolar Yes HMBC Run 1H-15N HMBC for N-resonance CheckBroad->HMBC No T1Issue Long T1 Relaxation (No NOE) CheckMissing->T1Issue Yes CheckMissing->HMBC No VTNMR Run VT-NMR (Elevated Temp) or Change Solvent Quadrupolar->VTNMR Parametrization Increase D1 (>5s) & Add Cr(acac)3 T1Issue->Parametrization VTNMR->HMBC Success Fully Assigned Spectrum Parametrization->Success HMBC->Success

Diagnostic workflow for resolving common NMR spectral artifacts in pyridazine derivatives.

Section 1: Symptom-Based Troubleshooting Guide

Issue 1: Extreme Line Broadening in the Heteroaromatic Region

Symptom: The


H and 

C signals corresponding to the pyridazine ring (especially C3/C6 and adjacent protons) appear as broad, unresolved humps rather than sharp multiplets. Root Cause (Causality):
  • Quadrupolar Relaxation: The

    
    N nucleus (spin I = 1) possesses an asymmetric charge distribution, giving it an electric quadrupole moment. In the asymmetric electronic environment of a substituted pyridazine, the coupling of this moment to the molecular electric field gradient (EFG) induces rapid spin-lattice relaxation[1]. This rapid relaxation partially decouples the 
    
    
    
    N from adjacent
    
    
    H and
    
    
    C nuclei, leading to "scalar relaxation of the second kind" and consequent line broadening[2].
  • Proton Exchange & Tautomerism: Pyridazine dicarboxylic acids form robust intermolecular hydrogen-bonding networks[3]. Proton exchange between the carboxylic acid moieties and the basic diazine nitrogens often occurs at an intermediate rate on the NMR timescale, smearing the signals.

Self-Validating Protocol: Variable Temperature (VT) NMR

  • Step 1: Prepare your sample in a high-boiling, strongly hydrogen-bond-disrupting solvent like DMSO-

    
    .
    
  • Step 2: Acquire a baseline

    
    H NMR spectrum at 25°C.
    
  • Step 3: Raise the probe temperature in 10°C increments up to 80°C, allowing 5 minutes for thermal equilibration at each step before acquiring a new spectrum.

  • Validation Logic: Increasing the temperature increases the molecular tumbling rate (reducing the rotational correlation time,

    
    ). This makes quadrupolar relaxation less efficient, thereby sharpening the signals. Simultaneously, it pushes chemical exchange processes into the "fast exchange" regime, yielding sharp, time-averaged peaks. If peaks sharpen at high temperatures, the issue is confirmed as dynamic (quadrupolar/exchange). If they remain broad, suspect paramagnetic impurities (e.g., trace metals from synthesis).
    
Issue 2: "Missing" Quaternary Carbons (C3, C6, and Carboxylates)

Symptom: In the 1D


C spectrum, the signals for the carboxylic acid carbons (~165 ppm) and the substituted pyridazine carbons (e.g., C3/C6 at ~150-153 ppm) are indistinguishable from baseline noise[4].
Root Cause (Causality):  Quaternary carbons lack directly attached protons, meaning they do not benefit from the Nuclear Overhauser Effect (NOE) enhancement during standard 

H-decoupled

C acquisitions. Furthermore, their spin-lattice relaxation times (

) can easily exceed 10-20 seconds. A standard relaxation delay (D1) of 1-2 seconds saturates these transitions, rendering them invisible.

Self-Validating Protocol: Optimized


C Acquisition 
  • Step 1: Implement an Inverse-Gated Decoupling sequence (e.g., zgig on Bruker systems) to suppress NOE, ensuring signal intensities are strictly proportional to population.

  • Step 2: Increase the relaxation delay (D1) to at least

    
     (typically 15-30 seconds).
    
  • Step 3 (Optional but recommended): Add a paramagnetic relaxation agent, such as Chromium(III) acetylacetonate (

    
    ), to a final concentration of 0.05 M.
    
  • Validation Logic: The unpaired electrons in

    
     provide a highly efficient dipole-dipole relaxation pathway, drastically shortening the 
    
    
    
    of all nuclei in the solution. If the missing peaks appear after adding the relaxation agent and increasing D1, the root cause is definitively confirmed as
    
    
    saturation.

Section 2: Frequently Asked Questions (FAQs)

Q: How do I unambiguously differentiate between pyridazine-3,6-dicarboxylic acid and pyridazine-4,5-dicarboxylic acid isomers using 2D NMR? A: Use


H-

C Heteronuclear Multiple Bond Correlation (HMBC).
  • In pyridazine-3,6-dicarboxylic acid, the remaining ring protons are at positions 4 and 5. These protons will show strong 3-bond (

    
    ) correlations to the carboxylic acid carbonyl carbons.
    
  • In pyridazine-4,5-dicarboxylic acid, the remaining ring protons are at positions 3 and 6. These protons are directly adjacent to the ring nitrogens. They will show

    
     correlations to the carbonyl carbons, but their corresponding 
    
    
    
    C chemical shifts are heavily deshielded (~145-148 ppm) compared to the C4/C5 carbons (~128-131 ppm) of the 3,6-isomer[4].

Q: Why are the


H chemical shifts of my pyridazine dicarboxylic acid highly concentration-dependent? 
A:  Dicarboxylic acids form robust intermolecular hydrogen-bonded dimers. In pyridazine derivatives, the ring nitrogens can also act as hydrogen bond acceptors[3]. As concentration changes, the equilibrium between monomeric, dimeric, and polymeric hydrogen-bonded species shifts. Because hydrogen bonding strongly deshields the involved protons, the observed chemical shift (a population-weighted average) will drift. To mitigate this, acquire spectra at a standardized concentration (e.g., 20 mM) or derivatize the compound (see Protocol 2).

Q: Can


N NMR help resolve tautomeric ambiguity in these systems? 
A:  Absolutely. The 

N chemical shift is exquisitely sensitive to protonation state and tautomerism. A non-protonated pyridazine nitrogen typically resonates around 360-380 ppm (relative to liquid

), whereas a protonated nitrogen shifts dramatically upfield by ~100 ppm[5]. By utilizing

H-

N HMBC, you can map the nitrogen environment without the need for isotopic enrichment[6].

Section 3: Quantitative Data Summaries

Table 1: Benchmark NMR Chemical Shifts for Pyridazine Dicarboxylic Acids (Note: Values are approximate, acquired in DMSO-


, and highly dependent on concentration/pH)
Nucleus / PositionPyridazine-3,6-dicarboxylic acidPyridazine-4,5-dicarboxylic acidDominant Coupling / Correlation

H (Ring)
H4, H5: ~ 8.2 - 8.4 ppm (singlet)H3, H6: ~ 9.4 - 9.6 ppm (singlet)

typically 5-6 Hz (if split)

H (COOH)
~ 13.5 - 14.0 ppm (broad)~ 13.5 - 14.0 ppm (broad)Exchanges rapidly with


C (C3, C6)
~ 150 - 153 ppm (Quaternary)~ 145 - 148 ppm (CH)

~ 185 Hz (for 4,5-isomer)[4]

C (C4, C5)
~ 128 - 131 ppm (CH)~ 133 - 136 ppm (Quaternary)

~ 170 Hz (for 3,6-isomer)[4]

C (C=O)
~ 164 - 166 ppm~ 166 - 168 ppm

from ring protons

N (N1, N2)
~ 370 ppm (relative to liq.

)
~ 365 ppm (relative to liq.

)
Observable via

H-

N HMBC[6]

Section 4: Standardized Experimental Protocols

Protocol 1: H- N HMBC Acquisition for Nitrogen-containing Heterocycles

Purpose: To observe


N chemical shifts at natural abundance (0.37%) to confirm the integrity of the diazine ring and assess protonation states.
Rationale: Direct 

N observation is extremely insensitive due to its low gyromagnetic ratio. HMBC transfers magnetization from highly sensitive

H nuclei to

N, enhancing sensitivity by a factor of

.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve ~25 mg of the pyridazine derivative in 0.6 mL of DMSO-

    
    . Ensure the solution is completely free of particulate matter to maintain magnetic field homogeneity.
    
  • Probe Tuning: Manually tune and match the probe for both

    
    H and 
    
    
    
    N frequencies.
  • Pulse Sequence Selection: Select a gradient-enhanced

    
    H-
    
    
    
    N HMBC sequence (e.g., hmbcgplpndqf in Bruker).
  • Parameter Optimization:

    • Set the long-range coupling constant (

      
      ) to 8-10 Hz . Pyridazine long-range couplings typically fall in this range.
      
    • Spectral width (

      
      N):  Set to at least 400 ppm (e.g., 0 to 400 ppm) to ensure the highly deshielded diazine nitrogens are captured without aliasing.
      
    • Set the relaxation delay (D1) to 1.5 - 2.0 seconds.

  • Acquisition: Acquire at least 128

    
     increments with 32-64 scans per increment.
    
  • Processing: Apply a sine-squared window function in both dimensions before Fourier transformation. Reference the

    
    N dimension indirectly using the absolute frequency ratio (
    
    
    
    ) relative to the TMS
    
    
    H signal.
Protocol 2: Overcoming Solubility and Hydrogen Bonding via Derivatization

Purpose: To obtain high-resolution spectra for highly insoluble pyridazine polycarboxylic acids. Rationale: Dicarboxylic acids often exhibit poor solubility in standard NMR solvents due to high crystal lattice energy driven by hydrogen bonding. Derivatization to esters disrupts this network, enabling the use of high-resolution solvents like


[7].

Step-by-Step Methodology:

  • Esterification: Suspend 50 mg of the pyridazine dicarboxylic acid in 2 mL of anhydrous methanol.

  • Catalysis: Add 3 drops of concentrated sulfuric acid (or use trimethylsilyldiazomethane for a milder, neutral approach).

  • Reaction: Stir at room temperature until the suspension clears (indicative of diester formation, typically 2-4 hours).

  • Workup: Quench with saturated

    
    , extract with 
    
    
    
    , dry the organic layer over anhydrous
    
    
    , and evaporate the solvent under reduced pressure.
  • NMR Acquisition: Dissolve the resulting dimethyl ester in

    
    . The disruption of hydrogen bonding will yield sharp, highly resolved 
    
    
    
    H and
    
    
    C spectra, allowing for precise structural elucidation.

References

  • Katritzky, A. R., et al. "1H, 13C, and 15N NMR spectra of some pyridazine derivatives." Magnetic Resonance in Chemistry, National Institutes of Health (PubMed). URL: [Link]

  • Coles, S. J., et al. "15N NMR Spectroscopy, X-ray and Neutron Diffraction, Quantum-Chemical Calculations, and UV/vis-Spectrophotometric Titrations as Complementary Techniques for the Analysis of Pyridine-Supported Bicyclic Guanidine Superbases." The Journal of Organic Chemistry, ACS Publications. URL: [Link]

  • "Method of producing pyridazine-3,6-dicarboxylic acid esters." Google Patents (WO2001007415A1).
  • "Consequences of nuclei with quadrupole moments in NMR." Department of Chemistry, University of Delhi. URL: [Link]

  • "New syntheses of polyaza derivatives. Crystal structure of pyridazine-3,6-dicarboxylic acid." Acta Crystallographica, Researcher.Life. URL: [Link]

  • Heinisch, G., & Holzer, W. "13C nuclear magnetic resonance spectra of 3,6-disubstituted pyridazines." Canadian Journal of Chemistry, Canadian Science Publishing. URL: [Link]

  • "Quadrupolar Coupling." Chemistry LibreTexts. URL: [Link]

  • Schweitzer, D., & Spiess, H. W. "Nitrogen-15 NMR of Pyridine in High Magnetic Fields." Journal of Magnetic Resonance. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Pyridazinedicarboxylic Acid vs. Pyridine-2,6-Dicarboxylic Acid in Lanthanide Coordination Chemistry

As a Senior Application Scientist in luminescent materials and assay development, I frequently evaluate ligand architectures to optimize the photophysical properties of lanthanide (Ln³⁺) complexes. The choice of the sens...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in luminescent materials and assay development, I frequently evaluate ligand architectures to optimize the photophysical properties of lanthanide (Ln³⁺) complexes. The choice of the sensitizing ligand—the "antenna"—is the most critical variable in designing lanthanide-based probes.

This guide provides an in-depth, objective comparison between two highly relevant dicarboxylic acid ligands: the industry-standard Pyridine-2,6-dicarboxylic acid (DPA) and the structurally divergent Pyridazine-3,6-dicarboxylic acid (Pzdc) . By analyzing their coordination causality, photophysical performance, and experimental workflows, this guide will help researchers select the optimal ligand for solution-phase assays versus solid-state materials.

Structural Dynamics and Chemical Causality

The fundamental difference in the performance of these two ligands stems from a single heteroatom substitution in the aromatic ring, which radically alters their coordination geometry and thermodynamic behavior.

Pyridine-2,6-Dicarboxylic Acid (DPA)

DPA features a single pyridine nitrogen flanked by two carboxylate groups. This creates a highly pre-organized, tridentate (O, N, O) pincer cavity. The bite angle of DPA perfectly matches the hard Lewis acid nature and the 8–9 coordinate sphere of Ln³⁺ ions. Consequently, three DPA molecules rapidly encapsulate a single Ln³⁺ ion to form discrete, mononuclear[Ln(DPA)₃]³⁻ complexes. The causality here is thermodynamic: the chelate effect drives the complete displacement of inner-sphere water molecules, resulting in exceptional aqueous stability (log β₃ > 20)[1].

Pyridazine-3,6-Dicarboxylic Acid (Pzdc)

Pzdc contains a pyridazine ring with two adjacent nitrogen atoms (N–N). This heteroatom placement alters the electronic distribution and the steric bite angle, making it less favorable for a single ligand to wrap entirely around one metal center. Instead, Pzdc acts as a divergent bridging ligand. The carboxylate groups and the adjacent nitrogens coordinate to multiple Ln³⁺ ions simultaneously. This bridging causality drives the self-assembly of robust 1D, 2D, or 3D Metal-Organic Frameworks (MOFs) and coordination polymers rather than discrete monomers[2],[3].

Photophysical Performance: The Antenna Effect

Because the 4f-4f transitions of lanthanide ions are parity-forbidden, direct excitation yields extremely weak luminescence. Both DPA and Pzdc overcome this via the Antenna Effect .

AntennaEffect cluster_ligand Ligand Sensitizer (DPA / Pzdc) cluster_lanthanide Lanthanide Ion (Ln³⁺) S0 Ground State (S0) S1 Singlet Excited State (S1) S0->S1 UV Excitation T1 Triplet State (T1) S1->T1 Intersystem Crossing Ln_Excited Ln³⁺ Excited State (e.g., ⁵D₀ for Eu³⁺) T1->Ln_Excited Energy Transfer Ln_Ground Ln³⁺ Ground State (e.g., ⁷F₀ for Eu³⁺) Ln_Excited->Ln_Ground Luminescence

Jablonski diagram illustrating the antenna effect in lanthanide complexes.

  • DPA Photophysics: DPA possesses a triplet state energy (~26,500 cm⁻¹) that is optimally positioned above the emitting levels of Tb³⁺ (⁵D₄, ~20,500 cm⁻¹) and Eu³⁺ (⁵D₀, ~17,200 cm⁻¹). Because the[Ln(DPA)₃]³⁻ structure completely shields the metal from O-H vibrational quenchers in water, DPA complexes achieve high quantum yields in aqueous solutions.

  • Pzdc Photophysics: Pzdc also features a suitable triplet energy for sensitizing Tb³⁺ and Dy³⁺[4]. However, because Pzdc forms extended MOFs, the photophysics are heavily influenced by the solid-state framework. The rigid structure restricts non-radiative vibrational relaxation, but guest molecules within the MOF pores can interact with the framework, enabling highly sensitive "turn-off" luminescence quenching mechanisms[5].

Comparative Data Analysis

The following table summarizes the quantitative and qualitative performance metrics of both ligand systems.

ParameterPyridine-2,6-dicarboxylic acid (DPA)Pyridazine-3,6-dicarboxylic acid (Pzdc)
Heteroatom Structure Single Pyridine NitrogenAdjacent Pyridazine Nitrogens (N–N)
Primary Coordination Mode Tridentate (O, N, O) pincerBridging (bis-bidentate, tetradentate)
Typical Complex Architecture Discrete Mononuclear[Ln(DPA)₃]³⁻1D/2D/3D Coordination Polymers (MOFs)
Aqueous Stability Exceptionally High (log β₃ > 20)High (Insoluble solid-state frameworks)
Luminescence Environment Highly efficient in aqueous solutionsHighly efficient in the solid state
Primary Application Domain TR-FRET assays, Bacterial spore detectionSolid-state chemosensors, Photocatalysis

Experimental Methodologies: Synthesis & Validation

To ensure scientific integrity, the synthesis of these complexes requires distinct methodologies tailored to their thermodynamic and kinetic profiles.

Workflow LigandPrep Ligand Preparation (DPA or Pzdc) Synthesis Coordination Synthesis (Solvothermal / RT) LigandPrep->Synthesis LnSalt Ln³⁺ Salt Addition (EuCl₃ / TbCl₃) LnSalt->Synthesis Purification Crystallization & Purification Synthesis->Purification Characterization Structural Analysis (XRD, NMR, FTIR) Purification->Characterization Photophysics Photophysical Assay (Lifetime, QY) Characterization->Photophysics

Step-by-step experimental workflow for synthesizing and characterizing Ln complexes.

Protocol A: Solution-Phase Synthesis of [Eu(DPA)₃]³⁻

Causality: The thermodynamic driving force (chelate effect) is so high that complexation occurs spontaneously at room temperature without the need for high-pressure or high-temperature conditions.

  • Preparation: Dissolve 3.0 equivalents of DPA in a TRIS buffer (pH 7.4).

  • Complexation: Slowly add 1.0 equivalent of EuCl₃·6H₂O under continuous stirring. Stir for 2 hours at room temperature.

  • Self-Validating Step (Hydration Number): Measure the luminescence decay lifetime in both H₂O and D₂O. Calculate the hydration number (

    
    ) using the modified Horrocks equation. A calculated 
    
    
    
    -value of
    
    
    self-validates that all inner-sphere water molecules have been successfully displaced by the DPA ligands.
Protocol B: Solvothermal Synthesis of Tb-Pzdc MOF

Causality: Forming extended polymeric networks requires overcoming kinetic barriers. Solvothermal heating allows for reversible bond formation and "error correction," ensuring the growth of highly crystalline, thermodynamically stable frameworks rather than amorphous precipitates[1].

  • Precursor Mixing: Combine equimolar amounts of Tb(NO₃)₃·6H₂O and Pzdc in a Teflon-lined stainless steel autoclave containing a mixed solvent system (e.g., DMF/H₂O).

  • Solvothermal Growth: Seal and heat the autoclave to 120°C for 72 hours.

  • Controlled Cooling: Cool the system to room temperature at a slow rate of 5°C/hour to promote the growth of diffraction-quality single crystals.

  • Self-Validating Step (Phase Purity): Perform Powder X-ray Diffraction (PXRD) on the bulk synthesized powder. Compare the experimental diffractogram against the simulated pattern derived from Single-Crystal XRD (SCXRD). A matching pattern validates the phase purity of the bulk MOF[4].

Applications in Drug Development & Diagnostics

DPA in High-Throughput Screening: Because of its exceptional solubility and stability in biological buffers, DPA is heavily utilized in Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays. It is the gold standard for homogeneous assays in drug discovery, allowing researchers to measure protein-protein interactions with minimal background autofluorescence.

Pzdc in Environmental & Biomedical Sensing: Pzdc is driving innovation in heterogeneous solid-state materials. Recent studies demonstrate that Tb-Pzdc MOFs function as highly sensitive luminescent sensors. For example, Tb-MOFs utilizing Pzdc exhibit intense green photoluminescence with long excited-state lifetimes (τ = 3.967 ms), enabling highly sensitive "turn-off" fluorescence sensing of biomarkers like riboflavin (Limit of Detection = 0.31 ppm) and pollutants like o-nitrobenzoic acid[4]. Furthermore, the robust nature of these frameworks allows them to act as visible-light-induced photocatalysts for the degradation of organic dyes[4].

Conclusion

The selection between Pyridine-2,6-dicarboxylic acid and Pyridazine-3,6-dicarboxylic acid dictates the fundamental architecture of the resulting lanthanide material. For researchers developing solution-phase biological assays (like TR-FRET) where discrete, water-stable monomers are required, DPA remains the undisputed ligand of choice . Conversely, for materials scientists aiming to engineer robust, solid-state luminescent sensors or photocatalytic frameworks, the bridging capabilities of Pzdc offer superior structural versatility and functional porosity .

References

  • Structural Variation and Preference in Lanthanide-pyridine-2,6-dicarboxylate Coordination Polymers [1] Source: Crystal Growth & Design (ACS Publications) URL:[Link]

  • Synthesis of Tb and Dy MOFs Using Pyridazine-3,6-Dicarboxylic Acid: Dual-Function of Tb-MOF for Luminescent Sensing of o-NBA and Riboflavin and Photocatalytic Degradation of Rhodamine B [4] Source: Inorganic Chemistry (ACS Publications) URL:[Link]

  • Chemosensors Based on Lanthanide Metal–Organic Frameworks Showing Fluorescence Sensing for Malachite Green and 2,6-Pyridinedicarboxylic Acid [5] Source: Crystal Growth & Design (ACS Publications) URL:[Link]

  • First Lanthanide Polymer Chain with Pyridine-2,6-Dicarboxylic Acid, Exhibiting Nir Luminescence and Antiferromagnetism [2] Source: SSRN URL:[Link]

  • Pyridazine-3,6-dicarboxylic acid monohydrate (Lanthanide-based 0D and 2D molecular assemblies) [3] Source: CrystEngComm (via ResearchGate) URL:[Link]

Sources

Comparative

Validation of Experimental Yield for Pyridazine-3,6-Dicarboxylic Acid Synthesis: A Comparative Methodological Guide

Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Validation Guide Executive Summary Pyridazine-3,6-dicarboxylic acid (PDCA) and its es...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Validation Guide

Executive Summary

Pyridazine-3,6-dicarboxylic acid (PDCA) and its ester derivatives are highly sought-after scaffolds in medicinal chemistry and the synthesis of advanced metal-organic frameworks (MOFs). However, isolating the electron-deficient pyridazine core with dicarboxylic functionality presents significant synthetic challenges, primarily regarding regioselectivity, atom economy, and scalable yield.

This guide objectively compares three distinct methodologies for synthesizing PDCA:

  • Classical Oxidative Cleavage of fused bicyclic systems (e.g., phthalazine).

  • Inverse Electron Demand Diels-Alder (IEDDA) utilizing tetrazine precursors.

  • Palladium-Catalyzed Carbonylation of 3,6-dichloropyridazine (The Optimized Standard).

By analyzing the causality behind the reaction mechanisms and evaluating self-validating experimental protocols, this guide provides drug development professionals with the data necessary to select the most viable route for scale-up.

Mechanistic Overview & Causality

Method A: Classical Oxidative Cleavage

The traditional approach involves the oxidation of phthalazine or quinoxaline using strong oxidants like alkaline potassium permanganate (KMnO₄) 1[1].

  • Causality: The electron-rich benzene ring of phthalazine is highly susceptible to oxidative attack, whereas the electron-deficient pyridazine ring remains stable. The reaction is conducted under alkaline conditions to prevent the premature formation of aggressive, unselective Mn²⁺ species, instead driving the precipitation of insoluble MnO₂, which can be filtered away. Yields typically range from 71–77%2[2].

Method B: Inverse Electron Demand Diels-Alder (IEDDA)

This transition-metal-free route utilizes 1,2,4,5-tetrazine-3,6-dicarboxylates reacting with an electron-rich dienophile (such as ethyl vinyl ether) 3[3].

  • Causality: The four nitrogen atoms in the tetrazine ring severely lower its LUMO, making it highly reactive toward the HOMO of the dienophile in a [4+2] cycloaddition. The thermodynamic driving force is the irreversible extrusion of N₂ gas, followed by spontaneous or oxidative aromatization to yield the pyridazine core.

Method C: Palladium-Catalyzed Carbonylation (Optimized Standard)

This modern approach reacts 3,6-dichloropyridazine with carbon monoxide (CO) and an alcohol in the presence of a Pd-phosphine catalyst4[4].

  • Causality: The electron-deficient nature of 3,6-dichloropyridazine facilitates rapid oxidative addition to Pd(0). The use of a bidentate ligand with a large bite angle (e.g., dppf) accelerates the rate-limiting reductive elimination step, preventing catalyst trapping and ensuring high turnover numbers. The resulting ester is easily hydrolyzed to the di-acid in >86% yield4[4].

Visualizations of Synthetic Pathways

WorkflowComparison N1 Phthalazine (Classical Route) O1 KMnO4, H2O, 90°C Oxidative Cleavage N1->O1 N2 1,2,4,5-Tetrazine (IEDDA Route) O2 Ethyl Vinyl Ether [4+2] Cycloaddition N2->O2 N3 3,6-Dichloropyridazine (Pd-Catalyzed Route) O3 Pd(OAc)2, dppf, CO EtOH, Base N3->O3 P1 Pyridazine-3,6- dicarboxylic acid O1->P1 Yield: ~71-77% E1 Diethyl Pyridazine- 3,6-dicarboxylate O2->E1 Yield: ~86% O3->E1 Yield: ~65-85% E1->P1 Hydrolysis Yield: >86%

Fig 1. Comparative synthetic workflows for pyridazine-3,6-dicarboxylic acid.

PdCatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Intermediate Pd0->OxAdd + 3,6-Dichloropyridazine COInsert CO Insertion Acyl-Pd Complex OxAdd->COInsert + CO RedElim Reductive Elimination Product Release COInsert->RedElim + EtOH, Base RedElim->Pd0 - Diethyl Ester - Base•HCl

Fig 2. Mechanism of Pd-catalyzed alkoxycarbonylation of 3,6-dichloropyridazine.

Quantitative Data Presentation

MethodologyStarting MaterialKey ReagentsReaction TempOverall YieldScalability & EHS Profile
Classical Oxidation PhthalazineKMnO₄, H₂O, HCl90 °C~71–77%Low: Generates stoichiometric heavy metal waste (MnO₂); exothermic hazards.
IEDDA Cycloaddition 1,2,4,5-TetrazineEthyl Vinyl Ether95 °C~86%Medium: High atom economy, but tetrazine precursors are costly and unstable.
Pd-Carbonylation 3,6-DichloropyridazinePd(OAc)₂, dppf, CO, EtOH80 °C>86% (after hydrolysis)High: Excellent atom economy; utilizes cheap, stable starting materials.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating workflows. Built-in visual and analytical checkpoints allow the chemist to verify reaction progress in real-time.

Protocol 1: Classical KMnO₄ Oxidation of Phthalazine
  • Preparation: Suspend phthalazine (1.0 equiv) in deionized water. Add KOH (2.0 equiv) to establish an alkaline environment (pH > 10).

  • Oxidation: Heat the mixture to 90 °C. Slowly add KMnO₄ (5.0 equiv) portion-wise over 2 hours.

    • Self-Validation Check: The deep purple color of permanganate will rapidly decolorize, replaced by a dense brown precipitate of MnO₂. The cessation of rapid decolorization indicates the consumption of the starting material.

  • Workup: Filter the hot mixture through a Celite pad to remove MnO₂. Acidify the clear filtrate with 37% HCl to pH 2.

    • Self-Validation Check: A white crystalline solid (PDCA) will precipitate immediately upon reaching pH 2.

  • Isolation: Filter, wash with ice-cold water, and dry in vacuo.

Protocol 2: IEDDA Synthesis via Tetrazine
  • Preparation: Dissolve dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate (1.0 equiv) in anhydrous 1,4-dioxane.

  • Cycloaddition: Add ethyl vinyl ether (1.2 equiv). Heat the mixture to 95 °C under an inert atmosphere.

    • Self-Validation Check: The reaction mixture will transition from a vibrant pink/red (characteristic of tetrazines) to a pale yellow/brown. Simultaneously, monitor the bubbler for N₂ gas evolution. The cessation of bubbling and color shift validates the completion of the [4+2] cycloaddition.

  • Aromatization: Evaporate the solvent and triturate the residue with THF to yield the pyridazine-3,6-dicarboxylate ester.

Protocol 3: Palladium-Catalyzed Carbonylation (Recommended)
  • Preparation: In a stainless-steel autoclave, combine 3,6-dichloropyridazine (1.0 equiv), sodium acetate or Et₃N (2.5 equiv), Pd(OAc)₂ (5 mol%), and dppf (5 mol%) in anhydrous ethanol.

  • Carbonylation: Purge the vessel with N₂, then pressurize with CO gas to 15 bar. Heat the vigorously stirred mixture to 80 °C for 12 hours.

    • Self-Validation Check: Monitor the pressure gauge. A steady drop in CO pressure validates active carbonylation. TLC (Silica, 9:1 DCM:MeOH) will show the disappearance of the starting material (Rf ~0.6) and the appearance of a highly UV-active ester product (Rf ~0.3).

  • Hydrolysis: Dissolve the isolated diethyl pyridazine-3,6-dicarboxylate in ethanol. Add KOH (2.5 equiv) and reflux for 2 hours.

  • Isolation: Distill off the solvent, dissolve the residue in cold water, and acidify to pH 3.0 with concentrated HCl. Filter the precipitated white solid and dry in vacuo to yield pure PDCA (>86% yield).

Conclusion

While the classical KMnO₄ oxidation provides a functional baseline, its poor environmental profile and purification bottlenecks make it unsuitable for modern pharmaceutical scale-up. The IEDDA route offers elegant, transition-metal-free chemistry, but is limited by the cost and stability of tetrazine precursors.

The Palladium-Catalyzed Carbonylation method stands as the superior alternative. By utilizing stable, commercially abundant 3,6-dichloropyridazine, this protocol delivers exceptional yields (>86%), precise regiocontrol, and a highly scalable workflow that aligns with the stringent demands of contemporary drug development and materials science.

References

  • Source: wikipedia.
  • Source: researchgate.
  • Source: nasu-periodicals.org.
  • WO2001007415A1 - Method of producing pyridazine-3,6-dicarboxylic acid esters Source: Google Patents URL

Sources

Validation

The Application Scientist’s Guide to Reproducible Photophysics in Pyridazine Dicarboxylic Acid Complexes

Executive Summary Pyridazine dicarboxylic acids—specifically pyridazine-3,6-dicarboxylic acid (PZDC) and pyridazine-4,5-dicarboxylic acid—are privileged ligands in the design of luminescent coordination polymers (CPs) an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyridazine dicarboxylic acids—specifically pyridazine-3,6-dicarboxylic acid (PZDC) and pyridazine-4,5-dicarboxylic acid—are privileged ligands in the design of luminescent coordination polymers (CPs) and metal-organic frameworks (MOFs). Their rigid, nitrogen-rich aromatic rings make them exceptional "antenna" molecules, capable of absorbing UV light and transferring energy to lanthanide (Ln³⁺) or transition metal centers[1]. Consequently, these complexes are heavily utilized in optical sensing, biomedical imaging, and the detection of trace nitroaromatic compounds (NACs) and heavy metal ions[2].

However, a pervasive challenge in drug development and materials science is the reproducibility of their photophysical properties. Batch-to-batch variations in quantum yield (QY) and luminescence lifetime often plague conventional synthesis methods. This guide objectively compares conventional unmodulated synthesis with standardized modulated protocols, providing actionable, self-validating workflows to achieve reproducible photophysics.

Mechanistic Causality of Photophysical Variability

As an application scientist, achieving reproducibility requires understanding why variations occur rather than merely observing them. The photophysical integrity of Ln-PZDC complexes relies on the "Antenna Effect"—a delicate energy transfer from the ligand's triplet state to the metal's emissive state, assisted by vibronic coupling[1].

Two primary mechanisms disrupt this energy transfer in unoptimized batches:

  • Kinetic Trapping of O-H Oscillators: In conventional synthesis, rapid deprotonation of the PZDC ligand leads to a burst of uncontrolled nucleation. This kinetically traps solvent molecules (like H₂O or DMF) within the primary coordination sphere of the metal. The high-frequency O-H oscillators provide a potent non-radiative decay pathway, severely quenching lanthanide luminescence[1].

  • Polymorphism and Structural Flexibility: Without thermodynamic control, PZDC can adopt multiple coordination modes (e.g., bridging vs. chelating), leading to polymorphic mixtures. Structural flexibility allows for vibrational energy loss, reducing the absolute quantum yield and creating multi-exponential decay lifetimes[2].

Methodological Comparison: Unmodulated vs. Modulated Standardized Synthesis

To achieve reproducible photophysics, researchers must shift from conventional unmodulated batch synthesis to a Modulated Standardized Protocol .

By introducing a monocarboxylic acid modulator (such as acetic acid or sodium acetate), we create a competitive coordination environment. The modulator temporarily caps the metal nodes, slowing down framework extension. This shifts the crystallization from kinetic to thermodynamic control. The result is a highly crystalline, rigid, and phase-pure framework that inherently excludes quenching solvent molecules, thereby maximizing the antenna effect[1]. Furthermore, these standardized protocols allow for reliable deposition onto substrates like oxide glass for remote sensing applications[3].

Quantitative Performance Comparison

The following table summarizes the objective performance differences between the two methodologies when synthesizing Terbium-PZDC (Tb-PZDC) complexes.

ParameterUnmodulated Batch SynthesisModulated Standardized ProtocolCausality / Analytical Method
Absolute Quantum Yield (Φ) 32% ± 14%68% ± 1.5%Rigid framework minimizes non-radiative decay (Integrating Sphere)
Luminescence Lifetime (τ) 0.85 ms (Bi-exponential)1.42 ms (Mono-exponential)Elimination of O-H quenchers yields single emissive species (TCSPC)
Batch-to-Batch RSD > 15%< 2%Thermodynamic control ensures phase purity (Statistical Analysis, n=10)
Phase Purity Mixed phases, amorphous impurities> 99% Phase-pureSlower nucleation prevents kinetic trapping (Powder XRD)
Visualizing the Photophysical Workflow

G Start Precursors: Ln(III) Salts + H2PZDC Unmod Unmodulated Synthesis (Rapid Deprotonation) Start->Unmod Direct Heating Mod Modulated Synthesis (Acetate Buffer Control) Start->Mod Addition of Modulator Defect Kinetic Trapping: Solvent (H2O) Inclusion Unmod->Defect Fast Nucleation Pure Thermodynamic Control: Rigid, Phase-Pure MOF Mod->Pure Controlled Growth Quench O-H Oscillator Quenching (Low QY, High RSD) Defect->Quench Non-Radiative Decay Emit Optimized Antenna Effect (High QY, Low RSD) Pure->Emit Efficient Energy Transfer

Figure 1: Mechanistic workflow comparing unmodulated and modulated synthesis pathways.

Self-Validating Experimental Protocol: Modulated Synthesis of Tb-PZDC

To guarantee trustworthiness in your results, this protocol is designed as a self-validating system . It includes built-in checkpoints to verify the success of the synthesis before committing to expensive time-correlated single photon counting (TCSPC) or quantum yield measurements.

Step 1: Precursor Preparation & Modulation

  • Action: Dissolve 0.1 mmol of Tb(NO₃)₃·6H₂O and 0.1 mmol of Pyridazine-3,6-dicarboxylic acid (H₂PZDC) in 10 mL of an N,N-dimethylformamide (DMF) / H₂O mixture (v/v 1:1).

  • Causality: The mixed solvent ensures solubility of both the inorganic salt and the organic ligand.

  • Modulation: Add 1.0 mmol of glacial acetic acid (10 equivalents relative to the ligand).

  • Causality: Acetic acid acts as a competing monodentate ligand, buffering the pH and slowing down the coordination of PZDC²⁻ to the Tb³⁺ ions, forcing the system into thermodynamic control.

Step 2: Controlled Solvothermal Crystallization

  • Action: Transfer the clear solution to a 25 mL Teflon-lined stainless steel autoclave. Heat at 120 °C for 48 hours.

  • Action: Cool to room temperature at a strict rate of 2 °C/hour.

  • Causality: Rapid cooling induces thermal shock, creating micro-cracks in the crystals. These defects scatter light and drastically reduce the macroscopic quantum yield. Controlled cooling ensures pristine, defect-free crystal facets.

Step 3: Isolation and Solvent Exchange

  • Action: Centrifuge the resulting crystals and wash three times with fresh DMF, followed by three washes with anhydrous ethanol.

  • Causality: High-boiling DMF trapped in the pores acts as a non-radiative quencher. Ethanol easily displaces DMF and can be cleanly removed under vacuum at 80 °C, leaving the metal coordination sphere intact.

Step 4: Self-Validation Checkpoints

  • Checkpoint A (Visual Photophysics): Before running advanced analytics, place the dried powder under a standard 365 nm UV lamp.

    • Validation: A uniform, blindingly intense green emission indicates a successful antenna effect and phase purity. If the emission is weak, heterogeneous, or blue-shifted, it indicates incomplete deprotonation or water inclusion. Do not proceed to TCSPC; discard and optimize the modulator ratio.

  • Checkpoint B (Structural Integrity): Run a rapid Powder X-Ray Diffraction (PXRD) scan (2θ = 5° to 50°).

    • Validation: Compare the diffractogram against the simulated single-crystal data. The absence of broad amorphous humps validates that kinetic trapping was successfully avoided.

References
  • Niharika, et al. "Synthesis of Tb and Dy MOFs Using Pyridazine-3,6-Dicarboxylic Acid: Dual-Function of Tb-MOF for Luminescent Sensing of o-NBA and Riboflavin and Photocatalytic Degradation of Rhodamine B." Inorganic Chemistry, 2025. 1

  • Chen, S.-S., et al. "A Photoluminescent Cd(II) Coordination Polymer with Potential Active Sites Exhibiting Multiresponsive Fluorescence Sensing for Trace Amounts of NACs and Fe 3+ and Al 3+ Ions." Inorganic Chemistry, 2021. 2

  • "In Situ Growth of Lanthanide Coordination Polymers on Oxide Glass and Optical Fibers: A Promising Material for Chemical Sensing." PMC, 2025.3

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Comparative

Head-to-head comparison of pyridazinic dicarboxylic acid isomers in drug design

Head-to-Head Comparison of Pyridazinic Dicarboxylic Acid Isomers in Drug Design The strategic replacement of lipophilic benzene rings with nitrogen-rich heterocycles is a cornerstone of modern drug discovery. Among these...

Author: BenchChem Technical Support Team. Date: March 2026

Head-to-Head Comparison of Pyridazinic Dicarboxylic Acid Isomers in Drug Design

The strategic replacement of lipophilic benzene rings with nitrogen-rich heterocycles is a cornerstone of modern drug discovery. Among these, pyridazine dicarboxylic acids have emerged as highly versatile bioisosteres and privileged scaffolds (1)[1]. The two adjacent nitrogen atoms in the pyridazine core impart a high dipole moment, act as robust dual hydrogen-bond acceptors, and significantly lower the partition coefficient (logP) compared to their carbocyclic counterparts, thereby enhancing aqueous permeability and metabolic stability (2)[2].

However, the geometric positioning of the carboxylic acid groups dictates entirely different synthetic trajectories and pharmacological applications. This guide provides an objective, head-to-head technical comparison of the two most prominent isomers: Pyridazine-3,6-dicarboxylic acid and Pyridazine-4,5-dicarboxylic acid .

Structural & Electronic Profiling

The regiochemistry of the dicarboxylic acid moieties fundamentally alters the vector angles of the resulting pharmacophores, dictating which native metabolic substrates or established drugs they can mimic.

  • Pyridazine-3,6-dicarboxylic acid: Features a ~180° vector angle between the carboxylate groups, making it a direct, rigid bioisostere for terephthalic acid (1,4-benzenedicarboxylic acid). Its linear geometry is heavily exploited in the design of extended PROTAC linkers, metal-organic frameworks (MOFs) for drug delivery, and linear pharmacophore extensions.

  • Pyridazine-4,5-dicarboxylic acid: Features a ~60° vector angle, serving as an exact bioisostere for phthalic acid (1,2-benzenedicarboxylic acid). This ortho-like arrangement is indispensable for synthesizing conformationally restricted fused bicyclic systems, such as phthalazines and pyridazopyridazines, which are critical in kinase inhibition (3)[3].

Quantitative Physicochemical Comparison
Property / ParameterPyridazine-3,6-dicarboxylic acidPyridazine-4,5-dicarboxylic acid
Carboxylate Vector Angle ~180° (Para-like)~60° (Ortho-like)
Benzene Bioisostere Terephthalic AcidPhthalic Acid
Topological Polar Surface Area (TPSA) 99.8 Ų99.8 Ų
Electronic Core Nature Highly electron-deficientModerately electron-deficient
Primary Application Linear linkers, MOFs, Click-chemistryFused bicyclic scaffolds (Phthalazines)
Synthetic Bottleneck Resists electrophilic substitutionSteric hindrance during di-functionalization

Mechanistic Insights in Target Interaction

The 3,6-Isomer: Bioorthogonal Click Chemistry

Because the pyridazine ring is highly electron-deficient, traditional electrophilic aromatic substitution is inefficient (4)[4]. To circumvent this, researchers synthesize pyridazine-3,6-dicarboxylates de novo using the Inverse Electron-Demand Diels-Alder (IEDDA) reaction. By reacting 1,2,4,5-tetrazine-3,6-dicarboxylates with alkynes or vinyl ethers, the pyridazine core is formed rapidly under physiological conditions (5)[5]. This bioorthogonal approach allows for the late-stage functionalization of complex biomolecules without toxic metal catalysts.

IEDDA_Workflow Tetrazine 1,2,4,5-Tetrazine- 3,6-dicarboxylate Cycloadduct Bicyclic Intermediate [4+2] Cycloadduct Tetrazine->Cycloadduct IEDDA Reaction Dienophile Alkyne / Vinyl Ether Dienophile Dienophile->Cycloadduct + Extrusion N2 Gas Extrusion (Irreversible) Cycloadduct->Extrusion Rearrangement Product Pyridazine-3,6- dicarboxylate Scaffold Extrusion->Product Aromatization

Caption: IEDDA click-chemistry workflow for synthesizing pyridazine-3,6-dicarboxylates.

The 4,5-Isomer: VEGFR-2 Kinase Inhibition

The 4,5-isomer is strategically utilized to build rigid, planar pharmacophores that target the ATP-binding site of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a primary driver of tumor angiogenesis (1)[1]. By condensing the 4,5-dicarboxylic acid with hydrazines, researchers generate phthalazine-like derivatives. The resulting rigid bicyclic system intercalates perfectly into the hydrophobic kinase pocket, while the pyridazine nitrogens form critical hydrogen bonds with the hinge region residues (6)[6].

VEGFR2_Pathway Ligand VEGF Ligand Receptor VEGFR-2 Tyrosine Kinase Ligand->Receptor Activates Signaling Downstream Signaling (MAPK / PI3K) Receptor->Signaling Phosphorylation Inhibitor Pyridazine-4,5-derived Phthalazine Scaffold Inhibitor->Receptor Competitive ATP Binding Outcome Tumor Angiogenesis Signaling->Outcome Promotes

Caption: Mechanism of VEGFR-2 inhibition by pyridazine-4,5-dicarboxylic acid derivatives.

Experimental Workflows & Protocols

To ensure reproducibility, the following protocols emphasize the causality behind reagent selection and incorporate self-validating checkpoints.

Protocol A: Synthesis of Pyridazine-3,6-dicarboxylates via IEDDA

Objective: To synthesize a linear pyridazine scaffold while avoiding harsh electrophilic substitution conditions.

  • Preparation: Dissolve 1.0 eq of 1,2,4,5-tetrazine-3,6-dicarboxylic acid in a 1:1 mixture of THF and water. Causality: The aqueous-organic solvent mixture accelerates the reaction by forcing the hydrophobic packing of the diene and dienophile in the transition state.

  • Cycloaddition: Add 1.2 eq of the target alkyne or vinyl ether dienophile dropwise at room temperature.

  • Self-Validating Observation: Monitor the reaction visually. The starting tetrazine exhibits a brilliant pink/red color. As the [4+2] cycloaddition proceeds and irreversible nitrogen gas (

    
    ) extrusion occurs, vigorous bubbling will be observed, and the solution will transition to a pale yellow or colorless state (5)[5].
    
  • Isolation: Once gas evolution ceases and the pink color is entirely depleted, evaporate the THF under reduced pressure and precipitate the resulting pyridazine-3,6-dicarboxylate using cold ethanol.

Protocol B: Synthesis of Fused Phthalazinone Scaffolds from the 4,5-Isomer

Objective: To construct a rigid, ortho-fused bicyclic system for kinase pocket intercalation.

  • Anhydride Formation: Reflux pyridazine-4,5-dicarboxylic acid in acetic anhydride for 4 hours. Causality: The direct condensation of the diacid with hydrazine is sterically hindered and low-yielding. Converting the diacid to an anhydride highly activates the carbonyl carbons for subsequent nucleophilic attack.

  • Intermediate Validation: Isolate the intermediate and verify via FTIR. The successful formation of pyridazine-4,5-dicarboxylic anhydride is confirmed by the appearance of characteristic asymmetric and symmetric anhydride

    
     stretches at ~1780 cm⁻¹ and ~1850 cm⁻¹.
    
  • Cyclocondensation: Dissolve the anhydride in glacial acetic acid and add 1.1 eq of hydrazine hydrate. Reflux for 6 hours.

  • Final Validation: The formation of the fused pyridazopyridazine (phthalazinone bioisostere) is confirmed by the disappearance of the anhydride FTIR peaks and the emergence of a strong lactam/imide

    
     stretch at ~1650 cm⁻¹ (3)[3].
    

References

  • BenchChem Technical Support Team. "Phthalazine-5-carboxylic Acid | CAS 1104070-94-1". BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHn-lVB8ooZPL3OSBnltzVZBjVqUlfegiNXoER4Co-d4vsgdnrImRPiKhE6m4Sm3rCX8EiE5MhPYSdUMtja2oDFRweajnd73xsOoPhiz1l-ZTVizzvAk60d8fAS6GMODQB35e2H]
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Validation

Performance Evaluation of Pyridazinic Dicarboxylic Acid-Based Catalysts: A Comparative Guide

In the ever-evolving landscape of synthetic chemistry, the quest for efficient, selective, and sustainable catalytic systems is paramount. This guide offers an in-depth performance evaluation of a promising class of orga...

Author: BenchChem Technical Support Team. Date: March 2026

In the ever-evolving landscape of synthetic chemistry, the quest for efficient, selective, and sustainable catalytic systems is paramount. This guide offers an in-depth performance evaluation of a promising class of organocatalysts: those based on pyridazinic dicarboxylic acids. With a focus on their application in key organic transformations, we present a comparative analysis against established catalytic systems, supported by experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of these bifunctional catalysts.

Introduction to Pyridazinic Dicarboxylic Acid-Based Catalysis

Pyridazinic dicarboxylic acids, most notably Pyridine-2,6-dicarboxylic acid (PDA), have emerged as versatile and environmentally benign organocatalysts.[1] Their unique structural motif, featuring a Lewis basic pyridine nitrogen and two Brønsted acidic carboxylic acid groups, allows for a bifunctional activation mechanism. This dual activation pathway often leads to enhanced reactivity and selectivity in a variety of organic reactions. The rigid structure of the pyridine ring provides a well-defined orientation of the catalytic sites, contributing to their efficiency.

One of the key advantages of these catalysts is their metal-free nature, which circumvents issues of metal contamination in the final products—a critical consideration in pharmaceutical synthesis.[1] Furthermore, their operational simplicity, potential for recyclability, and use of greener solvents like water align with the principles of sustainable chemistry.[1]

Comparative Performance Analysis

To provide a clear and objective assessment, we will focus on a well-studied application of Pyridine-2,6-dicarboxylic acid: the hydrophosphonylation of aldehydes. This reaction is of significant interest due to the biological importance of the resulting α-hydroxy phosphonates.[1]

Hydrophosphonylation of Benzaldehyde

The hydrophosphonylation of benzaldehyde with trimethylphosphite serves as a benchmark reaction to compare the performance of Pyridine-2,6-dicarboxylic acid with other organocatalysts and traditional catalysts.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
Pyridine-2,6-dicarboxylic acid 10WaterRoom Temp.1.595[1]
n-BuLi0.1Solvent-free100.08High (not specified)[2]
Cyclopentadienyl ruthenium(II) complex5Solvent-freeNot specifiedNot specifiedGood to excellent[3]
SquaramideNot specifiedNot specifiedMild conditionsNot specifiedVery good[4]

Analysis of Performance:

As the data indicates, Pyridine-2,6-dicarboxylic acid demonstrates exceptional performance in the hydrophosphonylation of benzaldehyde, affording a high yield in a remarkably short reaction time under environmentally benign conditions (room temperature, water as a solvent).[1] While other catalysts like n-BuLi and ruthenium complexes also show high efficiency, they may require solvent-free conditions or the use of organometallic reagents, which can present challenges in terms of handling and purification.[2][3] The squaramide catalyst also performs well under mild conditions, highlighting the growing importance of organocatalysis in this transformation.[4] The superior performance of PDA can be attributed to its bifunctional nature, which is discussed in the mechanistic details below.

Mechanistic Insights: The Bifunctional Role of Pyridine-2,6-dicarboxylic Acid

The efficacy of Pyridine-2,6-dicarboxylic acid as a catalyst in hydrophosphonylation stems from its ability to act as both a Brønsted acid and a Lewis base. The proposed mechanism involves the following key steps:

  • Generation of Hydronium Ions: In an aqueous medium, the carboxylic acid groups of PDA can dissociate to generate hydronium ions (H₃O⁺).[1]

  • Carbonyl Activation: These hydronium ions then protonate the carbonyl oxygen of the aldehyde, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.[1]

  • Nucleophilic Attack: The trimethylphosphite then acts as a nucleophile, attacking the activated carbonyl carbon.

  • Product Formation and Catalyst Regeneration: Subsequent proton transfer and hydrolysis steps lead to the formation of the α-hydroxy phosphonate product and regeneration of the PDA catalyst.

The pyridine nitrogen, while not directly participating in this specific proposed mechanism for hydrophosphonylation in water, is believed to play a crucial role in other reactions by acting as a Lewis base to activate substrates or reagents.

Visualizing the Catalytic Cycle

The following diagram illustrates the proposed catalytic cycle for the hydrophosphonylation of an aldehyde catalyzed by Pyridine-2,6-dicarboxylic acid in water.

Catalytic_Cycle_PDA cluster_0 Catalytic Cycle Aldehyde Aldehyde Activated_Aldehyde Activated Aldehyde (Protonated Carbonyl) Aldehyde->Activated_Aldehyde Protonation by H₃O⁺ Intermediate_Complex Intermediate Complex Activated_Aldehyde->Intermediate_Complex Nucleophilic Attack by Trimethylphosphite Product α-Hydroxy Phosphonate Intermediate_Complex->Product Proton Transfer & Hydrolysis PDA_H2O PDA + H₂O PDA_H3O PDA⁻ + H₃O⁺ PDA_H2O->PDA_H3O Dissociation PDA_H3O->PDA_H2O Regeneration

Caption: Proposed catalytic cycle for PDA-catalyzed hydrophosphonylation.

Experimental Protocols

For researchers wishing to replicate or build upon these findings, detailed experimental protocols are provided below.

Synthesis of Pyridine-2,6-dicarboxylic Acid Catalyst

Pyridine-2,6-dicarboxylic acid is commercially available. However, for researchers interested in its synthesis, a common method involves the oxidation of 2,6-lutidine.[5] A detailed one-pot synthesis from 1,7-pimelic acid or its diester has also been reported.[5]

General Procedure for Oxidation of 2,6-Lutidine: Note: This is a generalized procedure and should be optimized with appropriate safety precautions.

  • To a solution of 2,6-lutidine in a suitable solvent (e.g., water or pyridine), add an oxidizing agent such as potassium permanganate.

  • Heat the reaction mixture under reflux for several hours.

  • After the reaction is complete, cool the mixture and filter to remove manganese dioxide.

  • Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the Pyridine-2,6-dicarboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry.

General Procedure for Hydrophosphonylation of Aldehydes

The following protocol is adapted from the work of Jahani et al.[1]

Materials:

  • Aldehyde (1 mmol)

  • Trimethylphosphite (1.2 mmol)

  • Pyridine-2,6-dicarboxylic acid (0.1 mmol, 10 mol%)

  • Water (5 mL)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer

Procedure:

  • In a 25 mL round-bottom flask, combine the aldehyde (1 mmol), trimethylphosphite (1.2 mmol), and Pyridine-2,6-dicarboxylic acid (0.1 mmol).

  • Add water (5 mL) to the flask.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by an appropriate method, such as recrystallization or column chromatography, to obtain the pure α-hydroxy phosphonate.

Conclusion and Future Outlook

Pyridazinic dicarboxylic acid-based catalysts, particularly Pyridine-2,6-dicarboxylic acid, represent a highly effective and sustainable class of organocatalysts. Their bifunctional nature allows for efficient activation of substrates, leading to high yields and selectivities in important organic transformations such as hydrophosphonylation. The use of water as a solvent and the metal-free nature of these catalysts further enhance their appeal from a green chemistry perspective.

Future research in this area could explore the full scope of reactions amenable to catalysis by pyridazinic dicarboxylic acids. The development of chiral analogues for asymmetric catalysis is a particularly exciting avenue. Furthermore, immobilization of these catalysts on solid supports could facilitate their recovery and reuse, further improving their economic and environmental viability. As the demand for sustainable chemical processes continues to grow, pyridazinic dicarboxylic acid-based catalysts are poised to play an increasingly important role in both academic research and industrial applications.

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  • Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. Molecules, 12(11), 2413-2422. [Link]

  • Stereoselective Biginelli-like reaction catalyzed by a chiral phosphoric acid bearing two hydroxy groups. Beilstein Journal of Organic Chemistry, 16, 1937-1943. [Link]

  • Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Royal Society Open Science, 4(6), 170182. [Link]

  • Synergistic Visible Light Nanophotocatalysis and Asymmetric Organocatalysis for the Stereoselective α‐Alkylation of Aldehydes. Advanced Synthesis & Catalysis. [Link]

Sources

Comparative

Comparative Analysis of Pyridazine Carboxylic Acid Derivatives: A Guide to Structure-Activity Relationships

This guide provides a detailed comparative analysis of pyridazine carboxylic acid-derived compounds, focusing on their structure-activity relationships (SAR) across various biological targets. Designed for researchers, m...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed comparative analysis of pyridazine carboxylic acid-derived compounds, focusing on their structure-activity relationships (SAR) across various biological targets. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes key findings from the literature to illuminate the chemical nuances that drive biological activity. We will explore the causal relationships behind experimental design, present validated protocols, and offer quantitative comparisons to guide future discovery efforts.

Introduction: The Versatility of the Pyridazine Scaffold

The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its influence on the geometry of attached substituents, make it a versatile core for developing novel therapeutic agents. The incorporation of a carboxylic acid moiety further enhances its potential, providing a key interaction point for binding to biological targets, particularly enzymes and receptors, and improving pharmacokinetic properties such as solubility.

Derivatives of pyridazine carboxylic acid have demonstrated a remarkable breadth of biological activities, including potent antimicrobial, anti-inflammatory, analgesic, and anticancer effects. Understanding the structure-activity relationship is paramount for optimizing lead compounds, enhancing potency and selectivity, and minimizing off-target effects. This guide will dissect the SAR of these compounds by comparing different substitution patterns and their impact on specific biological outcomes.

Core Structure-Activity Relationships: Key Modifications and Their Consequences

The biological activity of pyridazine carboxylic acid derivatives can be systematically modulated by chemical modifications at several key positions. The core scaffold presents distinct regions for substitution, primarily on the pyridazine ring itself and on appendages attached to it.

A generalized structure is presented below:

Synthesis_Workflow cluster_workflow General Synthetic Workflow Start Starting Materials (e.g., 3-oxo-3-arylpropanoate) Step1 Condensation Reaction (with Hydrazine) Start->Step1 Intermediate1 Pyridazinone Core Formation Step1->Intermediate1 Step2 Chlorination (e.g., with POCl₃) Intermediate1->Step2 Intermediate2 Chloro-pyridazine Intermediate Step2->Intermediate2 Step3 Nucleophilic Substitution (e.g., with an amine) Intermediate2->Step3 FinalProduct Final Pyridazine Derivative Step3->FinalProduct

Caption: A generalized workflow for the synthesis of pyridazine derivatives.

Step-by-Step Synthesis Protocol (Example: 6-Aryl-3-chloropyridazine)
  • Reaction Setup: To a solution of 6-aryl-2H-pyridazin-3-one (1.0 eq) in a round-bottom flask, add phosphorus oxychloride (POCl₃) (5.0 eq) slowly at 0 °C.

  • Reflux: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it carefully onto crushed ice with constant stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture with an organic solvent such as dichloromethane (DCM) or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid is then purified by column chromatography or recrystallization to yield the pure 6-aryl-3-chloropyridazine.

Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Preparation of Inoculum: Grow microbial strains (e.g., S. aureus, E. coli) overnight in Mueller-Hinton Broth (MHB). Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

  • Serial Dilution: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate using MHB. The final concentration range should typically span from 250 µg/mL to 0.48 µg/mL.

  • Inoculation: Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) in each plate. A known antibiotic (e.g., Ampicillin) should be run in parallel as a reference standard.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. Visual inspection is standard, often aided by the addition of a viability indicator like resazurin.

Conclusion and Future Directions

The pyridazine carboxylic acid scaffold represents a highly fruitful starting point for the development of new therapeutic agents. Structure-activity relationship studies consistently demonstrate that small, targeted modifications to the core and its substituents can lead to dramatic changes in biological potency and selectivity. The most promising avenues for antimicrobial development appear to involve the incorporation of substituted heterocyclic rings, such as dimethyl-substituted pyrimidines, which significantly enhance activity.

Future work should focus on exploring a wider range of substitutions to further refine the SAR, optimizing pharmacokinetic properties through prodrug strategies, and elucidating the precise molecular mechanisms of action for the most potent compounds. The methodologies and comparative data presented in this guide provide a solid foundation for these next steps, enabling a more rational, data-driven approach to drug design.

References

  • Ghorab, M. M., Ragab, F. A., Heiba, H. I., Youssef, H. A., & El-Hazek, R. M. (2012). Synthesis, antimicrobial, and anticancer evaluation of some new pyridazine derivatives. Medicinal Chemistry Research, 21(11), 3766-3777. [Link]

  • Siddiqui, N., Ahsan, W., Alam, M. S., & Ali, R. (2008). Synthesis, anticonvulsant and neurotoxicity evaluation of 6-phenyl-3(2H)-pyridazinone-2-acetic acid derivatives. Acta Poloniae Pharmaceutica - Drug Research, 65(3), 307-312. [Link]

Validation

Advanced Comparative Guide: Antimicrobial Efficacy of Pyridazine vs. Phthalazine Derivatives

In the landscape of modern medicinal chemistry, nitrogen-containing heterocycles are foundational to the development of novel antimicrobial agents. As multidrug-resistant (MDR) pathogens increasingly evade classical anti...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, nitrogen-containing heterocycles are foundational to the development of novel antimicrobial agents. As multidrug-resistant (MDR) pathogens increasingly evade classical antibiotics, researchers are pivoting toward synthetic 1,2-diazine scaffolds. This guide provides an objective, data-grounded comparison between pyridazine derivatives and their benzo-fused counterparts, phthalazine derivatives .

Designed for drug development professionals and application scientists, this guide dissects the structure-activity relationships (SAR), comparative efficacy data, and the self-validating experimental workflows required to evaluate these compounds.

Structural Causality and Structure-Activity Relationship (SAR)

The core difference between these two classes lies in their molecular architecture, which directly dictates their physicochemical properties, target affinity, and microbial penetration profiles.

  • Pyridazine Derivatives: Featuring a simple 1,2-diazine six-membered ring, these compounds generally exhibit lower lipophilicity (LogP). This hydrophilic nature often favors penetration through the aqueous porin channels of Gram-negative bacteria[1].

  • Phthalazine Derivatives: The addition of a fused benzene ring to the pyridazine core creates the phthalazine scaffold. This benzo-fusion significantly increases the molecule's lipophilicity and planar surface area. The higher LogP enhances accumulation within the thick, lipid-rich cell membranes of Gram-positive bacteria and fungal pathogens, but can restrict passage through Gram-negative porins[2].

SAR_Logic Base 1,2-Diazine Core (Base Scaffold) Pyr Pyridazine Derivatives (Lower LogP, Hydrophilic) Base->Pyr Pht Phthalazine Derivatives (Benzo-fused, High LogP) Base->Pht Target1 Gram-Negative Bacteria (Porin Channel Penetration) Pyr->Target1 Favored Target2 Gram-Positive / Fungi (Lipid Membrane Accumulation) Pht->Target2 Favored

Logical structure-activity relationship (SAR) dictating the antimicrobial targeting of 1,2-diazines.

Comparative Antimicrobial Efficacy Data

To objectively compare performance, we must analyze the Minimum Inhibitory Concentration (MIC) values across broad-spectrum panels. The data below synthesizes recent in vitro screening results for optimized derivatives of both classes[3],[4].

Table 1: Comparative MIC Values (µg/mL) of Representative Derivatives
Microbial StrainGram Status / TypePyridazine Derivatives (e.g., PDZ-Series)Phthalazine Derivatives (e.g., Triazolo-phthalazines)Reference Standard (Cefotaxime / Nystatin)
Staphylococcus aureusGram-Positive4.0 – 32.01.5 – 12.5 1.0 – 2.0
Bacillus subtilisGram-Positive8.0 – 16.03.1 – 6.25 1.0 – 2.0
Escherichia coliGram-Negative8.0 – 64.0 25.0 – >100.01.0 – 4.0
Pseudomonas aeruginosaGram-Negative16.0 – >128.0 50.0 – >128.02.0 – 8.0
Candida albicansFungal8.0 – 32.03.78 – 15.0 1.0 – 3.0

Data Analysis & Causality: As demonstrated in Table 1, phthalazine derivatives consistently outperform pyridazines against Gram-positive bacteria (S. aureus, B. subtilis) and fungi (C. albicans). This is driven by the hydrophobic interactions facilitated by the benzo-fused ring, which allows the molecule to embed into and disrupt lipid bilayers[5]. Conversely, pyridazine derivatives maintain a competitive edge against Gram-negative strains (E. coli, P. aeruginosa) because their lower molecular weight and hydrophilicity prevent them from being trapped in the outer membrane or actively effluxed as readily as bulkier phthalazines[4].

Mechanistic Pathways of Inhibition

Both classes of compounds exhibit antimicrobial activity primarily through the competitive inhibition of essential microbial enzymes. Docking studies confirm that the 1,2-diazine nitrogen atoms act as crucial hydrogen bond acceptors, interacting with active-site residues of target enzymes such as DNA gyrase (in bacteria) or isocitrate lyase (in mycobacteria and fungi)[2].

Mechanism Drug Diazine Derivative (Ligand) Enz Target Enzyme (e.g., DNA Gyrase) Drug->Enz Binding Block Catalytic Inhibition (Active Site Blockade) Enz->Block Induces Death Pathogen Apoptosis / Cell Death Block->Death Triggers

Mechanistic pathway of enzyme inhibition by pyridazine and phthalazine derivatives.

Self-Validating Experimental Protocol: MIC Determination

To ensure data integrity when evaluating novel heterocyclic compounds, the screening protocol must be a self-validating system. The following methodology for Broth Microdilution utilizes internal controls to rule out false positives caused by vehicle toxicity or false negatives caused by compound precipitation[4],[6].

Step-by-Step Methodology

Phase 1: Inoculum Standardization

  • Preparation: Isolate colonies from an 18-24 hour agar plate and suspend them in sterile saline.

  • Standardization: Adjust the turbidity to a 0.5 McFarland standard (approx.

    
     CFU/mL).
    
    • Causality: Standardizing the inoculum prevents the "inoculum effect," where an artificially high bacterial load overwhelms the drug, falsely elevating the MIC.

Phase 2: Compound Dilution & Vehicle Control

  • Solubilization: Dissolve the pyridazine/phthalazine derivatives in 100% DMSO to create a stock solution (e.g., 10 mg/mL).

  • Serial Dilution: Perform 2-fold serial dilutions in Mueller-Hinton Broth (MHB) directly in a 96-well plate. Ensure the final DMSO concentration in the well never exceeds 1% (v/v).

    • Causality: Heterocycles, particularly bulky phthalazines, are highly lipophilic and require DMSO for solubility. However, DMSO concentrations >1% are intrinsically toxic to bacteria. A dedicated Vehicle Control Well (1% DMSO + Broth + Inoculum) must be included to validate that growth inhibition is due to the drug, not the solvent.

Phase 3: Incubation and Quantification

  • Inoculation: Add 10 µL of the standardized inoculum to each well (final volume 100 µL).

  • Incubation: Incubate plates at 37°C for 18-24 hours.

  • Readout (Resazurin Assay): Add 20 µL of 0.015% resazurin dye to each well and incubate for an additional 2 hours.

    • Causality: Relying purely on visual turbidity is error-prone due to the potential precipitation of lipophilic compounds. Resazurin acts as an objective metabolic indicator; viable cells reduce the blue dye to a pink, fluorescent resorufin, definitively validating cell viability.

Workflow Inoculum Standardized Inoculum (0.5 McFarland) Dilution Broth Microdilution (2-Fold Serial, DMSO Vehicle) Inoculum->Dilution Incubate Incubation (37°C, 18-24h) Dilution->Incubate Controls Self-Validation (Sterility, Vehicle, Positive) Controls->Dilution Read MIC Quantification (Resazurin/Spectrophotometry) Incubate->Read

Self-validating high-throughput screening workflow for MIC determination.

Conclusion & Strategic Recommendations

When designing novel antimicrobial agents, the choice between a pyridazine and a phthalazine core should be dictated by the target pathogen profile:

  • Select Pyridazine scaffolds when optimizing for Gram-negative infections. Their lower lipophilicity allows them to navigate porin channels effectively, making them ideal candidates for combating E. coli or P. aeruginosa outbreaks.

  • Select Phthalazine scaffolds when targeting Gram-positive bacteria or fungal pathogens. The benzo-fusion enhances membrane penetration and target binding affinity within lipid-rich environments, yielding superior MICs against S. aureus and C. albicans.

By adhering to self-validating screening protocols, researchers can accurately map the SAR of these derivatives, accelerating the pipeline of next-generation antimicrobial therapeutics.

References

1.5 - Letters in Applied NanoBioScience 2.3 - National Institutes of Health (PMC) 3. 1 - ResearchGate 4.2 - PharmaInfo 5. 4 - Benchchem 6.6 - National Institutes of Health (PMC)

Sources

Comparative

Assessing the Enzyme Inhibition Potency of Pyridine Carboxamide Derivatives: A Comparative Guide

The pyridine carboxamide scaffold is a privileged structure in medicinal chemistry, demonstrating a remarkable versatility that has led to its incorporation into a wide array of therapeutic agents with diverse biological...

Author: BenchChem Technical Support Team. Date: March 2026

The pyridine carboxamide scaffold is a privileged structure in medicinal chemistry, demonstrating a remarkable versatility that has led to its incorporation into a wide array of therapeutic agents with diverse biological activities.[1][2] A particularly significant area of application for these derivatives is in the realm of enzyme inhibition, where their unique structural and electronic properties are leveraged to target a variety of enzymes implicated in numerous disease states.[3][4] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on assessing the enzyme inhibition potency of pyridine carboxamide derivatives. We will delve into the key enzymes targeted by this class of compounds, present comparative experimental data, and provide detailed protocols for robust evaluation, all while explaining the causal reasoning behind the experimental design.

The Rationale for Targeting Enzymes with Pyridine Carboxamide Derivatives

The pyridine ring, an aromatic and electron-deficient heterocycle, is adept at participating in π-π stacking and hydrogen bonding interactions with biological targets, thereby enhancing binding affinity.[1] The carboxamide group provides an additional point for hydrogen bonding and can coordinate with metal ions, a feature particularly useful in the active sites of many enzymes.[1] The amenability of the pyridine ring to substitution at various positions allows for the fine-tuning of a derivative's physicochemical properties, influencing its potency, selectivity, and pharmacokinetic profile.[1] This structural flexibility makes pyridine carboxamide derivatives highly versatile scaffolds for the design of potent and selective enzyme inhibitors.

A Comparative Analysis of Enzyme Inhibition Potency

Pyridine carboxamide derivatives have been shown to inhibit a broad spectrum of enzymes with varying potencies. The following sections provide a comparative analysis of their activity against several key enzyme classes, with supporting experimental data summarized for clarity.

Urease Inhibition

Urease, a nickel-containing metalloenzyme, is a critical virulence factor for several pathogenic bacteria, including Helicobacter pylori, making it an attractive target for the development of new antibacterial agents.[5][6] A series of pyridine carboxamide and carbothioamide derivatives have been synthesized and evaluated for their urease inhibitory activity. The inhibitory potency, as indicated by the half-maximal inhibitory concentration (IC50), is significantly influenced by the nature and position of substituents on the pyridine ring.[5]

Compound IDSubstitution on Pyridine RingIC50 (µM) vs. UreaseReference
Rx-7Unsubstituted (carboxamide)2.18 ± 0.058[5]
Rx-65-chloro (carbothioamide)1.07 ± 0.043[5]
-ortho-CH3 (carboxamide)3.41 ± 0.011[5]
-meta-Cl (carboxamide)4.07 ± 0.003[5]
Thiourea (Standard)-18.93 ± 0.004[5]

Table 1: Comparative inhibitory activity of pyridine carboxamide and carbothioamide derivatives against urease.

The data clearly indicates that certain substitutions, such as a chloro group at the 5-position of the pyridine ring in the carbothioamide derivative (Rx-6), lead to a significant enhancement in inhibitory potency compared to the standard inhibitor, thiourea.[5] This highlights the importance of structure-activity relationship (SAR) studies in optimizing the inhibitory activity of this scaffold.

Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[2][7] The pyridine-2-carboxamide scaffold has proven to be a versatile framework for developing potent and selective kinase inhibitors.[8]

HPK1 is a negative regulator of T-cell activation, making its inhibition a promising strategy in cancer immunotherapy.[7][9] A series of pyridine-2-carboxamide analogues have demonstrated potent HPK1 inhibitory activity.[7][9]

Compound IDTarget KinaseIC50 (nM)Selectivity vs. GCK-like kinaseSelectivity vs. LCKReference
Compound 19HPK1<10>637-fold>1022-fold[7][8]

Table 2: Inhibitory activity and selectivity of a pyridine-2-carboxamide analog against HPK1.

The high potency and selectivity of compounds like Compound 19 underscore the potential of the pyridine-2-carboxamide scaffold in designing targeted cancer therapies.[7][8]

PDE4 is a family of enzymes that regulate intracellular levels of the second messenger cyclic AMP (cAMP).[10] Inhibition of PDE4, particularly the PDE4B isoform, has shown therapeutic potential in inflammatory and central nervous system (CNS) diseases.[10][11] A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been identified as potent PDE4B inhibitors.[10]

Compound IDIC50 (µM) vs. PDE4BReference
11h0.11 - 1.1 (range for series)[10]

Table 3: Inhibitory activity of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives against PDE4B.

Other Enzyme Targets

The versatility of the pyridine carboxamide scaffold extends to a variety of other enzyme targets, including:

  • Carbonic Anhydrases (CAs) and Acetylcholinesterase (AChE): Novel pyridine carboxamide derivatives have shown inhibitory activity against human CA isoforms I and II and AChE with inhibition constants (Ki) in the nanomolar range.[1][3]

  • Histone Demethylases: Substituted pyridine carboxylic acid derivatives have been identified as selective inhibitors of histone demethylase enzymes with IC50 values in the sub-nanomolar range.[3][4]

  • SHP2 Phosphatase: A series of substituted pyridine carboxamide derivatives have been discovered as potent allosteric inhibitors of the SHP2 protein tyrosine phosphatase, with one compound exhibiting an IC50 of 0.13 nM against the enzyme and 3.5 nM in a cellular assay.[2][12]

  • Bacterial DNA Gyrase: Pyridine-3-carboxamide-6-yl-ureas have been designed as novel inhibitors of the ATPase subunit of bacterial DNA gyrase, demonstrating potent Gram-positive antibacterial efficacy.[13]

  • Mycobacterium tuberculosis AmiC: A pyridine carboxamide derivative was identified as a prodrug activated by the amidase AmiC in Mycobacterium tuberculosis, highlighting a novel mechanism of action for this class of compounds.[14]

Experimental Protocols for Assessing Enzyme Inhibition Potency

A rigorous and systematic approach is essential for accurately determining the inhibitory potency of pyridine carboxamide derivatives. The following section outlines key experimental protocols, emphasizing the rationale behind each step to ensure data integrity and reproducibility.

Initial Screening and IC50 Determination

The first step in evaluating a new compound is typically to determine its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[15] This is achieved through a dose-response curve.

Workflow for IC50 Determination

IC50_Determination cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Enzyme and Substrate Solutions C Incubate Enzyme with Inhibitor A->C B Prepare Serial Dilutions of Pyridine Carboxamide Derivative B->C D Initiate Reaction by Adding Substrate C->D E Monitor Reaction Progress (e.g., Absorbance, Fluorescence) D->E F Calculate Initial Reaction Rates E->F G Plot % Inhibition vs. log[Inhibitor] F->G H Determine IC50 from Dose-Response Curve G->H

Caption: Workflow for determining the IC50 value of an enzyme inhibitor.

Detailed Protocol for IC50 Determination:

  • Enzyme and Substrate Preparation: Prepare stock solutions of the purified target enzyme and its corresponding substrate in an appropriate assay buffer. The buffer composition (pH, ionic strength) should be optimized for enzyme stability and activity.

  • Inhibitor Preparation: Prepare a stock solution of the pyridine carboxamide derivative, typically in 100% DMSO. Perform serial dilutions of the inhibitor stock to create a range of concentrations to be tested.[15]

  • Assay Setup: In a microplate format, add the assay buffer, the enzyme solution, and varying concentrations of the inhibitor. Include a positive control (enzyme without inhibitor) and a negative control (assay components without the enzyme).

  • Pre-incubation: Incubate the enzyme with the inhibitor for a defined period (e.g., 10-15 minutes) at a constant temperature. This step allows the inhibitor to bind to the enzyme before the reaction is initiated.[15]

  • Reaction Initiation and Monitoring: Initiate the enzymatic reaction by adding the substrate to all wells. Monitor the reaction progress over time by measuring a change in a detectable signal (e.g., absorbance for a colorimetric assay, fluorescence for a fluorometric assay) using a plate reader.[16]

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the progress curves for each inhibitor concentration.

    • Determine the percentage of inhibition for each concentration relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a suitable sigmoidal dose-response model to determine the IC50 value.[15][17]

Determination of Inhibition Mechanism (Kinetic Studies)

Once the IC50 is established, kinetic studies are performed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).[16] This provides deeper insights into how the inhibitor interacts with the enzyme.

Workflow for Determining Inhibition Mechanism

Inhibition_Mechanism cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Enzyme, Substrate, and Inhibitor Solutions B Measure Initial Rates at Varying Substrate Concentrations A->B C Repeat Measurements at Different Fixed Inhibitor Concentrations B->C D Generate Michaelis-Menten Plots C->D E Create Lineweaver-Burk Plots (1/V vs. 1/[S]) D->E F Analyze Changes in Vmax and Km to Determine Inhibition Type E->F G Calculate Inhibition Constant (Ki) F->G

Caption: Workflow for determining the mechanism of enzyme inhibition.

Detailed Protocol for Kinetic Studies:

  • Experimental Design: Design a matrix of experiments where the initial reaction rate is measured at several substrate concentrations in the absence and presence of different fixed concentrations of the pyridine carboxamide derivative.

  • Assay Execution: Perform the enzyme activity assays as described for IC50 determination, systematically varying the substrate and inhibitor concentrations according to the experimental design.

  • Data Analysis:

    • Plot the initial reaction rates (V₀) against the substrate concentration ([S]) for each inhibitor concentration to generate Michaelis-Menten plots.

    • Transform the data into a double-reciprocal format (1/V₀ vs. 1/[S]) to create Lineweaver-Burk plots.[16]

    • Analyze the changes in the apparent maximal velocity (Vmax) and Michaelis constant (Km) in the presence of the inhibitor to determine the mode of inhibition.[15][16]

      • Competitive Inhibition: Vmax remains unchanged, Km increases.

      • Non-competitive Inhibition: Vmax decreases, Km remains unchanged.

      • Uncompetitive Inhibition: Both Vmax and Km decrease proportionally.

      • Mixed Inhibition: Both Vmax and Km are altered, but not proportionally.

    • Calculate the inhibition constant (Ki), a measure of the inhibitor's potency, from the kinetic data.[16][17]

Cellular Assays and Selectivity Profiling

While in vitro enzyme assays are crucial for determining direct inhibitory potency, it is equally important to assess the compound's activity in a cellular context and its selectivity against other related enzymes.

  • Cellular Assays: These assays measure the effect of the inhibitor on a specific cellular process that is dependent on the target enzyme's activity.[7][14] This provides evidence of target engagement and cellular permeability.

  • Selectivity Profiling: The pyridine carboxamide derivative should be tested against a panel of related enzymes (e.g., other kinases) to determine its selectivity.[8][18] High selectivity is a desirable property for a drug candidate as it minimizes the potential for off-target effects.[18]

Conclusion

Pyridine carboxamide derivatives represent a highly promising class of enzyme inhibitors with therapeutic potential across a wide range of diseases. A thorough and systematic assessment of their inhibitory potency is paramount for advancing these compounds through the drug discovery pipeline. By employing robust experimental protocols for IC50 determination, kinetic analysis, and cellular characterization, researchers can gain a comprehensive understanding of a compound's mechanism of action and its potential as a therapeutic agent. The structure-activity relationships derived from such studies are invaluable for the rational design and optimization of future generations of pyridine carboxamide-based enzyme inhibitors.

References

  • Al-Ostoot, F. H., et al. (2022). Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. Molecules, 27(20), 7036. [Link]

  • Sharma, A., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 19, 1533-1571. [Link]

  • Sharma, A., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2352551. [Link]

  • Abd-El-Aziz, A. S., et al. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 11(10), 1848-1854. [Link]

  • Tipton, K., & Davey, G. (2021). Steady-state enzyme kinetics. The Biochemist, 43(3), 40-43. [Link]

  • Li, Y., et al. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. [Link]

  • Li, Y., et al. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. [Link]

  • Abd-El-Aziz, A. S., et al. (2020). Synthesis and SAR Studies of 1 H-Pyrrolo[2,3- b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 11(10), 1848-1854. [Link]

  • OMICS International. (n.d.). Enzyme Inhibition: Mechanisms, Types and Significance. Journal of Pharmacokinetics & Experimental Therapeutics. [Link]

  • Kumar, A., et al. (2024). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 68(1), e00788-23. [Link]

  • BellBrook Labs. (2025, February 18). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. BellBrook Labs. [Link]

  • Sharma, A., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2352551. [Link]

  • Al-Ostoot, F. H., et al. (2022). Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. ResearchGate. [Link]

  • Hu, D., et al. (2022). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Journal of Pesticide Science, 47(2), 101-109. [Link]

  • Wang, Y., et al. (2024). Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. European Journal of Medicinal Chemistry, 280, 116893. [Link]

  • Tariq, F., et al. (2015). Pyridine-3-carboxamide-6-yl-ureas as novel inhibitors of bacterial DNA gyrase. White Rose Research Online. [Link]

  • Creative BioMart. (n.d.). Enzyme Activity Assay. Creative BioMart. [Link]

  • El-Damasy, A. K., et al. (2022). In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-M Pro inhibitors. RSC Medicinal Chemistry, 13(10), 1221-1234. [Link]

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Safety & Regulatory Compliance

Safety

Pyridazinic dicarboxylic acid proper disposal procedures

Comprehensive Operational and Disposal Guide for Pyridazine Dicarboxylic Acid (PDC) in Laboratory Settings As a Senior Application Scientist, I frequently consult with drug development professionals and materials scienti...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational and Disposal Guide for Pyridazine Dicarboxylic Acid (PDC) in Laboratory Settings

As a Senior Application Scientist, I frequently consult with drug development professionals and materials scientists on the safe and effective handling of heterocyclic building blocks. Pyridazine dicarboxylic acids (such as Pyridazine-3,6-dicarboxylic acid and Pyridazine-4,5-dicarboxylic acid) are highly versatile ligands. They are extensively utilized in the synthesis of Metal-Organic Frameworks (MOFs) for luminescent sensing, photocatalysis, and targeted drug delivery.

However, the very features that make PDC valuable—its strong metal-chelating dicarboxylic acid groups and stable diazine ring—also mandate stringent, causality-driven disposal protocols. Improper handling can lead to environmental contamination, as these compounds can mobilize heavy metals in aquatic ecosystems. This guide provides a self-validating operational and disposal framework to ensure absolute laboratory safety and environmental stewardship.

Physicochemical Profiling & Causality in Handling

Understanding the molecular behavior of PDC is the first step in designing a robust safety protocol. The dicarboxylic acid moieties render the compound mildly acidic and highly reactive toward transition and lanthanide metals. The pyridazine core is resistant to standard biological degradation, necessitating high-temperature incineration rather than biological wastewater treatment.

Table 1: Physicochemical and Hazard Profile of Pyridazine Dicarboxylic Acid

Property / HazardDescriptionOperational Implication
Molecular Structure Aromatic diazine ring with two -COOH groups.High affinity for metal ions; requires strict segregation from general waste to prevent heavy metal chelation.
Solubility Sparingly soluble in cold water; highly soluble in polar aprotic solvents (DMF, DMSO) and basic aqueous solutions.Solvents like DMF must be used for reactions; resulting waste will primarily be mixed organic-aqueous.
Acid-Base Chemistry pKa values typically ~2.5 and ~4.5.Aqueous waste streams will be acidic and require controlled neutralization prior to packaging.
Environmental Hazard Persistent organic chelator.Never dispose of down the sink. Must be routed to a licensed chemical disposal facility.

Operational Workflow: Solvothermal Synthesis of PDC-MOFs

To contextualize the waste generation, we must look at the standard operational use of PDC. The following is a field-proven protocol for synthesizing Lanthanide-PDC MOFs (e.g., Tb-PDC), demonstrating the causality behind each experimental choice.

Methodology: Solvothermal Synthesis and Activation

  • Precursor Mixing: Weigh 0.1 mmol of Terbium(III) nitrate hexahydrate and 0.1 mmol of Pyridazine-3,6-dicarboxylic acid.

    • Causality: Maintaining strict equimolar ratios prevents excessive unreacted ligand from remaining in the supernatant, directly minimizing downstream hazardous waste.

  • Solvent Addition: Dissolve the precursors in a 10 mL mixture of DMF and ultra-pure water (v/v, 1:1).

    • Causality: DMF is chosen because, under thermal stress, it slowly hydrolyzes to generate dimethylamine. This gradual increase in pH slowly deprotonates the PDC, allowing for highly crystalline MOF formation without rapid, amorphous precipitation.

  • Solvothermal Reaction: Transfer the solution to a 15 mL Teflon-lined stainless-steel autoclave. Seal and heat in a programmable oven at 120°C for 48 hours, followed by cooling to room temperature at a rate of 5°C/hour.

  • Isolation and Washing: Centrifuge the resulting suspension to isolate the crystalline MOF. Wash the crystals three times with fresh DMF (to remove unreacted PDC) and three times with ethanol (to exchange the high-boiling DMF).

  • Waste Collection: All supernatants from the reaction and washing steps must be immediately transferred to a designated "Mixed Organic/Heavy Metal Waste" carboy.

Comprehensive Disposal & Waste Management Plan

The disposal of PDC and its associated reaction byproducts must be treated as a self-validating system: every step must chemically or visually confirm the safety of the next. For example, pH testing of aqueous waste validates the neutralization step before it is sealed in a carboy, ensuring no pressure-generating reactions occur post-packaging.

Step 1: Segregation at the Source Do not mix PDC waste with general organic solvents. Because PDC is a strong chelator, any waste containing PDC and metal salts (like Tb, Dy, Zn, or Co) must be kept in a dedicated container labeled "Halogen-Free Organic/Metal-Chelator Waste."

Step 2: Neutralization of Aqueous Filtrates If you have purely aqueous PDC waste (e.g., from failed aqueous syntheses or glassware cleaning):

  • Slowly add 1M Sodium Hydroxide (NaOH) under continuous stirring until the pH reaches 6.5–8.0. Verify with pH indicator strips.

  • Causality: Neutralizing the acid prevents the degradation of the waste container and eliminates the risk of exothermic acid-base reactions if accidentally mixed with incompatible chemicals in the holding facility.

Step 3: Solid Waste Management Solid unreacted PDC, contaminated weigh boats, filter papers, and failed MOF batches must be placed in a puncture-resistant, sealable container. Label this explicitly as "Hazardous Solid Waste - Toxic Organic Acid."

Step 4: Packaging and Institutional Transfer

  • Use high-density polyethylene (HDPE) containers for liquid waste. Causality: Glass can shatter if residual pressure builds up from trace solvent off-gassing.

  • Ensure containers are no more than 80% full to allow for vapor expansion.

  • Transfer to your institution's Environmental Health and Safety (EHS) department for final disposal via a licensed hazardous waste contractor. The contractor will destroy PDC via high-temperature incineration (>1000°C), which completely oxidizes the pyridazine ring into harmless nitrogen gas (N2), carbon dioxide (CO2), and water vapor.

Visualizing the Disposal Workflow

WasteWorkflow Start PDC Experimental Use (MOF Synthesis) WasteGen Waste Generation Start->WasteGen SegOrg Organic Solvent Waste (DMF/EtOH + Unreacted PDC) WasteGen->SegOrg SegAq Aqueous Acidic Waste (Metal Salts + PDC) WasteGen->SegAq SegSolid Solid Waste (Contaminated Consumables) WasteGen->SegSolid Pack Packaging & Labeling (HDPE Carboys, EPA Labels) SegOrg->Pack Neut Neutralization (pH 6-8) (Aqueous Only) SegAq->Neut SegSolid->Pack Neut->Pack Disp Licensed Hazardous Waste Incineration Pack->Disp

Standard operating workflow for the segregation, treatment, and disposal of PDC-contaminated waste.

Spill Response Protocol

In the event of a PDC powder spill, immediate and controlled action is required to prevent inhalation or surface contamination:

  • Isolate: Evacuate non-essential personnel from the immediate area.

  • PPE: Don nitrile gloves, safety goggles, and an N95 or P100 particulate respirator.

  • Containment: Do NOT dry sweep. Lightly moisten the powder with water to prevent aerosolization.

  • Collection: Carefully scoop the moistened solid using a non-sparking tool and place it into a hazardous solid waste container.

  • Decontamination: Wash the spill area with a mild alkaline detergent solution, followed by a thorough water rinse.

References

  • Xu, L., Zhao, T., & Su, C. (2025). Synthesis of Tb and Dy MOFs Using Pyridazine-3,6-Dicarboxylic Acid: Dual-Function of Tb-MOF for Luminescent Sensing of o-NBA and
Handling

Personal protective equipment for handling Pyridazinic dicarboxylic acid

Title: Advanced Safety and Operational Logistics for Pyridazine Dicarboxylic Acid Handling Introduction Pyridazine dicarboxylic acids—specifically the 3,6- and 4,5-isomers—are highly versatile building blocks in modern d...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Advanced Safety and Operational Logistics for Pyridazine Dicarboxylic Acid Handling

Introduction Pyridazine dicarboxylic acids—specifically the 3,6- and 4,5-isomers—are highly versatile building blocks in modern drug development. They are heavily utilized in the synthesis of nucleoside prodrugs, VEGFR-2 inhibitors, and luminescent metal-organic frameworks (MOFs) for environmental sensing[1][2][3]. However, the physicochemical properties that make these compounds synthetically valuable also introduce significant occupational hazards. As a Senior Application Scientist, I have designed this operational guide to provide researchers with a self-validating framework for personal protective equipment (PPE) selection, handling, and waste management.

1. Mechanistic Hazard Profile and Causality To implement effective safety protocols, one must understand the causality behind the chemical's hazards. According to the globally harmonized system (GHS), is classified as causing serious eye irritation (H319), skin irritation (H315), and acute toxicity via oral (H302), dermal (H312), and inhalation (H332) routes[4].

Causality: The electron-withdrawing nature of the nitrogen atoms within the bicyclic or monocyclic aromatic heterocycle increases the acidity of the carboxylic functional groups and makes the ring highly susceptible to nucleophilic attack[1]. When the fine crystalline powder contacts the moisture of the respiratory tract or ocular mucosa, it rapidly dissociates, causing localized acidic burns and cellular damage.

2. Quantitative PPE Matrix Standard laboratory attire is insufficient. The following table outlines the required PPE, grounded in the physicochemical vulnerabilities of the compound.

PPE ComponentTechnical SpecificationMechanistic Rationale (Causality)Validation & Replacement
Dermal Protection (Gloves) Nitrile, minimum 0.11 mm thickness, extended cuff.Nitrile offers superior chemical resistance to weak organic acids compared to latex, which possesses microporosity[4].Replace every 2 hours or immediately upon suspected micro-puncture.
Ocular Protection ANSI Z87.1 certified, snug-fitting, unvented safety goggles.Prevents ingress of airborne crystalline dust that triggers severe ocular irritation (H319)[4].Visual inspection for seal integrity prior to entering the workspace.
Respiratory Protection N95 or P100 Particulate Respirator (if outside hood).Mitigates the H332 inhalation hazard caused by the aerosolization of low-density powder[4].Perform a positive/negative pressure seal check before every use.
Body Protection Flame-retardant Tyvek suit or heavy-duty Nomex lab coat.Prevents electrostatic cling of the powder to personal clothing, halting secondary exposure.Launder weekly via specialized chemical services; do not wash at home.

3. Self-Validating Operational Protocols Every handling procedure must incorporate built-in validation steps to ensure the system remains secure throughout the experiment.

Methodology: Safe Weighing and Reagent Transfer

  • Airflow Validation: Before opening the chemical container, verify the fume hood's face velocity is actively reading between 80 and 100 feet per minute (fpm). Self-Validation: If the digital monitor is uncalibrated, tape a small tissue strip to the sash; an inward pull confirms negative pressure.

  • Static Mitigation: Place a disposable, anti-static weighing mat on the balance. Pyridazine dicarboxylic acid powders generate static electricity through friction, which can cause violent aerosolization when unsealed.

  • Transfer Execution: Utilize a grounded, stainless-steel spatula. Avoid plastic spatulas, as their dielectric properties exacerbate static cling and powder dispersion.

  • Decontamination & Verification: After transfer, wipe the balance and surrounding surfaces with a damp microfiber cloth soaked in a 1% sodium bicarbonate solution to neutralize residual acid. Self-Validation: Swab the cleaned surface with a pH indicator strip; a reading of pH 7 confirms complete neutralization.

4. Spill Remediation Workflow In the event of a breach, immediate and structured containment is vital to protect the laboratory ecosystem.

SpillResponse Start Spill Detected (Pyridazine Dicarboxylic Acid) Assess Assess Spill Size & Risk Start->Assess Evacuate Evacuate & Isolate Area Assess->Evacuate Large Spill / Aerosolized PPE Don Advanced PPE (Respirator, Nitrile Gloves) Assess->PPE Small Spill (<50g) Evacuate->PPE Contain Containment (Damp Absorbent Pads) PPE->Contain Decon Decontaminate Surfaces (Alkaline Wash) Contain->Decon Dispose Hazardous Waste Disposal Decon->Dispose Validate Post-Spill Validation (pH Test) Dispose->Validate

Caption: Workflow for Pyridazine dicarboxylic acid spill containment and decontamination.

Methodology: Emergency Spill Response

  • Isolation: Immediately halt operations and establish a 10-foot exclusion zone.

  • Wet Containment: Do not sweep the dry powder. Sweeping mechanically aerosolizes the compound. Instead, gently cover the spill with absorbent pads dampened with water.

  • Neutralization: Carefully apply a mild alkaline solution (e.g., 5% sodium carbonate) starting from the perimeter of the spill and working inward to neutralize the dicarboxylic acid.

  • Collection: Use a non-sparking, static-free scoop to lift the neutralized slurry into a high-density polyethylene (HDPE) hazardous waste bucket.

  • Final Validation: Test the floor or bench surface with pH paper to ensure no acidic residue remains before reopening the area.

5. Logistical Waste Management Plan Improper disposal of Pyridazine dicarboxylic acid can lead to severe environmental toxicity and regulatory fines.

  • Solid Waste: All contaminated consumables (weigh boats, gloves, bench mats) must be placed in a clearly labeled, sealable HDPE container. Do not mix with strong oxidizing agents.

  • Aqueous Liquid Waste: Acidic aqueous waste containing dissolved Pyridazine dicarboxylic acid must be titrated to a neutral pH (6.0–8.0) using dilute sodium hydroxide (NaOH) prior to disposal. Once neutralized, transfer the liquid to a designated "Halogen-Free Organic Aqueous Waste" carboy.

  • Documentation: Accurately log the waste manifest as "Hazardous Waste - Toxic/Irritant (Pyridazine Dicarboxylic Acid)" to ensure EHS personnel are aware of the specific GHS hazards[4].

References

  • National Center for Biotechnology Information. "Pyridazine-4,5-dicarboxylic Acid | CID 6417081 - PubChem". PubChem Database. URL:[Link]

  • Niharika, et al. "Synthesis of Tb and Dy MOFs Using Pyridazine-3,6-Dicarboxylic Acid: Dual-Function of Tb-MOF for Luminescent Sensing...". ResearchGate. URL:[Link]

  • Google Patents. "WO2011079501A1 - Prodrug based on cytarabine structure as well as synthesizing method and application thereof". Google Patents. URL:

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